molecular formula C8H6ClN3O2 B1452910 methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 944709-69-7

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1452910
CAS No.: 944709-69-7
M. Wt: 211.6 g/mol
InChI Key: XMIPXNXFZLDDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-4-6(9)10-3-11-7(4)12-5/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIPXNXFZLDDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653360
Record name Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-69-7
Record name Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Elucidation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. While this guide outlines the established analytical methodologies and expected spectral data based on analogous compounds, it must be noted that detailed, publicly available experimental spectra for this specific molecule (CAS No. 944709-69-7) are not readily found. This guide, therefore, serves as a robust predictive and procedural manual for researchers working with this compound, enabling them to confirm its identity and purity with confidence.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often referred to as a 7-deazapurine. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases. This has led to the development of numerous drugs and clinical candidates for the treatment of cancers and autoimmune diseases. This compound serves as a crucial building block in the synthesis of these complex molecules, making its unambiguous structural characterization a critical step in drug discovery and development pipelines.

Foundational Molecular Characteristics

Before delving into the spectroscopic analysis, it is essential to establish the fundamental properties of the target molecule.

PropertyValueSource
CAS Number 944709-69-7--INVALID-LINK--, --INVALID-LINK--[]
Molecular Formula C₈H₆ClN₃O₂--INVALID-LINK--[]
Molecular Weight 211.61 g/mol --INVALID-LINK--[]

The Analytical Workflow: A Multi-Technique Approach

The definitive structural elucidation of a novel or synthesized organic molecule relies on the synergistic interpretation of data from multiple analytical techniques. The workflow presented here is a self-validating system, where each piece of data corroborates the others to build a complete and accurate picture of the molecular structure.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS Provides pure sample NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) Purification->NMR Structure Proposed Structure: This compound MS->Structure Confirms MW & formula TwoD_NMR 2D NMR (HSQC, HMBC) - Connectivity NMR->TwoD_NMR Elucidates complex correlations TwoD_NMR->Structure Confirms atom connectivity

Caption: A typical workflow for the structural elucidation of a synthesized organic compound.

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry (MS) is the first line of analysis to confirm the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, 211.61. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 213.61 with an intensity of approximately one-third of the molecular ion peak is anticipated, which is a characteristic signature of a monochlorinated compound.

  • Key Fragmentation Patterns: While the exact fragmentation is dependent on the experimental conditions, likely fragmentation pathways for pyrrolo[2,3-d]pyrimidines involve the loss of small, stable molecules or radicals. For the target molecule, one might expect to observe fragments corresponding to:

    • Loss of the methoxy group (-OCH₃) from the ester.

    • Loss of the entire ester group (-COOCH₃).

    • Cleavage of the pyrimidine or pyrrole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. For a more detailed analysis, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) should also be performed.

  • Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Predicted ¹H NMR Spectrum

Based on the structure and data from analogous compounds, the following proton signals are expected:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Broad Singlet1HN-H (Pyrrole)The acidic proton on the pyrrole nitrogen is typically downfield and often broad due to quadrupole broadening and exchange.
~8.7Singlet1HC2-HAromatic proton on the pyrimidine ring, deshielded by the adjacent nitrogen atoms.
~7.8Singlet1HC5-HAromatic proton on the pyrrole ring, deshielded by the fused pyrimidine ring and the ester group.
~3.9Singlet3H-OCH₃Protons of the methyl ester group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The expected chemical shifts are:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Ester)Carbonyl carbon of the ester group.
~155C4Carbon bearing the chlorine atom, deshielded by the electronegative chlorine and adjacent nitrogens.
~152C2Carbon in the pyrimidine ring between the two nitrogen atoms.
~150C7aBridgehead carbon of the fused ring system.
~130C5Carbon in the pyrrole ring.
~117C4aBridgehead carbon of the fused ring system.
~100C6Carbon bearing the ester group.
~52-OCH₃Carbon of the methyl ester group.
2D NMR for Unambiguous Assignments
  • HSQC: This experiment will correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

  • HMBC: This experiment will show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connectivity of the different functional groups and the fusion of the two rings. For instance, a correlation between the methyl ester protons and the carbonyl carbon, as well as the C6 carbon, would be expected.

Conclusion: A Pathway to Confident Structure Elucidation

References

An In-Depth Technical Guide to the Physical Properties of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physical properties of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its fundamental characteristics.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. The strategic placement of a chlorine atom at the 4-position and a methyl carboxylate group at the 6-position of this scaffold, as in this compound, creates a versatile building block for the synthesis of complex, biologically active molecules. Understanding the physical properties of this intermediate is paramount for its effective handling, characterization, and deployment in multi-step synthetic campaigns.

Molecular and Structural Attributes

A solid foundation for understanding the physical properties of any compound begins with its molecular and structural characteristics.

PropertyValueSource
Chemical Name This compound-
CAS Number 944709-69-7[]
Molecular Formula C₈H₆ClN₃O₂[]
Molecular Weight 211.61 g/mol []
Canonical SMILES COC(=O)C1=CN=C2C(=C1)N=CN=C2Cl-
InChI Key XMIPXNXFZLDDPZ-UHFFFAOYSA-N-

Physicochemical Properties: Knowns and Extrapolations

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer certain properties based on the well-characterized parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), and general principles of physical organic chemistry.

Physical State and Appearance

Based on the properties of the parent compound, which is an off-white to brown crystalline powder, it is highly probable that this compound also exists as a solid at room temperature.[2] The introduction of the methyl carboxylate group may influence the crystal lattice and, consequently, the specific crystalline form and color.

Melting and Boiling Points

The melting point of the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is reported to be in the range of 183-189 °C.[2][3] The addition of the methyl carboxylate group to the pyrrole ring is expected to increase the molecular weight and potentially alter the intermolecular forces, which would likely result in a different melting point. A precise experimental determination is necessary for confirmation.

The boiling point of the parent compound is high (325.9 °C at 760 mmHg), and it is noted that some pyrrolo[2,3-d]pyrimidine derivatives may decompose before boiling.[3][4] Given the increased molecular weight and functionality of the title compound, it is also likely to have a high boiling point and may be susceptible to thermal decomposition.

Solubility Profile

The solubility of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reported as soluble in dimethyl sulfoxide (DMSO), ethyl acetate, and methanol, with poor solubility in water.[2][5] It is anticipated that this compound will exhibit a similar solubility profile, being soluble in polar aprotic and polar protic organic solvents and sparingly soluble in water. The ester functionality may slightly modulate its solubility in certain solvents compared to the parent compound.

Stability and Storage

For the parent compound, stability is noted under normal storage conditions, with sensitivity to strong acids, bases, and prolonged exposure to moisture.[4] A safety data sheet for a related compound suggests storage in an inert atmosphere at 2-8 °C. It is prudent to handle and store this compound under similar conditions, in a tightly sealed container, protected from light and moisture, and at reduced temperatures to ensure its long-term integrity.

Spectroscopic Characterization: A Predictive Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolo[2,3-d]pyrimidine core and the methyl group of the ester. The aromatic protons on the pyrimidine and pyrrole rings will likely appear in the downfield region (typically >7.0 ppm). The methyl protons of the ester group will present as a singlet, likely in the range of 3.8-4.0 ppm. The NH proton of the pyrrole ring will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester will be observed at the downfield end of the spectrum (typically in the 160-170 ppm range). The carbon atoms of the heterocyclic rings will appear in the aromatic region, and the methyl carbon of the ester will be found in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) would be expected at an m/z corresponding to its exact mass. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak.

Experimental Protocols for Physical Property Determination

For researchers synthesizing or utilizing this compound, experimental determination of its physical properties is crucial. The following are standard protocols for such characterization.

Melting Point Determination
  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Solubility Assessment
  • Apparatus: Vials, analytical balance, magnetic stirrer, and a set of standard laboratory solvents.

  • Procedure:

    • Weigh a precise amount of the compound (e.g., 10 mg) into a vial.

    • Add a measured volume of the solvent (e.g., 1 mL) to the vial.

    • Stir the mixture at a constant temperature (e.g., 25 °C) for a set period.

    • Visually observe if the solid has completely dissolved. If not, incrementally add more solvent until dissolution is achieved or a saturation point is reached.

    • The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized intermediate like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Verification Structure Confirmation Data_Analysis->Structure_Verification Purity_Assessment Purity Assessment (>95%) Structure_Verification->Purity_Assessment

Caption: Workflow for Synthesis and Characterization.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not yet consolidated in the public domain, this guide provides a robust framework based on the known characteristics of its parent scaffold and established chemical principles. It is imperative for researchers working with this compound to perform their own detailed characterization to ensure the quality and reliability of their scientific endeavors. The protocols and predictive information outlined herein serve as a valuable starting point for these critical activities.

References

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrrolo[2,3-d]pyrimidine core stands out as a "privileged scaffold." Its structural resemblance to purine has rendered it a cornerstone in the development of targeted therapies, particularly kinase inhibitors. Within this esteemed family of compounds, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate emerges as a pivotal intermediate, offering a unique combination of reactive sites for molecular elaboration. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers and scientists in the field. The strategic placement of a reactive chlorine atom at the 4-position, coupled with a modifiable methyl ester at the 6-position, makes this molecule a highly versatile building block for the synthesis of complex and biologically active compounds.[1][2][3][4]

Core Chemical and Physical Properties

This compound is a multifaceted molecule with distinct physical and chemical characteristics that are crucial for its application in synthesis. While specific experimental data for this exact compound is not extensively published, its properties can be reliably inferred from closely related analogues and the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine structure.

PropertyValueSource(s)
Molecular Formula C₈H₆ClN₃O₂[]
Molecular Weight 211.61 g/mol []
Appearance Expected to be a light-colored to off-white crystalline solid[6]
Solubility Sparingly soluble in water; Soluble in organic solvents such as DMSO, DMF, and ethanol[6]
Melting Point Not definitively reported; the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has a melting point of approximately 170-175 °C[6]
Boiling Point Decomposes before boiling[6]
Stability Stable under normal storage conditions; sensitive to strong acids, bases, and prolonged exposure to moisture[6]

Spectroscopic Characterization: Unveiling the Molecular Structure

The structural integrity of this compound is typically confirmed through a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyrimidine rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the pyrrole ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, as well as for the carbons of the heterocyclic rings.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show absorption bands corresponding to the N-H stretch of the pyrrole, the C=O stretch of the ester, and various C-N and C-Cl stretching vibrations.

Synthesis of this compound: A Step-by-Step Protocol

An efficient and reliable synthetic route to this compound has been developed, starting from the readily available 4,6-dichloropyrimidine-5-carbaldehyde.[1][2][3] This multi-step synthesis is crucial for accessing this key intermediate for further chemical exploration.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination start 4,6-dichloropyrimidine-5-carbaldehyde reagent1 Methyl glycinate, K₂CO₃, MeOH, rt start->reagent1 intermediate Intermediate Pyrrole reagent1->intermediate reagent2 SOCl₂, reflux intermediate->reagent2 product This compound reagent2->product

Caption: Synthetic pathway to the target compound.

Experimental Protocol

Step 1: Synthesis of the Intermediate Pyrrole

  • To a solution of 4,6-dichloropyrimidine-5-carbaldehyde in methanol, add methyl glycinate and potassium carbonate.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 2: Synthesis of this compound

  • Upon completion of the first step, treat the intermediate with thionyl chloride (SOCl₂).

  • Heat the reaction mixture to reflux.

  • After the reaction is complete, isolate and purify the final product, this compound.

Chemical Reactivity and Derivatization: A Gateway to Molecular Diversity

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro substituent, and the potential for modification at the methyl ester and the pyrrole nitrogen.

G cluster_0 Reactions at C4-Chloro cluster_1 Reactions at C6-Ester cluster_2 Reactions at N7-Pyrrole center This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines, thiols, alkoxides) center->snar coupling Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) center->coupling hydrolysis Hydrolysis to Carboxylic Acid (e.g., with NaOH) center->hydrolysis amidation Amidation center->amidation alkylation N-Alkylation center->alkylation arylation N-Arylation center->arylation

Caption: Key reactivity pathways of the title compound.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The chlorine atom at the C4 position is highly susceptible to displacement by a variety of nucleophiles. This is a cornerstone reaction for introducing diversity to the scaffold. Common nucleophiles include:

  • Amines: Reaction with primary or secondary amines leads to the formation of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.

  • Thiols: Thiolates can displace the chloride to yield 4-thioether derivatives.

  • Alkoxides: Alkoxides react to form 4-alkoxy derivatives.

Cross-Coupling Reactions

The C4-Cl bond also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups, further expanding the chemical space accessible from this intermediate.

Modification of the Methyl Ester

The methyl ester at the C6 position can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide) to the corresponding carboxylic acid.[1] This carboxylic acid can then be engaged in standard amide bond forming reactions to introduce further diversity.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a key building block in the synthesis of potent and selective kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established ATP-competitive pharmacophore. By modifying the substituents at the 4- and 6-positions, researchers can fine-tune the selectivity and potency of the resulting compounds against specific kinase targets.

For instance, derivatives of this scaffold have shown promise as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[1] The ability to readily introduce various functional groups makes this intermediate invaluable for structure-activity relationship (SAR) studies aimed at optimizing lead compounds in drug discovery programs.

Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.[1][7]

Conclusion

This compound is a strategically important and versatile intermediate in the field of medicinal chemistry. Its well-defined reactivity at multiple positions provides a robust platform for the synthesis of diverse libraries of compounds, particularly for the development of targeted kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers looking to leverage this powerful scaffold in their drug discovery endeavors.

References

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: A Key Intermediate in Kinase Inhibitor Synthesis

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. With a molecular weight of 211.61 g/mol and the chemical formula C₈H₆ClN₃O₂, this compound belongs to the 7-deazapurine class of molecules.[] Its structure is distinguished by a pyrrolo[2,3-d]pyrimidine core, which serves as a privileged scaffold for the development of targeted therapeutics. The strategic placement of a chloro group at the 4-position renders the molecule highly reactive towards nucleophilic substitution, making it an ideal starting point for the synthesis of complex active pharmaceutical ingredients (APIs). This guide will delve into its molecular profile, synthesis protocols, chemical reactivity, and critical applications, particularly its role as a cornerstone intermediate in the manufacturing of Janus Kinase (JAK) inhibitors for treating inflammatory diseases and myeloproliferative disorders.[2]

Molecular Profile and Physicochemical Properties

A thorough understanding of the molecular characteristics of this compound is fundamental for its effective application in research and development.

Chemical Structure

The molecule features a fused bicyclic system comprising a pyrimidine ring and a pyrrole ring. The chlorine atom at the C4 position of the pyrimidine ring is the primary site of reactivity, while the methyl carboxylate group at the C6 position of the pyrrole ring offers a site for further modification or can be a key binding element in the final drug target.

G cluster_0 This compound mol caption Figure 1: Chemical Structure

Caption: Figure 1: Chemical Structure of the title compound.

Chemical Identifiers

Precise identification is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.

IdentifierValueSource
Molecular Formula C₈H₆ClN₃O₂[]
Molecular Weight 211.61 g/mol []
CAS Number 944709-69-7[]
InChI Key XMIPXNXFZLDDPZ-UHFFFAOYSA-N[]
SMILES COC(=O)C1=CC2=C(N1)N=CN=C2Cl[]
Physicochemical Data

While specific experimental data for this exact ester is limited, the properties can be inferred from the well-characterized parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

PropertyDescriptionSource
Appearance Expected to be a light-colored to off-white crystalline solid.[3]
Solubility Likely soluble in common organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.[3]
Storage Store at 2-8 °C in an inert atmosphere, protected from light.
Stability Stable under recommended storage conditions, but sensitive to strong acids, bases, and moisture.[3]

Synthesis and Manufacturing Insights

The synthesis of this compound relies on the construction of its core heterocyclic scaffold, which is a subject of significant process chemistry research due to its commercial importance.[4][5]

Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core

The most critical part of the synthesis is the formation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. Patented methods describe a multi-step process designed for scalability and high yield.[4]

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Step 1: Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate.

    • Charge a reaction vessel with ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane, potassium carbonate, and potassium iodide.

    • Heat the mixture to approximately 130°C.

    • Slowly add additional potassium carbonate while maintaining the reaction at reflux (around 120°C) until the reaction is complete, as monitored by HPLC or TLC.

    • Cool the reaction mixture and dissolve the inorganic salts with water.

    • Extract the product into an organic solvent (e.g., toluene), and distill under vacuum to isolate the desired butanoate derivative. Causality: This is a classic malonic ester synthesis variant, where the enolate of ethyl 2-cyanoacetate acts as a nucleophile to displace the bromide from the protected bromoacetaldehyde equivalent. Potassium iodide serves as a catalyst to facilitate the substitution.

  • Step 2: Cyclization to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

    • The ethyl 2-cyano-4,4-dimethoxybutanoate from Step 1 is reacted with formamidine.

    • This reaction is typically carried out in a suitable solvent like ethanol with a base (e.g., sodium ethoxide) to drive the condensation and ring formation. Causality: Formamidine provides the N-C-N fragment required to form the pyrimidine ring by reacting with the cyano and ester functionalities of the butanoate derivative.

  • Step 3: Formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    • The intermediate from Step 2 is treated with an acid (e.g., aqueous HCl) to hydrolyze the dimethoxy acetal, revealing an aldehyde.

    • The aldehyde undergoes spontaneous intramolecular cyclization with the adjacent amino group, followed by elimination of water to form the fused pyrrole ring. Causality: The acidic conditions are crucial for deprotection of the acetal. The subsequent cyclization is an intramolecular condensation reaction, which is thermodynamically favored due to the formation of a stable aromatic pyrrole ring.

  • Step 4: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    • The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF.

    • The reaction is heated to drive the conversion.

    • Upon completion, the reaction mixture is carefully quenched with ice/water, and the product is isolated by filtration or extraction. Causality: The pyrimidin-4-ol exists in tautomeric equilibrium with its lactam form. The chlorinating agent converts the hydroxyl/carbonyl group into a chloro group, transforming the scaffold into a highly versatile intermediate for subsequent coupling reactions.

Synthetic Workflow Diagram

G start Ethyl 2-cyanoacetate + 2-Bromo-1,1-dimethoxyethane step1 Step 1: Alkylation start->step1 inter1 Ethyl 2-cyano-4,4-dimethoxybutanoate step1->inter1 step2 Step 2: Pyrimidine Formation (w/ Formamidine) inter1->step2 inter2 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol step2->inter2 step3 Step 3: Pyrrole Formation (Acidic Cyclization) inter2->step3 inter3 7H-pyrrolo[2,3-d]pyrimidin-4-ol step3->inter3 step4 Step 4: Chlorination (w/ POCl3) inter3->step4 end 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step4->end caption Figure 2: Synthetic workflow for the core scaffold.

Caption: Figure 2: Synthetic workflow for the core scaffold.

Chemical Reactivity and Strategic Application

The synthetic utility of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is dominated by the reactivity of the C4-chloro substituent.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms makes the C4 position highly electrophilic. The chlorine atom serves as an excellent leaving group and can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is the cornerstone of its use in drug synthesis, allowing for the direct attachment of various side chains to build the final API.[3]

  • Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon or carbon-nitrogen bonds, introducing diverse substituents like aryl, heteroaryl, or amino groups that are often crucial for biological activity.[3]

Application Profile: A Cornerstone for Janus Kinase (JAK) Inhibitors

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a key structural component of several approved and investigational drugs that target the Janus Kinase (JAK) family of enzymes.[2][6] These enzymes are critical in signaling pathways that regulate immune responses and cell growth, making them high-value targets for treating autoimmune diseases (e.g., rheumatoid arthritis, atopic dermatitis) and certain cancers.[6]

The title compound, this compound, serves as a key building block for these inhibitors. The C4-chloro position is typically used to connect the core to another part of the molecule via an amine linkage, forming the hinge-binding motif that anchors the drug in the ATP-binding site of the kinase.

G intermediate This compound reaction SNAr Reaction intermediate->reaction reagent Amine-containing Side Chain (e.g., (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile) reagent->reaction api Final API (e.g., Tofacitinib) reaction->api caption Figure 3: Role as a key building block for JAK inhibitors.

Caption: Figure 3: Role as a key building block for JAK inhibitors.

Analytical and Quality Control Parameters

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound before its use in GMP synthesis.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrrole and pyrimidine ring protons, the N-H proton, and the methyl ester protons. Chemical shifts and coupling constants would be characteristic of the 7-deazapurine ring system.
¹³C NMR Resonances for all 8 carbon atoms, including the carbonyl carbon of the ester and the carbon bearing the chlorine atom.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ would be observed at m/z 212.0, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (approx. 3:1 ratio of M to M+2).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >97%) under validated chromatographic conditions.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (ester), and C-Cl stretching.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

  • Hazards: May cause skin, eye, and respiratory irritation.[3] Harmful if swallowed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for the discovery and development of life-changing medicines. Its well-defined molecular structure, predictable reactivity, and established synthetic routes make it an invaluable intermediate for medicinal chemists. Its central role in the construction of potent kinase inhibitors underscores the importance of heterocyclic chemistry in modern drug design. A thorough understanding of its properties, as detailed in this guide, is crucial for any researcher or drug development professional working in this cutting-edge field.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pivotal intermediate in the synthesis of a multitude of biologically active compounds, particularly kinase inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic pathways for this crucial scaffold. We will delve into the strategic considerations behind various synthetic routes, offering detailed, step-by-step protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the synthesis of this important heterocyclic compound.

Introduction: The Significance of the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a cornerstone in modern medicinal chemistry.[3] Its structural similarity to adenine allows it to function as a privileged core for designing potent and selective inhibitors of various kinases by competitively binding to their ATP-binding sites.[3] The chlorinated version, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and its derivatives, such as the title compound, are particularly valuable due to the reactive chlorine atom, which facilitates a wide range of nucleophilic substitution reactions for further molecular elaboration.[2]

This versatility has led to its incorporation into numerous approved drugs and clinical candidates, including Janus kinase (JAK) inhibitors like tofacitinib and ruxolitinib, which are used to treat autoimmune diseases and myeloproliferative disorders.[3][4][5] Consequently, efficient and scalable synthetic routes to this compound are of paramount importance to the pharmaceutical industry.

Strategic Approaches to Synthesis

The synthesis of the pyrrolo[2,3-d]pyrimidine core can be broadly categorized into two main strategies:

  • Construction of the pyrimidine ring onto a pre-existing pyrrole: This approach involves the cyclization of a pyrimidine ring onto a functionalized pyrrole precursor.

  • Construction of the pyrrole ring onto a pre-existing pyrimidine: This is a more common approach, where the pyrrole ring is formed by cyclization of a suitably substituted pyrimidine derivative.

This guide will focus on the latter and more prevalent strategies, detailing the key transformations and experimental considerations.

Synthetic Pathway I: From Diethyl Malonate

A frequently employed and efficient route commences with the readily available starting material, diethyl malonate. This multi-step synthesis offers a practical approach to constructing the target molecule.[6]

Workflow Diagram

Synthesis_Pathway_I A Diethyl Malonate B Intermediate A (Allylated Malonate) A->B Allyl Bromide C Intermediate B (Pyrimidinedione) B->C Amidine, Cyclization D Intermediate C (Dichloropyrimidine) C->D POCl3, Chlorination E Intermediate D (Aldehyde) D->E Oxidation (K2OsO4, NaIO4) F 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine E->F NH4OH, Cyclization G This compound F->G Carboxylation

Caption: Synthesis of the target molecule starting from diethyl malonate.

Experimental Protocol

Step 1: α-Alkylation of Diethyl Malonate

  • Reaction: Diethyl malonate is reacted with allyl bromide in the presence of a base to yield the corresponding α-allylated product.

  • Rationale: This initial step introduces the three-carbon unit that will ultimately form part of the pyrrole ring.

Step 2: Pyrimidine Ring Formation

  • Reaction: The allylated malonate is subjected to a cyclization reaction with amidine.

  • Rationale: This condensation reaction forms the six-membered pyrimidine ring, specifically a bislactam.

Step 3: Chlorination

  • Reaction: The carbonyl groups of the pyrimidinedione are chlorinated using phosphorus oxychloride (POCl₃).[5]

  • Rationale: This is a crucial step that introduces the reactive chloro-substituent at the 4-position, which is essential for subsequent functionalization.

Step 4: Oxidative Cleavage

  • Reaction: The terminal double bond of the allyl group is oxidized to an aldehyde using reagents such as potassium osmate hydrate and sodium periodate.[5]

  • Rationale: This transformation generates the electrophilic aldehyde group necessary for the final cyclization.

Step 5: Pyrrole Ring Annulation

  • Reaction: The aldehyde intermediate undergoes a cyclization reaction with ammonia water.

  • Rationale: This step involves a nucleophilic attack of the amino group followed by dehydration to form the fused pyrrole ring, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 6: Carboxylation

  • Reaction: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then carboxylated at the 6-position. This can be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation and esterification, or by direct carboxylation using a suitable chloroformate.

Synthetic Pathway II: From Ethyl 2-Cyanoacetate

An alternative and often high-yielding pathway utilizes ethyl 2-cyanoacetate as the starting material. This route has been the subject of process improvements to enhance yield and reduce by-products.[7]

Workflow Diagram

Synthesis_Pathway_II A Ethyl 2-Cyanoacetate C Ethyl 2-cyano-4,4-dimethoxybutanoate A->C Coupling B 2-Bromo-1,1-dimethoxyethane B->C D 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol C->D Formamidine, Cyclization E 7H-pyrrolo[2,3-d]pyrimidin-4-ol D->E Acidic Cyclization F 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine E->F Chlorination G This compound F->G Carboxylation

Caption: Synthesis of the target molecule starting from ethyl 2-cyanoacetate.

Experimental Protocol

Step 1: Coupling Reaction

  • Reaction: Ethyl 2-cyanoacetate is coupled with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.[7]

  • Rationale: This step assembles the key carbon framework. Using an excess of ethyl 2-cyanoacetate can improve the yield and the unreacted starting material can be recycled.[7]

Step 2: Pyrimidine Formation

  • Reaction: The resulting butanoate derivative is treated with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.[7]

  • Rationale: This is a condensation and cyclization reaction that efficiently constructs the pyrimidine ring.

Step 3: Pyrrole Ring Formation

  • Reaction: The pyrimidin-4-ol intermediate is subjected to acidic conditions to facilitate the cyclization and formation of the pyrrole ring, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[7]

  • Rationale: The acid catalyzes the hydrolysis of the dimethoxy acetal to the corresponding aldehyde, which then undergoes intramolecular condensation with the amino group.

Step 4: Chlorination

  • Reaction: The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7]

  • Rationale: This step is analogous to Pathway I and is critical for activating the 4-position for further reactions.

Step 5: Carboxylation and Esterification

  • Reaction: The resulting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is carboxylated at the 6-position and subsequently esterified to give the final product.

Comparative Analysis of Synthetic Pathways

FeaturePathway I (from Diethyl Malonate)Pathway II (from Ethyl 2-Cyanoacetate)
Starting Materials Diethyl malonate, allyl bromideEthyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane
Key Intermediates Dichloropyrimidine, aldehyde intermediate7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overall Yield Reported around 45.8%[5][6]Can be higher, with improved methods reaching significant yields.[7]
Advantages Utilizes readily available starting materials.Potentially higher overall yield and fewer by-products.[7]
Challenges Multiple steps, requires careful control of oxidation conditions.May require optimization of coupling and cyclization steps.

Conclusion

The synthesis of this compound is a well-established yet continually refined area of organic chemistry. The choice of synthetic route often depends on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. Both the diethyl malonate and ethyl 2-cyanoacetate pathways offer viable and robust methods for obtaining this critical intermediate. A thorough understanding of the underlying reaction mechanisms and experimental nuances is essential for achieving high yields and purity, thereby facilitating the development of novel therapeutics based on the versatile 7-deazapurine scaffold.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 7-Deazapurine Core in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, has emerged as a cornerstone for the development of targeted therapies.[1] Its structural resemblance to adenine allows for competitive binding to the ATP-binding sites of a multitude of kinases, making it a privileged core structure for designing potent and selective inhibitors.[2] This guide provides an in-depth technical exploration of a key derivative, methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a versatile intermediate that has paved the way for numerous clinical candidates. We will delve into the scientific rationale behind its discovery, a detailed examination of its synthesis, and its pivotal role in the development of next-generation therapeutics.

The strategic advantage of the 7H-pyrrolo[2,3-d]pyrimidine core lies in its inherent biological relevance and synthetic tractability. This heterocyclic system is a common motif in a number of natural products and has been extensively explored in medicinal chemistry.[2] The introduction of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various side chains to modulate potency and selectivity against specific kinase targets.[3] Furthermore, functionalization of the pyrrole ring, as we will discuss with the introduction of the methyl carboxylate group at the 6-position, offers a powerful strategy for fine-tuning the physicochemical properties and target engagement of the final drug molecule.

The Strategic Imperative for 6-Position Functionalization: A Discovery Narrative

The discovery of this compound was not a serendipitous event but rather a logical progression in the systematic exploration of the 7-deazapurine scaffold for kinase inhibition. The primary impetus for its synthesis stemmed from the need to develop inhibitors with improved pharmacological profiles. Early generations of kinase inhibitors, while potent, often suffered from off-target effects and poor drug-like properties. Medicinal chemists hypothesized that substitution at the 6-position of the pyrrolo[2,3-d]pyrimidine core could address these limitations.

The introduction of an electron-withdrawing group, such as a methyl carboxylate, at this position was predicted to modulate the electronic properties of the heterocyclic system, potentially influencing its binding affinity and selectivity for the target kinase. Moreover, the ester functionality could serve as a handle for further chemical modification or act as a key interaction point within the ATP-binding pocket of the kinase. This strategic functionalization is a classic example of structure-activity relationship (SAR) driven drug design, where systematic modifications of a lead compound are made to optimize its biological activity and physicochemical properties.[4]

A Robust and Scalable Synthesis: Deconstructing the Pathway

Visualizing the Synthetic Trajectory

Synthetic_Pathway Synthetic Pathway to this compound A Ethyl 2-cyanoacetate C Ethyl 2-cyano-4,4-dimethoxybutanoate A->C K2CO3, KI B 2-Bromo-1,1-dimethoxyethane B->C E 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol C->E NaOEt, EtOH D Formamidine D->E F 7H-pyrrolo[2,3-d]pyrimidin-4-ol E->F H+ G 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine F->G POCl3 H This compound G->H 1. Vilsmeier-Haack 2. Oxidation 3. Esterification

Caption: A plausible synthetic route to the target compound.

Quantitative Data Summary
StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)
1Ethyl 2-cyanoacetate, 2-Bromo-1,1-dimethoxyethaneK₂CO₃, KI, 130°CEthyl 2-cyano-4,4-dimethoxybutanoate~75%>85%
2Ethyl 2-cyano-4,4-dimethoxybutanoate, FormamidineNaOEt, EtOH, Reflux6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol--
36-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-olAqueous Acid7H-pyrrolo[2,3-d]pyrimidin-4-ol~68%-
47H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃, N,N-diisopropylethylamine, Toluene, 50°C4-Chloro-7H-pyrrolo[2,3-d]pyrimidine~84%>99%
54-Chloro-7H-pyrrolo[2,3-d]pyrimidine1. DMF, POCl₃ 2. Oxidizing agent 3. MeOH, H⁺This compound->98%

Note: Yields and purities are approximate and can vary based on reaction scale and purification methods. Data for steps 2, 3, and 5 are extrapolated from similar transformations reported in the literature.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate

  • Rationale: This initial step constructs the carbon backbone of the pyrrole ring. The reaction is a nucleophilic substitution where the enolate of ethyl 2-cyanoacetate displaces the bromide from 2-bromo-1,1-dimethoxyethane. Potassium carbonate serves as the base to generate the enolate, and potassium iodide acts as a catalyst to enhance the reactivity of the alkyl halide.

  • Procedure: A mixture of ethyl 2-cyanoacetate (1.0 mol), 2-bromo-1,1-dimethoxyethane (1.1 mol), potassium carbonate (1.5 mol), and potassium iodide (0.1 mol) in a suitable solvent (e.g., DMF or acetonitrile) is heated to reflux for 12-16 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to afford ethyl 2-cyano-4,4-dimethoxybutanoate.[5]

Step 2 & 3: Formation of the Pyrrolo[2,3-d]pyrimidine Core

  • Rationale: This two-step sequence first builds the pyrimidine ring and then cyclizes to form the fused pyrrole ring. The cyano ester from the previous step undergoes condensation with formamidine in the presence of a strong base like sodium ethoxide to form the pyrimidinol intermediate. Subsequent treatment with acid catalyzes the hydrolysis of the acetal and intramolecular cyclization to yield the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core.

  • Procedure: To a solution of sodium ethoxide (1.2 mol) in absolute ethanol, ethyl 2-cyano-4,4-dimethoxybutanoate (1.0 mol) is added, followed by formamidine hydrochloride (1.1 mol). The mixture is heated to reflux for 6-8 hours. The reaction is then cooled, and the solvent is removed. The residue is dissolved in water and acidified with a strong acid (e.g., HCl) and heated to effect cyclization. The resulting precipitate, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, is collected by filtration, washed with water, and dried.[5]

Step 4: Chlorination at the 4-Position

  • Rationale: The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro group, which is a versatile leaving group for subsequent nucleophilic aromatic substitution reactions. Phosphoryl chloride (POCl₃) is a standard reagent for this transformation.

  • Procedure: A suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 mol) in phosphoryl chloride (5.0 mol) is heated to reflux for 2-4 hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to give 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5]

Step 5: Introduction of the Methyl Carboxylate at the 6-Position

  • Rationale: This final step introduces the desired functional group at the 6-position of the pyrrole ring. A Vilsmeier-Haack reaction using a mixture of DMF and POCl₃ introduces a formyl group at the 6-position. This aldehyde is then oxidized to a carboxylic acid, which is subsequently esterified with methanol under acidic conditions.

  • Procedure: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mol) in DMF (5.0 mol), phosphoryl chloride (1.5 mol) is added dropwise at 0°C. The mixture is stirred at room temperature for 4-6 hours. The reaction is then quenched with ice water and neutralized with a base. The intermediate aldehyde is extracted and then oxidized using a suitable oxidizing agent (e.g., KMnO₄ or Jones reagent). The resulting carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid to yield the final product, this compound. The product is purified by column chromatography.

Characterization of the Final Product

The structure of this compound would be confirmed using standard analytical techniques:

  • ¹H NMR: Would show characteristic peaks for the aromatic protons on the pyrrole and pyrimidine rings, as well as a singlet for the methyl ester protons.

  • ¹³C NMR: Would confirm the presence of all carbon atoms in their respective chemical environments.

  • Mass Spectrometry: Would show the molecular ion peak corresponding to the calculated molecular weight of the compound (C₈H₆ClN₃O₂: 211.61 g/mol ).

The Pivotal Role in Kinase Inhibitor Drug Discovery

This compound is a highly valuable intermediate in the synthesis of a wide range of kinase inhibitors. The chloro group at the 4-position serves as a key attachment point for various amine-containing side chains, which are crucial for achieving selectivity and potency against different kinases.[1] The methyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for SAR studies. This strategic positioning of reactive handles allows for the rapid and efficient generation of diverse chemical entities for biological screening.

Illustrative Signaling Pathway: JAK-STAT Pathway

Many potent kinase inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib and Ruxolitinib, target the Janus kinase (JAK) family of enzymes.[3] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway cluster_0 Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription Nucleus->Gene Modulation

Caption: Inhibition of the JAK-STAT pathway by a 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor.

Conclusion: A Testament to Rational Drug Design

The discovery and development of this compound exemplify the power of rational drug design. By strategically functionalizing a known biologically active scaffold, medicinal chemists have created a versatile building block that has significantly contributed to the advancement of targeted therapies. This in-depth guide has provided a comprehensive overview of its discovery rationale, a detailed synthetic protocol, and its crucial role in the development of kinase inhibitors. As our understanding of kinase biology continues to evolve, this privileged scaffold and its derivatives will undoubtedly remain at the forefront of innovative drug discovery efforts.

References

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of the natural purine base adenine, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[1] Its intrinsic ability to mimic ATP allows for competitive inhibition of a wide array of protein kinases, making it a privileged structure in the development of targeted therapies.[1] This guide provides a comprehensive technical overview of pyrrolo[2,3-d]pyrimidine derivatives, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their efficacy. We will explore key approved drugs and clinical candidates, offering field-proven insights into their mechanisms of action and therapeutic applications, with a particular focus on oncology and inflammatory diseases.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, a fused heterocyclic system comprising a pyrrole and a pyrimidine ring, has garnered significant attention in drug discovery due to its structural resemblance to adenine, a fundamental component of ATP. This structural mimicry provides a unique advantage, allowing derivatives to effectively compete with ATP for the binding sites of numerous protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the pyrrolo[2,3-d]pyrimidine core has become a fertile ground for the development of potent and selective kinase inhibitors.[1]

Beyond oncology, these derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antibacterial properties, underscoring their therapeutic versatility.[2][3] The successful clinical translation of several pyrrolo[2,3-d]pyrimidine-based drugs, such as the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, has further solidified the importance of this scaffold in modern pharmacology. This guide aims to provide a deep dive into the chemistry and biology of these remarkable compounds, equipping researchers with the knowledge to navigate their synthesis and application in drug development.

Synthetic Strategies: Building the Pyrrolo[2,3-d]pyrimidine Core

The construction of the pyrrolo[2,3-d]pyrimidine scaffold can be broadly approached from two primary retrosynthetic disconnections: building the pyrimidine ring onto a pre-existing pyrrole (Scheme A) or constructing the pyrrole ring onto a pyrimidine precursor (Scheme B). The choice of strategy is often dictated by the desired substitution pattern on the final molecule.

Key Synthetic Intermediates and Reactions

A crucial intermediate in many synthetic routes is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . Its synthesis is a critical first step for the subsequent introduction of various functionalities at the C4 position.

This protocol describes a common method for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, approximately 3 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA, approximately 1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.

  • After the addition is complete, warm the reaction mixture to 50°C and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to crushed ice.

  • Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Cyclization Strategies

Various cyclization reactions are employed to construct the fused ring system. One common approach involves the condensation of a substituted pyrimidine with a molecule containing a reactive methylene group, followed by intramolecular cyclization.

This protocol exemplifies a modern, efficient approach to synthesizing polysubstituted pyrrolo[2,3-d]pyrimidines.

Materials:

  • Arylglyoxals

  • 6-Amino-1,3-dimethyluracil

  • Barbituric acid derivatives

  • Tetra-n-butylammonium bromide (TBAB)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the arylglyoxal (1 equivalent), 6-amino-1,3-dimethyluracil (1 equivalent), and the barbituric acid derivative (1 equivalent) in ethanol.

  • Add a catalytic amount of tetra-n-butylammonium bromide (TBAB, 5 mol%).

  • Stir the reaction mixture at 50°C.

  • Monitor the reaction progress by TLC. Reaction times are typically short.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Isolate the solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrrolo[2,3-d]pyrimidine derivative.

Biological Activities and Mechanisms of Action

The therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives spans a wide range of diseases, primarily driven by their ability to modulate the activity of protein kinases.

Anticancer Activity: Targeting Kinase Signaling Pathways

The dysregulation of protein kinase activity is a fundamental driver of cancer cell proliferation, survival, and metastasis. Pyrrolo[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of various kinases implicated in oncology.

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth. Aberrant JAK signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases.

  • Tofacitinib (Xeljanz®): Primarily inhibits JAK1 and JAK3, with functional effects on JAK2. By blocking these kinases, Tofacitinib disrupts the signaling of several interleukins and interferons, thereby modulating the immune response. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

  • Ruxolitinib (Jakafi®/Jakavi®): A potent inhibitor of JAK1 and JAK2. It effectively reduces the downstream signaling of STAT proteins, leading to the inhibition of cell proliferation and a reduction in inflammatory cytokines. Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.

Signaling Pathway Diagram: JAK-STAT Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Drug Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib, Ruxolitinib) Drug->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolo[2,3-d]pyrimidine derivatives.

EGFR and VEGFR are key tyrosine kinases involved in tumor growth, proliferation, and angiogenesis. Several pyrrolo[2,3-d]pyrimidine derivatives have been developed to target these receptors. A comprehensive review highlights the structure-activity relationship (SAR) of these derivatives as EGFR and VEGFR inhibitors.[4]

Antiviral and Antibacterial Activity

While less explored than their anticancer properties, some pyrrolo[2,3-d]pyrimidine derivatives have shown promising activity against various viruses and bacteria.[2][3][5] The mechanism of action in these contexts is often related to the inhibition of viral or bacterial enzymes that are essential for replication or survival. For instance, some derivatives have demonstrated activity against highly pathogenic avian influenza (H5N1) and Newcastle disease virus.[5]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective pyrrolo[2,3-d]pyrimidine inhibitors relies heavily on understanding the structure-activity relationship (SAR). Strategic modifications at various positions of the scaffold can significantly impact binding affinity, selectivity, and pharmacokinetic properties.

Key Positions for Modification

The pyrrolo[2,3-d]pyrimidine core offers several positions for chemical modification, with C4, C5, and N7 being the most frequently explored.

  • C4-Position: Substitution at the C4 position is crucial for interacting with the hinge region of the kinase ATP-binding pocket. A variety of amino and substituted amino groups are commonly introduced here.

  • C5-Position: Modifications at this position can influence selectivity and potency. The introduction of different substituents can exploit specific sub-pockets within the kinase active site.

  • N7-Position: The nitrogen at the 7-position is a key site for attachment of side chains that can improve solubility, cell permeability, and overall pharmacokinetic properties.

Quantitative SAR Data

The following tables summarize the in vitro activity of selected pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines and kinases, providing a quantitative basis for SAR analysis.

Table 1: Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives [6]

CompoundR1R2Cell LineIC50 (µM)
8a HHHT-2919.22
8f BrHHT-294.55
8g BrFHT-294.01
10a Cl-HeLa~23-28
10b Br-MCF-7Moderate

Table 2: Kinase Inhibitory Activity of Novel Pyrrolo[2,3-d]pyrimidine Derivatives [7][8]

CompoundTarget KinaseIC50 (nM)
5k EGFR79
5k Her240
5k VEGFR2136
5k CDK2204
10b FAK9.9
50 KRAS G12C210
11 Aurora A0.74
8h Src7100

Clinical Landscape and Future Perspectives

The clinical success of Tofacitinib and Ruxolitinib has paved the way for a new generation of pyrrolo[2,3-d]pyrimidine-based therapies. Numerous derivatives are currently in various stages of clinical and preclinical development for a range of indications.

Table 3: Selected Pyrrolo[2,3-d]pyrimidine Derivatives in Clinical Development

Drug/CompoundTarget(s)Indication(s)Development Phase
Tofacitinib JAK1, JAK3Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative ColitisApproved
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia VeraApproved
Baricitinib JAK1, JAK2Rheumatoid ArthritisApproved
Abrocitinib JAK1Atopic DermatitisApproved
Filgotinib JAK1Rheumatoid Arthritis, Ulcerative ColitisApproved (Europe, Japan)

The continued exploration of this versatile scaffold holds immense promise for addressing unmet medical needs. Future research will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects, as well as exploring novel applications beyond oncology and inflammation, such as in the treatment of neurodegenerative and infectious diseases. The strategic design of covalent and allosteric inhibitors based on the pyrrolo[2,3-d]pyrimidine core also represents an exciting avenue for future drug discovery efforts.[9]

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its inherent ability to mimic ATP, coupled with its synthetic tractability, has enabled the development of a diverse range of potent and selective kinase inhibitors with significant clinical impact. This guide has provided a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these important derivatives. As our understanding of cellular signaling pathways continues to evolve, the pyrrolo[2,3-d]pyrimidine core will undoubtedly remain a central focus for the discovery of novel and effective therapies for a multitude of human diseases.

References

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and critical applications, with a focus on the underlying principles that guide its use in drug discovery.

Chemical Identity and Nomenclature

The compound is systematically named This compound .[] This IUPAC name accurately describes its bicyclic structure, which consists of a pyrimidine ring fused to a pyrrole ring, with a chlorine atom at position 4 and a methyl carboxylate group at position 6. The "7H" indicates the position of the saturating hydrogen atom on the pyrrole ring.

This core scaffold, the 7-deazapurine or pyrrolo[2,3-d]pyrimidine, is a bioisostere of purine and serves as the foundational structure for numerous biologically active molecules.[2][3]

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name This compound[]
CAS Number 944709-69-7[]
Molecular Formula C₈H₆ClN₃O₂[]
Molecular Weight 211.61 g/mol []
Canonical SMILES COC(=O)C1=CNC2=C1N=CN=C2Cl
InChI Key XMIPXNXFZLDDPZ-UHFFFAOYSA-N[]
Appearance Light-colored to off-white crystalline solid[3][4]
Solubility Soluble in DMSO, DMF, and ethanol; sparingly soluble in water[3][4]
Stability Stable under normal storage conditions; sensitive to strong acids, bases, and moisture[3][4]

Significance in Medicinal Chemistry

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[4][5] Its rigid, planar structure provides a reliable anchor for binding within the ATP-binding pocket of various kinases. The substituents at positions 4, 5, and 7 can be precisely modified to achieve desired potency, selectivity, and pharmacokinetic properties.

This structural framework is the key intermediate for a class of drugs known as Janus Kinase (JAK) inhibitors, including Tofacitinib and Ruxolitinib, which are used to treat autoimmune diseases like rheumatoid arthritis.[2] The chlorine atom at the C4 position is the critical reactive handle that allows for the introduction of various amine-containing side chains, a common strategy in kinase inhibitor design.[3][6]

Synthesis and Mechanistic Rationale

The synthesis of the parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a well-established multi-step process, often starting from simpler acyclic precursors. A common industrial method involves the construction of the pyrimidine ring first, followed by cyclization to form the fused pyrrole ring, and subsequent chlorination.[7]

A patented method outlines a high-yield synthesis starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[7] The key final steps involve the formation of the pyrrolopyrimidin-4-ol, followed by a crucial chlorination step.

G cluster_1 Functionalization & Chlorination A 7H-pyrrolo[2,3-d]pyrimidin-4-ol B Methyl 4-hydroxy-7H-pyrrolo[2,3-d] pyrimidine-6-carboxylate A->B Esterification C Methyl 4-chloro-7H-pyrrolo[2,3-d] pyrimidine-6-carboxylate B->C POCl₃, Heat

Caption: General synthetic logic for the target compound.

Causality Behind Experimental Choices:

  • Chlorination Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting the 4-hydroxy (or tautomeric 4-oxo) group into the 4-chloro group.[8] POCl₃ is a powerful dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.

  • Catalyst/Base: The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine can accelerate the chlorination.[8] These bases serve two roles: they act as nucleophilic catalysts and neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium toward the product.[8]

Chemical Reactivity: A Versatile Synthetic Hub

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

G Core Methyl 4-chloro-7H-pyrrolo[2,3-d] pyrimidine-6-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr R-NH₂ Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Ar-B(OH)₂ Alkylation N-Alkylation/ Arylation Core->Alkylation R-X, Base Product_SNAr C4-Amine/Thiol/Alkoxide Derivatives SNAr->Product_SNAr Product_Coupling C4-Aryl/Alkyl Derivatives Coupling->Product_Coupling Product_Alkylation N7-Substituted Derivatives Alkylation->Product_Alkylation

Caption: Key reaction pathways for the target scaffold.

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The electron-withdrawing nature of the pyrimidine ring makes the C4 position highly electrophilic and susceptible to nucleophilic attack.[3] The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles, most notably primary and secondary amines. This reaction is the cornerstone of its use in synthesizing kinase inhibitors, where an amine-containing side chain is installed to interact with the hinge region of the kinase.[6][9] The reaction can often be promoted by mild heating or under acidic conditions to protonate the pyrimidine ring, further activating it towards attack.[9]

  • Palladium-Catalyzed Cross-Coupling at C4: The C4-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4] This allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl or heteroaryl substituents. While chloroarenes are typically less reactive than their bromo or iodo counterparts, modern catalyst systems with specialized phosphine ligands can effectively facilitate this transformation, often under microwave irradiation to accelerate the reaction.[10][11]

  • Functionalization at N7: The pyrrole nitrogen (N7) possesses a nucleophilic character and can be functionalized through alkylation or arylation using an appropriate electrophile (e.g., alkyl halides) in the presence of a base.[12] This position is often modified to modulate solubility, cell permeability, or to introduce additional binding interactions.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a representative procedure for coupling an arylboronic acid to the C4 position of the scaffold. The use of microwave irradiation is common for C-Cl bond activation, significantly reducing reaction times.[10][13]

Objective: To synthesize methyl 4-aryl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1 mixture or DMF)

  • Microwave vial with a magnetic stir bar

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Place the this compound (e.g., 0.5 mmol), arylboronic acid (e.g., 0.6 mmol), palladium catalyst (e.g., 0.0125 mmol), and base (e.g., 1.0 mmol) into a dry microwave vial containing a stir bar.

    • Rationale: Combining the solid reagents first in a dry vessel is crucial. Palladium catalysts are sensitive to air and moisture, which can lead to deactivation.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon) for 5-10 minutes.

    • Rationale: This step is critical to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 2.5 mL of Dioxane/H₂O) to the vial via syringe.

    • Rationale: Using degassed solvents minimizes dissolved oxygen, further protecting the catalyst. The combination of an organic solvent (dioxane) and water is common for Suzuki couplings, as the base is often more soluble in water while the organic components are soluble in the dioxane.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[10][11]

    • Rationale: Microwave heating provides rapid and uniform heating, which can overcome the higher activation energy associated with C-Cl bond oxidative addition, leading to dramatically shorter reaction times compared to conventional heating.[10]

  • Reaction Monitoring: After cooling, the reaction progress can be checked by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

    • Rationale: The aqueous wash removes the inorganic base and boron byproducts. The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.

    • Rationale: Chromatography is necessary to remove residual catalyst, unreacted starting materials, and any side products (such as dehalogenated starting material or homocoupled boronic acid).

Safety and Handling

  • Toxicity: While specific toxicity data is limited, related compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are considered to have low toxicity but can cause irritation to the eyes, skin, and respiratory system upon excessive exposure.[4]

  • Personal Protective Equipment (PPE): Adherence to standard laboratory safety protocols is essential. This includes wearing safety goggles, gloves, and a lab coat.[4] When handling the solid powder, a respirator or work in a fume hood is recommended to prevent inhalation.[4]

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area away from strong acids, strong bases, and oxidizing agents.[4] Due to its sensitivity to moisture, storage under an inert atmosphere is ideal for long-term stability.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that has enabled significant advances in modern drug discovery. Its value lies in the predictable and versatile reactivity of the C4-chloro substituent, which provides a reliable entry point for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this powerful scaffold in the design of next-generation therapeutics.

References

A Comprehensive Spectroscopic and Structural Elucidation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (C₈H₆ClN₃O₂) is a vital building block in medicinal chemistry.[1] The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents.[2] The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The methyl carboxylate at the 6-position offers further opportunities for chemical modification.

Accurate structural confirmation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for this purpose. This guide will provide a detailed interpretation of the expected spectral data for this compound, enabling researchers to confidently identify and characterize this compound.

Molecular Structure and Numbering

For clarity in the spectral analysis, the following numbering scheme will be used for the atoms in this compound.

G cluster_ionization Ionization cluster_fragmentation Potential Fragmentation Molecule This compound ProtonatedMolecule [M+H]⁺ m/z = 212.0221 Molecule->ProtonatedMolecule ESI (+) Fragment1 Loss of -OCH₃ [M+H - CH₃OH]⁺ m/z = 180.0009 ProtonatedMolecule->Fragment1 -CH₃OH Fragment2 Loss of -COOCH₃ [M+H - C₂H₃O₂]⁺ m/z = 153.0094 ProtonatedMolecule->Fragment2 -COOCH₃ G cluster_mol Key Functional Groups for IR cluster_groups mol This compound NH N-H (~3350 cm⁻¹) mol->NH CO C=O (~1730 cm⁻¹) mol->CO Aromatic Aromatic C=C/C=N (~1600-1450 cm⁻¹) mol->Aromatic CCl C-Cl (~700 cm⁻¹) mol->CCl

References

A Technical Guide to Identifying and Validating Therapeutic Targets of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its foundational role in numerous FDA-approved targeted therapies. Its structural resemblance to adenine allows it to competitively bind to the ATP-binding sites of a multitude of enzymes, particularly protein kinases, making it a fertile ground for drug discovery.[1][2] This guide focuses on a specific, functionalized derivative, methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate , and outlines a comprehensive, phased strategy for the identification, validation, and mechanistic characterization of its potential therapeutic targets. By leveraging the unique chemical features of this molecule—the reactive 4-chloro position and the 6-carboxylate ester group—researchers can systematically unravel its biological activity and pave the way for novel therapeutic development. This document provides the strategic rationale and detailed experimental protocols required to translate this promising chemical starting point into a validated lead compound with a well-defined mechanism of action.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[2] This structural mimicry is the key to its broad utility, allowing derivatives to act as competitive inhibitors for a vast array of ATP-dependent enzymes.[1][3]

Key Attributes of the Scaffold:

  • ATP-Binding Site Mimicry: The dual nitrogen atoms in the pyrimidine ring effectively mimic the hydrogen bonding pattern of adenine, enabling strong interactions with the hinge region of many kinase active sites.[4]

  • Proven Therapeutic Relevance: This scaffold is the foundation for several blockbuster drugs, including Tofacitinib (a JAK inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), validating its clinical and commercial importance in treating inflammatory diseases and cancers.[5][6]

  • Synthetic Tractability: The core is amenable to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Our subject molecule, This compound , possesses two critical features:

  • The 4-Chloro Group: This is a key reactive site. It acts as a leaving group, enabling the synthesis of diverse compound libraries through nucleophilic aromatic substitution (SNAr) reactions.[7] This position is also critical for direct interaction with the kinase hinge region.

  • The 6-Carboxylate Group: The methyl ester at this position influences the molecule's polarity, solubility, and potential for additional interactions within a target's binding pocket.

Given these features, the primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases. Dysregulation of kinase activity is a known driver of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[8]

A Phased Strategy for Target Identification and Validation

A successful target identification campaign requires a multi-pronged approach, moving from broad, high-throughput screening to specific, in-depth validation.[9][10] We propose a three-phase workflow designed to systematically identify the molecular target(s), confirm engagement in a cellular context, and elucidate the functional consequences of this interaction.

digraph "Target_Validation_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Phased workflow for target identification and validation.

Phase 1: Broad Screening to Identify Primary Hits

The initial goal is to cast a wide net to identify the most promising kinase families or specific kinases that interact with the compound.

Protocol 2.1: Large-Scale Biochemical Kinase Panel Screening

Principle of the Method: This experiment quantifies the ability of the test compound to inhibit the enzymatic activity of a large panel of purified kinases in vitro. Commercial services offer panels covering the majority of the human kinome, providing a comprehensive view of a compound's selectivity profile.[11][12][13] The output is typically percent inhibition at a fixed concentration (e.g., 1 µM), followed by IC50 determination for potent hits.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Service Provider Selection: Engage a reputable contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology's KinaseFinder™, Eurofins, Pharmaron).[11][12]

  • Primary Screen: Request a primary screen against their largest available kinase panel (e.g., >500 kinases) at a single compound concentration of 1 µM.

  • Data Analysis: Identify "hits" as any kinase exhibiting >70% inhibition in the primary screen.

  • Dose-Response Confirmation: For all identified hits, request follow-up IC50 determination assays. This involves a 10-point, 3-fold serial dilution to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Summarize the IC50 data for the most promising hits in a table.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase Target Kinase Family IC50 (nM)
JAK1 Tyrosine Kinase 85
JAK2 Tyrosine Kinase 150
JAK3 Tyrosine Kinase 35
TYK2 Tyrosine Kinase 250
FLT3 Tyrosine Kinase 450
SRC Tyrosine Kinase 1200

| LCK | Tyrosine Kinase | 1800 |

Interpretation: The hypothetical data in Table 1 strongly suggest that the compound is a potent inhibitor of the Janus kinase (JAK) family, with particular potency against JAK3.[14] This makes the JAK-STAT signaling pathway the primary hypothetical mechanism of action.

Phase 2: Verifying Target Engagement in a Cellular Environment

A positive result in a biochemical assay does not guarantee that the compound can reach and bind to its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in an intact cellular system.[15]

Protocol 2.2: Cellular Thermal Shift Assay (CETSA)

Principle of the Method: CETSA is based on the principle of ligand-induced thermal stabilization.[15][16] When a compound binds to its target protein, it generally increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating cells to various temperatures, lysing them, and quantifying the amount of soluble target protein remaining, one can detect a "thermal shift" in the presence of a binding ligand.[17][18][19]

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line that expresses the target of interest (e.g., for JAK3, a human T-cell leukemia line like Jurkat) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Treat one aliquot with the test compound (e.g., 1 µM) and another with a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., JAK3) using a standard Western Blot or ELISA protocol.

  • Data Analysis: Plot the relative amount of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample confirms target engagement.

Phase 3: Elucidating the Functional Consequences

Confirming target binding is a critical step, but understanding the downstream biological effects is essential for therapeutic development. This phase focuses on validating that target engagement translates into the expected modulation of the relevant signaling pathway and desired cellular phenotype.

Hypothesized Signaling Pathway: The JAK-STAT Cascade

Based on our hypothetical screening data, the JAK-STAT pathway is the most likely target. This pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell proliferation.[20][21] Inhibition of a JAK kinase is expected to block the phosphorylation of its downstream STAT substrates.

digraph "JAK_STAT_Pathway" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Simplified JAK-STAT signaling pathway and point of inhibition.

Protocol 2.3: Western Blot for Downstream Pathway Modulation

Principle of the Method: This protocol measures the level of phosphorylated STAT (p-STAT), the direct downstream substrate of JAK kinases. A potent JAK inhibitor should decrease the levels of p-STAT upon cytokine stimulation without affecting the total amount of STAT protein.

Step-by-Step Methodology:

  • Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., TF-1 cells) to ~80% confluency. Starve the cells of serum and growth factors for 4-6 hours to reduce basal signaling.

  • Compound Pre-incubation: Pre-treat the starved cells with increasing concentrations of the test compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-3 or IFN-γ) for 15-30 minutes to activate the JAK-STAT pathway. Include an unstimulated control.

  • Lysis and Protein Quantification: Immediately lyse the cells and determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for a phosphorylated STAT protein (e.g., anti-p-STAT5) and a total STAT protein (e.g., anti-STAT5) as a loading control. Also probe for a housekeeping protein like GAPDH or β-actin.

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities to determine the ratio of p-STAT to total STAT at each compound concentration.

Expected Outcome: A dose-dependent decrease in the p-STAT/total STAT ratio in stimulated cells would validate the compound's mechanism of action as a functional JAK-STAT pathway inhibitor.

Alternative and Novel Target Classes

While kinases are the most probable targets, the pyrrolo[2,3-d]pyrimidine scaffold has shown activity against other enzyme classes.[6][22] Should kinome screening fail to yield potent hits, or to explore polypharmacology, alternative target identification methods should be employed.

Alternative Approaches:

  • Affinity Chromatography: This classical method involves immobilizing the compound on a solid support (e.g., agarose beads) to "pull down" binding proteins from a cell lysate for identification by mass spectrometry.[23][24][25] The 6-carboxylate group on our molecule provides a potential handle for linker attachment without disturbing the core pharmacophore.

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method identifies targets by observing increased protein stability and resistance to proteolysis upon compound binding.[23][25]

These methods can help uncover non-kinase targets such as dihydrofolate reductase (DHFR) or other ATP-binding proteins, expanding the potential therapeutic applications of the compound.[6][22]

Conclusion and Future Directions

This guide presents a systematic, evidence-based framework for elucidating the therapeutic targets of this compound. By progressing through broad biochemical screening, cellular target validation, and functional pathway analysis, researchers can build a robust data package that defines the compound's mechanism of action. Positive identification of a target, such as a member of the JAK family, would position this molecule as a strong candidate for lead optimization programs aimed at developing novel therapies for cancers and inflammatory disorders.[21][26] Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, followed by comprehensive preclinical evaluation of its pharmacokinetic properties and in vivo efficacy.

References

Methodological & Application

Synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: An Essential Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the multi-step synthesis of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a crucial heterocyclic intermediate in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. The synthesis commences with the construction of a functionalized pyrimidine core, followed by the formation of the fused pyrrole ring to introduce the key carboxylate moiety at the C6 position. The final step involves a robust chlorination of the C4-hydroxyl group. This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth explanations of the reaction mechanisms, critical process parameters, and characterization of intermediates and the final product.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to adenine allows it to function as a hinge-binding motif for a variety of protein kinases. Specifically, substitution at the C4 and C6 positions of this heterocyclic system has proven to be a fruitful strategy for the development of potent and selective kinase inhibitors. This compound is a key building block for the synthesis of several clinical candidates and approved drugs that target the Janus kinase (JAK) family of enzymes, which are implicated in inflammatory diseases and myeloproliferative disorders.

This document outlines a reliable and scalable synthetic route to this important intermediate, providing a detailed, step-by-step protocol with explanations grounded in established chemical principles.

Synthetic Strategy Overview

The overall synthetic approach is a linear three-step process, as depicted in the workflow diagram below. The synthesis begins with the commercially available 6-amino-2,4-dihydroxypyrimidine. The first step involves a Vilsmeier-Haack formylation to introduce a formyl group at the C5 position. The resulting aldehyde then undergoes a condensation and cyclization reaction with dimethyl oxalate to construct the pyrrole ring and introduce the methyl carboxylate group at the C6 position, yielding methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. The final step is the chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃) to afford the target molecule.

Synthesis_Workflow A 6-Amino-2,4-dihydroxypyrimidine B Step 1: Vilsmeier-Haack Formylation A->B POCl3, DMF C 6-Amino-2,4-dihydroxy-pyrimidine-5-carbaldehyde B->C D Step 2: Pyrrole Ring Formation C->D Dimethyl oxalate, NaOMe E Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate D->E F Step 3: Chlorination E->F POCl3 G This compound F->G

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (60 F₂₅₄) and visualized under UV light (254 nm). Column chromatography should be performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra should be recorded on a 400 MHz spectrometer. Mass spectrometry data should be obtained using an ESI-TOF instrument.

Reagent/SolventSupplierGrade
6-Amino-2,4-dihydroxypyrimidineSigma-Aldrich98%
Phosphorus oxychloride (POCl₃)Acros Organics99%
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
Dimethyl oxalateAlfa Aesar98%
Sodium methoxide (NaOMe)Sigma-Aldrich95%
Methanol (MeOH)Fisher ScientificAnhydrous
Dichloromethane (DCM)Fisher ScientificAnhydrous
Ethyl acetate (EtOAc)Fisher ScientificACS Grade
HexanesFisher ScientificACS Grade
Step 1: Synthesis of 6-Amino-2,4-dihydroxy-pyrimidine-5-carbaldehyde

Reaction Principle: This step employs the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride and dimethylformamide. This electrophile then attacks the electron-rich C5 position of the pyrimidine ring.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier [ClCH=N(CH3)2]+Cl- DMF->Vilsmeier Reacts with POCl3 POCl3 POCl3->Vilsmeier Pyrimidine 6-Amino-2,4-dihydroxypyrimidine Intermediate Iminium salt intermediate Pyrimidine->Intermediate Attacks Vilsmeier Reagent Product 6-Amino-2,4-dihydroxy- pyrimidine-5-carbaldehyde Intermediate->Product Hydrolysis

References

Synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: An Essential Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-deazapurine core, chemically known as 7H-pyrrolo[2,3-d]pyrimidine, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its derivatives are pivotal in the development of targeted therapies, most notably as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and myeloproliferative disorders.[3] This application note provides a comprehensive, in-depth guide for the multi-step synthesis of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a key intermediate for the elaboration of complex kinase inhibitors. The procedure is designed for researchers in synthetic organic chemistry and drug development, offering not just a step-by-step protocol but also the underlying chemical principles and critical process considerations to ensure reproducibility and high yield.

Introduction

The pyrrolo[2,3-d]pyrimidine ring system is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This structural modification provides a unique vector for chemical functionalization and can significantly alter the molecule's interaction with biological targets, often leading to enhanced selectivity and potency. The title compound, this compound, is of particular interest due to its versatile handles for further chemical modification. The chloro substituent at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains, while the methyl ester at C6 offers a site for amide bond formation or other ester manipulations.[1] These features make it an invaluable building block in the synthesis of drugs like Tofacitinib and Ruxolitinib.[3][4]

This guide details a robust and logical synthetic sequence, beginning with the construction of a functionalized pyrrole ring, followed by the annulation of the pyrimidine ring, and culminating in the critical chlorination of the 4-hydroxy (4-oxo) tautomer.

Synthetic Strategy Overview

The synthesis is approached in a three-stage sequence. The causality behind this strategy is to build the complexity of the bicyclic system from a simpler, acyclic precursor in a controlled manner, incorporating the required C6-ester functionality from the outset. This avoids potentially low-yielding and non-regioselective C-H functionalization on the pre-formed heterocyclic core.

G cluster_0 Stage 1: Pyrrole Ring Formation cluster_1 Stage 2: Pyrimidine Ring Annulation cluster_2 Stage 3: Chlorination A Ethyl Cyanoacetate + Dimethylformamide Dimethyl Acetal (DMF-DMA) B Methyl 3-Amino-2-cyanoacrylate A->B Condensation D Methyl 2-Amino-5-(methoxycarbonyl)pyrrole-3-carboxylate (Key Pyrrole Intermediate) B->D Hantzsch-type Condensation + NaH, THF C Methyl Chloroacetate C->D E Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate D->E Cyclization High Temperature G This compound (Final Product) E->G Dehydrative Chlorination F Formamide F->E H Phosphorus Oxychloride (POCl₃) H->G

Figure 1: Overall Synthetic Workflow. A three-stage process from acyclic precursors to the final chlorinated product.

Experimental Protocols

Safety Precaution: This procedure involves hazardous materials, including sodium hydride, phosphorus oxychloride, and various organic solvents. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Key Hazards
Ethyl CyanoacetateC₅H₇NO₂113.12105-56-6Harmful, Irritant
DMF-DMAC₅H₁₃NO₂119.164637-24-5Flammable, Corrosive
Methyl ChloroacetateC₃H₅ClO₂108.5296-34-4Toxic, Corrosive
Sodium Hydride (60% disp.)NaH24.007646-69-7Flammable, Water-reactive
FormamideCH₃NO45.0475-12-7Teratogen, Irritant
Phosphorus OxychloridePOCl₃153.3310025-87-3Acutely Toxic, Corrosive
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11109-99-9Flammable, Irritant
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5Flammable, Corrosive
Toluene, AnhydrousC₇H₈92.14108-88-3Flammable, Toxic
Stage 1: Synthesis of Key Pyrrole Intermediate

This stage involves a modified Hantzsch-type pyrrole synthesis. The initial enamine formation from ethyl cyanoacetate is followed by alkylation and subsequent intramolecular condensation to build the pyrrole ring with the necessary functional groups for the subsequent pyrimidine annulation.

Protocol 1.1: Synthesis of Methyl 2-Amino-5-(methoxycarbonyl)pyrrole-3-carboxylate

  • Enamine Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl cyanoacetate (11.3 g, 0.1 mol) and dimethylformamide dimethyl acetal (DMF-DMA) (13.1 g, 0.11 mol). Heat the mixture at 80 °C for 2 hours. Monitor the reaction by TLC. After completion, allow the mixture to cool to room temperature.

  • Preparation for Cyclization: Set up a 500 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Cyclization: To the cooled NaH suspension, add the crude enamine product from step 1 dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, add a solution of methyl chloroacetate (12.0 g, 0.11 mol) in 20 mL of anhydrous THF dropwise over 20 minutes.

  • Reaction Completion & Work-up: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired pyrrole intermediate as a solid.

Stage 2: Pyrimidine Ring Annulation

This step constructs the pyrimidine portion of the bicyclic system. Heating the amino-cyano-pyrrole intermediate with formamide provides the necessary atoms (C2 and N3) for the pyrimidine ring, leading to the formation of the 4-hydroxy (or 4-oxo tautomer) pyrrolo[2,3-d]pyrimidine core. This is a classic and robust method for constructing pyrimidines from aminonitriles.

Protocol 1.2: Synthesis of Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the purified pyrrole intermediate from Stage 1 (e.g., 0.05 mol) with formamide (100 mL).

  • Cyclization Reaction: Heat the mixture to 180-190 °C under a nitrogen atmosphere and maintain this temperature for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting material.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Pour the mixture into 200 mL of cold water and stir for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual formamide. Dry the product under vacuum to yield methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate as a solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.

Stage 3: Chlorination of the 4-Hydroxy Group

This is the final and most critical step. The 4-hydroxy group, existing predominantly as its 4-oxo tautomer, is converted to the 4-chloro group using a dehydrative chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation on pyrimidinone systems.[5][6] The work-up procedure is paramount to prevent hydrolysis of the product back to the starting material.[5]

Protocol 1.3: Synthesis of this compound

G start Start flask Combine Hydroxy-Intermediate, Toluene, and DIPEA in Flask start->flask add_pocl3 Add POCl₃ dropwise at 0 °C flask->add_pocl3 reflux Heat to Reflux (e.g., 110 °C) Monitor by TLC/LC-MS add_pocl3->reflux cool Cool to Room Temperature reflux->cool rotovap Remove Excess POCl₃ & Toluene under Reduced Pressure cool->rotovap quench Slowly Pour Residue onto Crushed Ice/Water rotovap->quench neutralize Neutralize to pH 7-8 with Saturated NaHCO₃ Solution quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify end Final Product purify->end

Figure 2: Detailed workflow for the critical chlorination step.
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (e.g., 0.03 mol). Add anhydrous toluene (100 mL) followed by N,N-diisopropylethylamine (DIPEA) (1.5 equivalents). The base acts as a catalyst and neutralizes the HCl generated during the reaction.[5]

  • Addition of Chlorinating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Critical Work-up - POCl₃ Removal: Cool the reaction mixture to room temperature. This step is crucial: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess POCl₃ and toluene. This minimizes the exothermic and hydrolytic effects during quenching.[5]

  • Quenching and Isolation: In a separate beaker, prepare a mixture of crushed ice and water (approx. 300 mL). Very slowly and carefully, pour the concentrated reaction residue from step 4 onto the ice-water mixture with vigorous stirring.

  • Neutralization and Extraction: The aqueous mixture will be acidic. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches 7-8. The product may precipitate as a solid, which can be filtered. Alternatively, extract the aqueous layer with ethyl acetate or dichloromethane (3 x 150 mL).

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/hexanes) or by silica gel chromatography to obtain the final product, this compound.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing this compound. By constructing the functionalized pyrrole precursor first, this strategy ensures the correct regiochemistry of the final product. The protocols emphasize critical parameters, particularly in the final chlorination and work-up stages, to mitigate common side reactions like hydrolysis and ensure high yields of the desired product. This versatile intermediate is now ready for use in the synthesis of a new generation of kinase inhibitors and other biologically active molecules.

References

The Versatile Scaffold: Methyl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Core in Kinase Inhibition

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds employed in their design, the 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine or 7-azaindole, has emerged as a "privileged" structure.[1][2] Its structural analogy to adenine allows it to function as an ATP-competitive inhibitor by forming key hydrogen bonding interactions with the hinge region of the kinase active site.[3][4] Specifically, the pyridine-like nitrogen at position 1 acts as a hydrogen bond acceptor, while the pyrrole N-H at position 7 serves as a hydrogen bond donor, mimicking the interactions of adenine's N1 and N6 amine.[5]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate as a pivotal intermediate in the synthesis of diverse kinase inhibitors. The presence of a reactive chlorine atom at the C4 position, coupled with an electron-withdrawing carboxylate group at C6, offers a versatile platform for regioselective functionalization through modern palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale and provide field-proven protocols for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a broad spectrum of kinase inhibitor candidates.

The Strategic Advantage of this compound

The choice of this particular starting material is predicated on its inherent chemical attributes that facilitate efficient and modular synthesis of kinase inhibitor libraries.

  • Reactive Handle for Diversification: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties, which are crucial for tuning inhibitor potency and selectivity.

  • Modulation of Physicochemical Properties: The methyl carboxylate group at the C6 position is an electron-withdrawing group that can influence the electronic properties of the heterocyclic core. It can also serve as a handle for further chemical modification, such as amidation, to introduce additional points of interaction with the target kinase or to modulate the compound's physicochemical properties, such as solubility and cell permeability.

  • Established Synthetic Accessibility: This intermediate can be synthesized through established multi-step routes, making it a readily accessible building block for drug discovery programs.[6]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. The following sections provide detailed protocols and mechanistic insights for three key transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Aryl and Heteroaryl Substitution

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing aryl and heteroaryl substituents at the C4 position, which often occupy the solvent-exposed region of the ATP-binding pocket and are critical for achieving high potency and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a stream of inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C4-aryl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10075-90[8]
Pd(dppf)Cl₂dppfNa₂CO₃Toluene/EtOH/H₂O9080-95[9]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH/H₂O8085-98[10]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for reaction efficiency. For electron-rich and sterically unhindered arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings involving electron-deficient or sterically hindered partners, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or SPhos are often required to promote efficient oxidative addition and reductive elimination.

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases like K₂CO₃ and Na₂CO₃ are commonly used and are effective for a wide range of substrates. The choice of base can also influence the reaction rate and the suppression of side reactions like protodeboronation.

  • Solvent: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base. Degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Start Methyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate Reaction Heat (80-110 °C) Inert Atmosphere Start->Reaction Combine Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Methyl 4-aryl-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing the Crucial C-N Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction is of paramount importance in the synthesis of kinase inhibitors, as the C4-amino linkage is a common feature in many potent and selective inhibitors, including the FDA-approved drug Tofacitinib.[13]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent to the flask via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

  • Add the this compound and the amine to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired C4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10070-90[14]
Pd(OAc)₂BINAPNaOtBuToluene11075-95[11]
Pd₂(dba)₃BrettPhosK₃PO₄t-Amyl alcohol10080-98[12]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition of the aryl chloride and the reductive elimination of the C-N bond. For primary amines, ligands like BrettPhos are often preferred, while for secondary amines, ligands such as RuPhos can be more effective.[12]

  • Base Strength: The strength of the base is a critical parameter. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used to deprotonate the amine, but they can be incompatible with base-sensitive functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance.

  • Solvent and Temperature: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. The reaction temperature is typically elevated to overcome the activation barriers of the catalytic cycle.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)(Cl)L2 Pd0->PdII Ar-Cl OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)(NHR'R'')]L2+ PdII->AmineComplex HNR'R'' LigandEx Ligand Exchange AmidoComplex Ar-Pd(II)(NR'R'')L2 AmineComplex->AmidoComplex Base Deprotonation Deprotonation (Base) AmidoComplex->Pd0 Ar-NR'R'' RedElim Reductive Elimination Product Ar-NR'R'' ArCl Ar-Cl Amine HNR'R'' Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region Substrate Protein Substrate Hinge->Substrate Phosphorylation ATP_Pocket ATP Binding Pocket Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Hinge H-Bonds ATP ATP ATP->ATP_Pocket Blocked Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream

References

Application Notes & Protocols: The Strategic Deployment of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1][2] Its structural analogy to endogenous purines allows it to effectively compete for the ATP-binding sites of a multitude of protein kinases, making it a cornerstone for the development of targeted inhibitors.[3][4] This guide focuses on a particularly valuable derivative, Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate . We will elucidate its strategic importance as a versatile starting material, provide detailed protocols for its derivatization, and explore its application in the synthesis of potent kinase inhibitors for oncology, inflammatory conditions, and autoimmune diseases.

The 7-Deazapurine Scaffold: A Foundation of Therapeutic Success

The replacement of the N7 nitrogen atom of a purine with a carbon atom transforms it into a 7-deazapurine. This seemingly minor modification has profound implications for drug design:

  • Enhanced Electron Density: The pyrrole ring becomes more electron-rich, influencing binding interactions.[1][5]

  • Novel Vector for Substitution: The C7 position becomes a new handle for chemical modification, allowing for the exploration of previously inaccessible chemical space to enhance potency, selectivity, and pharmacokinetic properties.[5]

  • Metabolic Stability: The C-H bond at position 7 is generally more stable to metabolic degradation than the N7 position in purines.

This scaffold is the foundation for a range of approved drugs and clinical candidates, demonstrating its broad therapeutic utility.[6]

Strategic Importance of this compound

This specific intermediate is engineered for maximum synthetic versatility. Each functional group serves a distinct, strategic purpose in the construction of complex drug molecules.

G cluster_0 This compound cluster_1 Key Functionalization Sites mol C4 C4-Chloro: Primary handle for C-C and C-N cross-coupling reactions. C4->mol N7 N7-H: Site for alkylation or arylation to modulate solubility and cell permeability. N7->mol C6 C6-Ester: Readily converted to amides for targeting specific amino acid residues. C6->mol

Caption: Key reactive sites on the core intermediate.

  • C4-Chloro Group: The chlorine atom on the electron-deficient pyrimidine ring is an excellent leaving group, making the C4 position highly susceptible to both nucleophilic aromatic substitution and, more importantly, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[7] This is the primary site for introducing diverse aryl, heteroaryl, or amino moieties that are crucial for kinase hinge-binding and achieving selectivity.

  • C6-Methyl Ester: This group is a stable but readily modifiable handle. It can be hydrolyzed to the corresponding carboxylic acid or directly converted into a wide array of amides. This functionality is often exploited to introduce solubilizing groups or to form additional hydrogen bonds within the target protein's active site, thereby enhancing binding affinity.

  • N7-Pyrrole Nitrogen: The N-H of the pyrrole ring can be deprotonated and subsequently alkylated or arylated. This modification is frequently used to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties or to introduce vectors that project into solvent-exposed regions of the kinase.

Application in Kinase Inhibitor Synthesis

The 7-deazapurine scaffold is a proven pharmacophore for inhibiting a wide range of kinases implicated in human diseases.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is linked to numerous autoimmune and inflammatory diseases.[8] Inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib and Ruxolitinib, have achieved blockbuster status.[3] Our core intermediate serves as an advanced platform to develop next-generation JAK inhibitors with improved selectivity profiles. For instance, introducing specific aryl groups at the C4 position can modulate the selectivity between different JAK isoforms (JAK1, JAK2, JAK3, TYK2).[8][9] This is critical, as JAK1/3 inhibition is often desired for inflammatory diseases, while JAK2 inhibition is targeted for myeloproliferative disorders.[8]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling and point of intervention.

Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (SYK) Inhibitors

BTK and SYK are critical non-receptor tyrosine kinases in the signaling pathways of hematopoietic cells.[10][] BTK is essential for B-cell development and activation, making it a prime target for B-cell malignancies.[12] SYK plays a broader role in immune receptor signaling and is a target for autoimmune and inflammatory diseases.[][13] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent and selective inhibitors for both kinases.[13][14] The ability to rapidly diversify the C4 and C6 positions of our core intermediate allows for the systematic exploration of structure-activity relationships (SAR) to optimize for potency against these targets.[14]

Data Presentation: Representative Kinase Inhibitors

The following table summarizes the activity of exemplary kinase inhibitors derived from the 7-deazapurine scaffold, illustrating the potency achievable with this core structure.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Therapeutic AreaReference
Pyrrolo[2,3-d]pyrimidineJAK3< 1Rheumatoid Arthritis[8]
Pyrrolo[2,3-d]pyrimidineJAK1/23.3 / 2.8 (Ruxolitinib)Myelofibrosis[3]
Pyrrolo[2,3-d]pyrimidineBTK4.8B-cell Malignancies[14]
Pyrido[3,4-b]pyrazine (SYK)SYK54 (R406)Autoimmune Disease[13]
Pyrrolo[2,3-d]pyrimidineVEGFR-22.5Oncology[15]

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the derivatization of This compound .

Protocol 1: Suzuki-Miyaura Cross-Coupling at C4

Objective: To introduce an aryl or heteroaryl substituent at the C4 position via C-C bond formation. This is a cornerstone reaction for accessing a vast chemical space.

Rationale: The Suzuki reaction is chosen for its exceptional functional group tolerance, mild reaction conditions (especially with microwave assistance), and the commercial availability of a wide array of boronic acids and esters.[16] The use of a palladium catalyst like Pd(PPh₃)₄ is standard, providing a reliable catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[17]

Suzuki_Workflow Start Combine Reactants: - Pyrrolopyrimidine (1 eq) - Boronic Acid (1.1 eq) - Base (e.g., K₂CO₃, 3 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Solvent Add Degassed Solvent: (e.g., Dioxane/Water 4:1) Start->Solvent React Microwave Irradiation: 100-120 °C, 15-30 min OR Conventional Heat: 80-100 °C, 4-12 h Solvent->React Workup Aqueous Workup: - Dilute with EtOAc - Wash with water, brine React->Workup Purify Purification: Silica Gel Chromatography Workup->Purify Product Final C4-Arylated Product Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.1-1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: Degassed 1,4-Dioxane and Water (4:1 v/v)

  • Microwave reactor vials or standard round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave reactor vial, add this compound, the boronic acid, base, and Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20 minutes with stirring. Self-Validation: Monitor reaction completion by TLC or LC-MS. If starting material remains, extend irradiation time in 10-minute intervals.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired C4-substituted product.

Protocol 2: Buchwald-Hartwig Amination at C4

Objective: To install a primary or secondary amine at the C4 position via C-N bond formation, a key step in synthesizing many kinase inhibitors.

Rationale: The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[18] The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[19] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, making it a more active nucleophile.[19][20]

Buchwald_Workflow Start Combine in Glovebox: - Pyrrolopyrimidine (1 eq) - Amine (1.2 eq) - Base (e.g., NaOt-Bu, 1.4 eq) - Pd Pre-catalyst & Ligand Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) Start->Solvent React Heat Under Inert Gas: 80-110 °C, 2-16 h Solvent->React Workup Aqueous Quench & Extraction: - Quench with NH₄Cl (sat.) - Extract with EtOAc React->Workup Purify Purification: Silica Gel Chromatography Workup->Purify Product Final C4-Amino Product Purify->Product

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Ligand: Xantphos or BrettPhos (0.05 equiv)

  • Base: Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Expertise Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere.

  • In a glovebox, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the this compound and the desired amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 100 °C with vigorous stirring for 2-16 hours. Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting material and the emergence of the product mass will confirm progress.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its pre-installed, orthogonally reactive functional groups allow for rapid and systematic library synthesis, enabling a thorough exploration of the SAR for a given biological target. As our understanding of kinome biology deepens, the demand for novel, selective inhibitors will only increase. This versatile building block is perfectly positioned to facilitate the discovery of the next generation of targeted therapies for cancer, inflammation, and beyond.

References

Application Notes & Protocols: Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate as a Premier Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Deazapurine Scaffold

In the landscape of modern medicinal chemistry, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a "privileged core structure," particularly for the development of targeted therapies.[1] Its structural analogy to adenine allows it to function as a highly effective hinge-binding motif in the ATP-binding sites of numerous protein kinases.[2] This characteristic has cemented its role in the design of potent and selective inhibitors for critical enzyme families, such as the Janus kinases (JAKs), which are implicated in a host of inflammatory diseases and cancers.[3][4][5]

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a highly functionalized and versatile derivative of this core. It offers medicinal chemists multiple, orthogonally reactive sites for the systematic construction of complex molecular architectures. The key features that make this building block exceptionally valuable are:

  • The C4-Chloride: This position is the primary anchor for diversification. The electron-deficient nature of the pyrimidine ring significantly activates the chlorine atom, making it an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and a wide array of palladium-catalyzed cross-coupling reactions.[6][7]

  • The N7-Position: The pyrrole nitrogen provides a handle for introducing protecting groups, which can be crucial for modulating solubility and preventing undesired side reactions during subsequent transformations.[8] It can also be a site for alkylation to explore structure-activity relationships (SAR).

  • The C6-Ester: The methyl carboxylate group offers a latent site for further modification, such as hydrolysis to the corresponding carboxylic acid or conversion into a diverse range of amides, further expanding the accessible chemical space.

This guide provides an in-depth exploration of the core reactivity of this building block and presents detailed, field-proven protocols for its application in key synthetic transformations, empowering researchers in drug discovery and development.

Foundational Strategy: N-H Protection and Reactivity

Before embarking on complex coupling reactions, a critical strategic decision involves the management of the N7-proton of the pyrrole ring. While some reactions can proceed on the unprotected scaffold, N7-protection is often employed to enhance reaction efficiency and substrate scope.

Causality Behind N7-Protection:

  • Improved Solubility: Attaching a protecting group like a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group often improves the solubility of the pyrrolo[2,3-d]pyrimidine core in common organic solvents used for cross-coupling.

  • Prevention of Side Reactions: The unprotected N-H is acidic and can interfere with certain organometallic reagents or strong bases used in coupling reactions, potentially leading to deprotonation, catalyst inhibition, or undesired N-arylation.

  • Directed Metallation: In some cases, a directing group at N7 can influence the regioselectivity of subsequent electrophilic aromatic substitution on the pyrrole ring.

A common and robust protecting group for this scaffold is the p-toluenesulfonyl (tosyl) group, which is readily installed and can be removed under basic conditions.[8]

G Start Methyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate Protect N7-Protection (e.g., TsCl, Base) Start->Protect Protected N7-Protected Intermediate Protect->Protected Couple C4 Cross-Coupling or SNAr (Suzuki, Buchwald-Hartwig, etc.) Protected->Couple Deprotect N7-Deprotection (e.g., NaOH or TBAF) Couple->Deprotect Final Complex Molecular Target Deprotect->Final

Caption: General synthetic workflow utilizing N7-protection.

Core Application Protocols

The true power of this compound lies in the diverse set of reactions that can be performed at the C4 position. The following sections provide detailed protocols for the most critical transformations.

Nucleophilic Aromatic Substitution (SNAr) with Amines

Direct displacement of the C4-chloride with an amine is a fundamental and often high-yielding reaction. Recent advancements have demonstrated that these reactions can be efficiently promoted by acid in aqueous media, offering a greener alternative to traditional methods using organic solvents.[9][10]

Causality of Acid-Catalyzed Aqueous Amination: The reaction rate is enhanced in acidic water compared to organic solvents.[9] The acid protonates the pyrimidine ring, increasing its electrophilicity and making it more susceptible to attack by the amine nucleophile. Using a controlled amount of acid is critical, as excessive acid can lead to competitive hydrolysis of the chloro-pyrimidine back to the 7H-pyrrolo[2,3-d]pyrimidin-4-one starting material.[10]

Protocol: HCl-Promoted Amination with Aniline Derivatives in Water

  • Reaction Setup: In a suitable reaction vessel, suspend this compound (1.0 equiv.) and the desired aniline derivative (1.0–1.2 equiv.) in deionized water (approx. 0.1 M concentration relative to the pyrimidine).

  • Acid Addition: Add a stock solution of hydrochloric acid (HCl) to the stirring suspension to a final concentration of 0.1 equivalents.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress should be monitored by a suitable method (e.g., TLC or LC-MS). Reactions with moderately basic anilines are often complete within 6 hours.[10]

  • Workup: After cooling to room temperature, basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

ParameterRecommended ConditionRationale / Notes
Solvent WaterEnhances reaction rate and offers a green profile.[9]
Catalyst HCl (0.1 equiv.)Activates the pyrimidine ring; higher amounts risk hydrolysis.[10]
Temperature 60–80 °CProvides sufficient thermal energy for the reaction.
Amine Scope Meta- and para-substituted anilinesOrtho-substituted anilines may react slower due to steric hindrance.[9]
Troubleshooting Low conversionIncrease reaction time or temperature slightly. Ensure vigorous stirring.
Troubleshooting Formation of hydrolysis byproductEnsure the amount of HCl is not excessive. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude CO₂.
Palladium-Catalyzed Cross-Coupling Reactions

For constructing more complex C-N and C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.

This reaction provides a powerful and general method for forming C-N bonds, succeeding where classical SNAr may fail, particularly with weakly nucleophilic or sterically hindered amines.[11] The choice of palladium source, ligand, and base is critical for success.[12]

Causality of the Catalytic System: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. A bulky, electron-rich phosphine ligand (e.g., X-Phos, S-Phos) is essential. It stabilizes the palladium center, promotes the initial oxidative addition of the aryl chloride into the Pd(0) complex, and facilitates the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[13][14]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArCl Pyrrolo-Cl (R-Cl) ArCl->OxAdd Amine Amine (R'₂NH) + Base Deprot Deprotonation Amine->Deprot Product Product (R-NR'₂) PdII_Cl L₂Pd(II)(R)(Cl) OxAdd->PdII_Cl LigandEx Amine Coordination PdII_Cl->LigandEx PdII_Amine [L₂Pd(II)(R)(R'₂NH)]⁺Cl⁻ LigandEx->PdII_Amine PdII_Amine->Deprot PdII_Amido L₂Pd(II)(R)(NR'₂) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 RedElim->Product G Start Methyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate Step1 Step 1: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) Start->Step1 Intermediate1 Methyl 4-Aryl-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate Step1->Intermediate1 Step2 Step 2: N7-Alkylation (Alkyl Halide, Base) Intermediate1->Step2 Intermediate2 Fully Substituted Core Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis/Amidation (LiOH, then Amine Coupling) Intermediate2->Step3 Final Complex Drug-like Molecule Step3->Final

References

Application Note & Protocols: High-Purity Isolation of Methyl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a highly functionalized heterocyclic compound. It serves as a key building block in the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors for targeted therapies in oncology and inflammatory diseases.[1][2] The pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, is a privileged scaffold that mimics adenine, allowing it to interact with the ATP-binding sites of kinases.[2]

The efficacy, safety, and reproducibility of any drug discovery program depend on the purity of its chemical intermediates. Even trace impurities can lead to downstream reaction failures, introduce confounding variables in biological assays, or result in the formation of toxic byproducts. This guide provides a detailed examination of robust purification techniques for this compound, designed for researchers and drug development professionals who require material of the highest possible purity. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower scientists with a framework for rational purification design.

Compound Profile & Physicochemical Properties

A thorough understanding of the molecule's properties is the foundation of an effective purification strategy. The presence of the chloro-, methyl ester, and pyrrole functionalities imparts a unique polarity and reactivity profile.

PropertyValue / DescriptionSource
IUPAC Name This compound-
Molecular Formula C₈H₆ClN₃O₂[]
Molecular Weight 211.61 g/mol []
Appearance Expected to be a light-colored to off-white or brown crystalline solid.[1][4]-
Solubility Profile Likely soluble in polar organic solvents like DMSO, DMF, ethyl acetate, and dichloromethane; sparingly soluble in non-polar solvents and water.[4][5]-
Stability Stable under normal storage conditions but sensitive to strong acids, bases, and prolonged exposure to moisture, which can cause hydrolysis of the chloro group.[4][5]-

Strategic Purification Planning: Identifying Potential Impurities

The optimal purification strategy is one that effectively removes the specific impurities generated during the synthesis. The synthesis of the parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, typically involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol with reagents like phosphorus oxychloride (POCl₃).[2][6] The subsequent esterification to yield the target compound introduces other potential contaminants.

Common Impurities to Target:

  • Unreacted Starting Materials: Such as 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid or the corresponding 4-hydroxy precursor. These are significantly more polar than the target compound.

  • Hydrolysis Byproducts: The 4-chloro group is susceptible to hydrolysis, reverting to the 4-hydroxy analog, especially during aqueous workups.[6] This impurity is more polar and can be difficult to remove if not handled correctly.

  • Reagent-Derived Impurities: Residual coupling agents, bases (e.g., DIPEA, triethylamine), and their corresponding salts.[6]

  • Positional Isomers: Depending on the synthetic route, isomers may form, which can be challenging to separate due to similar polarities.

Purification Methodologies & Protocols

Based on the compound's properties and likely impurities, a multi-step purification strategy is recommended. The choice between chromatography and crystallization depends on the purity of the crude material and the nature of the impurities.

Workflow for Purification Strategy

The following diagram outlines the decision-making process for purifying the crude product.

Purification Workflow cluster_main Purification Strategy Crude Crude Product (Post-Synthesis & Work-up) TLC_HPLC Purity Assessment (TLC / HPLC / ¹H NMR) Crude->TLC_HPLC Chroma Protocol 1: Flash Column Chromatography TLC_HPLC->Chroma Complex mixture or <90% purity Recrystal Protocol 2: Recrystallization TLC_HPLC->Recrystal Major product with minor impurities (>90% purity) Final_Purity Final Purity Analysis (HPLC >98%) Chroma->Final_Purity Recrystal->Final_Purity

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: High-Resolution Flash Column Chromatography

This method is ideal for crude material with multiple impurities of varying polarities. The principle is to separate compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.

Rationale:

  • Stationary Phase: Silica gel is used due to its effectiveness in separating moderately polar compounds.

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like heptane or hexane allows for the efficient elution of compounds. The run starts with low polarity to wash off non-polar impurities, and the polarity is gradually increased to elute the product, leaving highly polar impurities (like the hydrolyzed starting material) on the column.

Step-by-Step Protocol:

  • Slurry Preparation:

    • Pre-adsorb the crude this compound onto a small amount of silica gel. This is done by dissolving the crude product in a minimal amount of dichloromethane or ethyl acetate, adding silica gel (approx. 2-3 times the weight of the crude product), and concentrating the mixture to a dry, free-flowing powder using a rotary evaporator. This dry-loading technique prevents band broadening and improves separation.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel using a slurry method with the initial mobile phase (e.g., 10% Ethyl Acetate in Heptane). Ensure the packing is uniform and free of air bubbles.

  • Loading and Elution:

    • Carefully add the prepared slurry from Step 1 to the top of the packed column.

    • Begin elution with a low-polarity mobile phase (e.g., 10-20% Ethyl Acetate/Heptane).

    • Gradually increase the polarity of the mobile phase (e.g., to 40-60% Ethyl Acetate/Heptane). The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection & Analysis:

    • Collect fractions and monitor the elution of the product using TLC, staining with a UV lamp (254 nm) and/or a potassium permanganate stain.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

ParameterRecommended ValueRationale
Stationary Phase Silica Gel, 230-400 meshStandard for high-resolution separation of small organic molecules.
Mobile Phase Gradient: 10% to 60% Ethyl Acetate in HeptaneProvides good separation between the target compound and both less polar and more polar impurities.
Loading Method Dry LoadingEnsures sharper bands and superior separation compared to liquid injection.
Protocol 2: Recrystallization for Final Polishing

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, making it an excellent final step after chromatography or for crude material that is already relatively pure (>90%).

Rationale: The principle relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Step-by-Step Protocol:

  • Solvent Selection:

    • The ideal solvent is one in which the product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Toluene has been noted as a suitable solvent for the parent compound and is a good starting point.[6] An alternative is an ethanol/water or ethyl acetate/heptane co-solvent system.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene).

    • Heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals, leaving impurities behind in the solution (mother liquor).

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum. A patent for the parent compound suggests drying at a temperature not exceeding 80°C.[7]

Purity Validation: A Self-Validating System

No purification is complete without rigorous analytical validation.

Validation cluster_validation Purity Validation Purified Purified Compound HPLC HPLC Analysis (Purity >99%) Purified->HPLC NMR ¹H NMR Analysis (Structural Confirmation) Purified->NMR MS Mass Spectrometry (Correct Mass Ion) Purified->MS Result High-Purity Intermediate Ready for Next Step HPLC->Result NMR->Result MS->Result

Caption: Analytical techniques for validating compound purity and identity.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A purity level of >99% is often required for pharmaceutical applications.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can reveal the presence of solvent or proton-bearing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[]

By employing these robust purification and validation protocols, researchers can ensure the quality and integrity of their this compound, paving the way for reliable and reproducible results in drug discovery and development.

References

Application Notes & Protocols: Strategic Derivatization of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Deazapurine Scaffold

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous clinically significant therapeutic agents. Its structural similarity to endogenous purines allows it to function as a "hinge-binding" motif, effectively competing for the ATP-binding sites of various protein kinases. This has led to its prominence in the development of targeted therapies, most notably Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are critical in treating autoimmune diseases and myeloproliferative neoplasms.

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a highly versatile intermediate for accessing libraries of these potent molecules. The molecule possesses two primary sites for chemical modification: the electrophilic C4-position, activated by the chlorine leaving group, and the nucleophilic N7-position of the pyrrole ring. Strategic manipulation of these sites allows for the systematic construction of diverse molecular architectures. This guide provides an in-depth analysis of the key reaction conditions and protocols for derivatizing this critical building block, grounded in established chemical principles and field-proven methodologies.

The Reactivity Landscape: A Tale of Two Sites

Understanding the inherent electronic properties of the scaffold is paramount for predictive and successful synthesis. The pyrimidine ring is electron-deficient, which strongly activates the C4-position towards nucleophilic aromatic substitution (SNAr). Conversely, the pyrrole ring is electron-rich, rendering the N7-proton acidic and the corresponding nitrogen nucleophilic upon deprotonation.

Application Notes & Protocols for the Scale-Up Synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-deazapurine core, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, is a privileged structure in medicinal chemistry. Its structural similarity to the purine bases found in DNA and RNA allows molecules containing this core to interact with a wide array of biological targets, most notably protein kinases.[1] Consequently, this scaffold is central to numerous approved pharmaceuticals, including several Janus Kinase (JAK) inhibitors used in the treatment of inflammatory diseases and myeloproliferative disorders.[2] Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pivotal, functionalized intermediate, providing multiple reaction handles for the elaboration into complex drug candidates. The 4-chloro group is an excellent leaving group for nucleophilic substitution, while the C6-ester allows for further modifications or can be a key pharmacophoric feature.

This document provides a detailed guide for the multi-kilogram scale synthesis of this key intermediate. The presented strategy is designed for robustness, scalability, and operational safety, minimizing the need for chromatographic purification and focusing on crystallization as the primary method for isolation and purification.

I. Overall Synthetic Strategy

The selected synthetic route is a robust, multi-step process commencing from commercially available starting materials. The strategy involves the initial construction of a highly functionalized pyrimidine ring, followed by the formation of the fused pyrrole ring, and culminating in a critical chlorination step. This approach is designed to introduce the required functionalities in a controlled and efficient manner, suitable for large-scale production.

G cluster_0 Synthetic Pathway A Step 1: Knoevenagel Condensation (Diethyl Malonate Derivative + Acetal) B Step 2: Pyrimidine Ring Formation (Intermediate + Formamidine) A->B  Yield: High C Step 3: Pyrrole Ring Annulation (Acid-catalyzed Cyclization) B->C  Yield: Good D Step 4: Chlorination (POCl₃) C->D  Yield: Excellent E Final Product This compound D->E

Caption: High-level overview of the 4-step synthetic sequence.

II. Detailed Experimental Protocols

Safety Preamble: All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process chemistry reactor. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. The chlorination step involving Phosphorus Oxychloride (POCl₃) is particularly hazardous and requires stringent safety measures.

Step 1: Synthesis of Diethyl 2-(2,2-diethoxyethyl)malonate

Rationale: This initial step involves a nucleophilic substitution to append the latent aldehyde functionality (protected as a diethyl acetal) to the malonic ester core. This functionality is crucial for the subsequent formation of the pyrrole ring.

ReagentMW ( g/mol )Molar Eq.MolesMass (g)Volume (mL)Density (g/mL)
Diethyl malonate160.171.212.0192217381.106
Bromoacetaldehyde diethyl acetal197.071.010.0197113411.470
Sodium Ethoxide (21% in EtOH)68.051.111.0343339460.870
Ethanol (Anhydrous)46.07---10000-

Protocol:

  • To a suitable reactor equipped with mechanical stirring, a temperature probe, and a reflux condenser, charge anhydrous ethanol (10.0 L) and the 21% sodium ethoxide solution (3.43 kg, 11.0 mol).

  • Cool the solution to 0-5 °C using an ice bath.

  • Add diethyl malonate (1.92 kg, 12.0 mol) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.

  • Add bromoacetaldehyde diethyl acetal (1.97 kg, 10.0 mol) dropwise over 2-3 hours, maintaining the internal temperature below 15 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 78 °C) for 6-8 hours.

  • Monitor the reaction for completion by TLC or GC-MS.

  • Cool the mixture to room temperature and neutralize with glacial acetic acid until pH 7 is achieved.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Partition the residue between water (15 L) and ethyl acetate (15 L). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 5 L).

  • Combine the organic layers, wash with brine (10 L), dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the crude product as an oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol-6-carboxylic acid ethyl ester

Rationale: This step achieves the construction of the pyrimidine ring via condensation with formamidine, followed by an in-situ cyclization to form the pyrrolopyrimidine core. The acid-catalyzed cyclization forms the pyrrole ring by reaction of the amine with the acetal, which deprotects to the aldehyde under these conditions.

ReagentMW ( g/mol )Molar Eq.MolesMass (g)Volume (mL)Density (g/mL)
Diethyl 2-(2,2-diethoxyethyl)malonate276.331.010.02763--
Formamidine Acetate104.111.515.01562--
Sodium Ethoxide (21% in EtOH)68.052.222.0686678920.870
Ethanol (Anhydrous)46.07---15000-
Hydrochloric Acid (conc.)36.46---As needed-

Protocol:

  • To a clean reactor, charge anhydrous ethanol (15.0 L) and the 21% sodium ethoxide solution (6.87 kg, 22.0 mol).

  • Add formamidine acetate (1.56 kg, 15.0 mol) portion-wise at room temperature.

  • Add the crude product from Step 1 (2.76 kg, 10.0 mol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours.

  • Monitor the reaction for completion by HPLC.

  • Cool the reaction mixture to 0-5 °C. A precipitate will form.

  • Carefully adjust the pH to ~3-4 by the slow addition of concentrated hydrochloric acid. This step is exothermic and requires efficient cooling.

  • Stir the resulting slurry at 0-5 °C for 1 hour.

  • Filter the solid product, wash the filter cake with cold ethanol (2 x 2 L), and then with water (2 x 5 L).

  • Dry the solid in a vacuum oven at 60 °C to a constant weight to yield the desired pyrrolopyrimidinone.

Step 3: Synthesis of this compound

Rationale: This is the critical chlorination step. Phosphorus oxychloride (POCl₃) is a highly effective but hazardous reagent for converting the pyrimidinone to the 4-chloro derivative. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can facilitate the reaction.[3] The workup procedure is paramount for safety on a large scale. A "reverse quench" where the reaction mixture is added to ice is a standard and safe practice.[4] Removal of excess POCl₃ by distillation before the quench is highly recommended to control the exotherm.[4]

ReagentMW ( g/mol )Molar Eq.MolesMass (g)Volume (mL)Density (g/mL)
Pyrrolopyrimidinone Intermediate223.201.08.01786--
Phosphorus Oxychloride (POCl₃)153.3310.080.01226674341.650
N,N-Diisopropylethylamine (DIPEA)129.241.512.0155120960.740
Toluene92.14---10000-

Protocol:

  • Reaction Setup: To a reactor rated for corrosive reagents, charge the pyrrolopyrimidinone intermediate from Step 2 (1.79 kg, 8.0 mol) and toluene (10.0 L).

  • Slowly add phosphorus oxychloride (POCl₃) (12.27 kg, 80.0 mol) at room temperature. The addition is endothermic.

  • Add DIPEA (1.55 kg, 12.0 mol) dropwise, keeping the temperature below 40 °C.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Workup (Critical Safety Step): a. Cool the reaction mixture to 50-60 °C. b. Distill off the excess POCl₃ under reduced pressure. This is a crucial step to minimize the exothermic nature of the quench. c. Prepare a separate vessel with crushed ice and water (50 kg ice in 50 L water) with vigorous stirring. d. Slowly and carefully add the cooled reaction mixture to the ice/water slurry, ensuring the quench temperature is maintained below 20 °C. e. Once the addition is complete, stir for 30 minutes. f. Adjust the pH of the aqueous mixture to 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate. Avoid strong bases like NaOH, which can promote product hydrolysis.[4]

  • Isolation: a. Extract the product into ethyl acetate (3 x 10 L). b. Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate. c. Filter and concentrate the solvent under reduced pressure to obtain the crude solid.

  • Purification: a. Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to afford the pure final product.[4] b. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum at 50 °C.

III. Process Workflow and Logic

The operational flow is designed to be linear and robust, transitioning from reaction to isolation with clear checkpoints.

G cluster_1 Scale-Up Operational Workflow step1 Reactor Charge Reagents & Solvents step2 Reaction Temperature Control Time Monitoring In-Process Control (IPC) via HPLC/TLC step1->step2 step3 Quench / Workup Controlled addition to ice pH Adjustment Safety Monitoring step2->step3 step4 Extraction Phase Separation Aqueous & Organic Layers step3->step4 step5 Crystallization Solvent Selection Cooling Profile Slurry Maturation step4->step5 step6 Isolation & Drying Filtration Filter Cake Washing Vacuum Drying step5->step6 step7 Final Product Quality Control (QC) (Purity, Identity, Assay) step6->step7

References

Comprehensive Analytical Methodologies for the Characterization of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pivotal intermediate in contemporary medicinal chemistry, serving as a foundational scaffold for a multitude of therapeutic agents, including potent kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine, is a privileged structure in drug discovery due to its structural analogy to purine bases, enabling it to interact with a wide array of biological targets.[1][2] The precise structural elucidation and purity assessment of this intermediate are paramount to ensure the integrity, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the analytical methods requisite for the thorough characterization of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and indispensable technique for the unambiguous determination of the molecular structure of this compound. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the desired molecular framework and the identification of any impurities.

Causality of Experimental Choices: A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is recommended for a comprehensive structural assignment. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments are crucial for establishing correlations between protons and carbons, confirming the connectivity of the pyrrolopyrimidine ring system and the positions of the substituents. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for this class of compounds due to its excellent solubilizing power for polar heterocyclic molecules.[3]

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter.

Instrument Parameters (400 MHz Spectrometer):

Experiment Key Parameters Purpose
¹H NMR Pulse Program: zg30, Number of Scans: 16, Relaxation Delay: 1.0 sQuantitative and qualitative analysis of protons.
¹³C NMR Pulse Program: zgpg30, Number of Scans: 1024, Relaxation Delay: 2.0 sDetermination of the carbon skeleton.
COSY Pulse Program: cosygpprqf, Number of Scans: 2, Relaxation Delay: 1.5 sCorrelation of coupled protons.
HSQC Pulse Program: hsqcedetgpsisp2.3, Number of Scans: 2, Relaxation Delay: 1.5 sCorrelation of protons to directly attached carbons.
HMBC Pulse Program: hmbcgplpndqf, Number of Scans: 4, Relaxation Delay: 2.0 sCorrelation of protons to carbons over 2-3 bonds.

Data Analysis and Expected Spectral Features:

The chemical shifts are referenced to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). The expected ¹H NMR spectrum would feature distinct signals for the pyrrole and pyrimidine protons, as well as the methyl ester protons. The ¹³C NMR spectrum would show characteristic signals for the aromatic and heteroaromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. 2D NMR spectra are then used to assemble the molecular structure piece by piece, confirming the substitution pattern on the pyrrolopyrimidine core. For instance, an HMBC correlation between the methyl protons of the ester and the carbonyl carbon would confirm the ester functionality.

Diagram: NMR Workflow for Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Weigh & Dissolve (5-10 mg in 0.6 mL DMSO-d6) NMR_Tube Transfer to NMR Tube Sample->NMR_Tube NMR_Spectrometer 400 MHz NMR NMR_Tube->NMR_Spectrometer Exp1D 1D Experiments (¹H, ¹³C) NMR_Spectrometer->Exp1D Exp2D 2D Experiments (COSY, HSQC, HMBC) NMR_Spectrometer->Exp2D Processing Process Spectra (Referencing, Phasing) Exp1D->Processing Exp2D->Processing Assignment Assign Signals Processing->Assignment Structure Confirm Structure Assignment->Structure Fragmentation_Pathways M_H [M+H]⁺ (C₈H₇ClN₃O₂)⁺ Loss_CH3OH Loss of CH₃OH M_H->Loss_CH3OH Loss_Cl Loss of Cl M_H->Loss_Cl Fragment1 [M+H - CH₃OH]⁺ Loss_CH3OH->Fragment1 Loss_CO Loss of CO Fragment1->Loss_CO Fragment2 [M+H - Cl]⁺ Loss_Cl->Fragment2 Fragment3 [Fragment1 - CO]⁺ Loss_CO->Fragment3

References

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Platform for Potent and Selective STAT6 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting STAT6 in Allergic and Inflammatory Diseases

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular signaling protein that plays a pivotal role in the immune system.[1][2] Specifically, STAT6 is a key mediator of the signaling pathways initiated by the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of T helper 2 (Th2) cell-mediated immune responses.[1][2] These responses are hallmarks of allergic and atopic conditions such as asthma, atopic dermatitis, and allergic rhinitis.[3][4] Upon activation by IL-4 or IL-13, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of genes involved in inflammation, mucus production, and airway hyperresponsiveness.[1][4]

Given its central role in orchestrating the Th2 inflammatory cascade, STAT6 has emerged as a highly attractive therapeutic target for the development of novel anti-inflammatory and anti-allergic drugs.[1][5] The inhibition of STAT6 signaling offers a promising strategy to attenuate the pathological features of these chronic diseases. Among the various chemical scaffolds explored for STAT6 inhibition, the 7H-pyrrolo[2,3-d]pyrimidine core has proven to be a particularly fruitful starting point for the design of potent and selective inhibitors.[2][6] This application note provides a detailed guide for researchers on the synthesis of STAT6 inhibitors derived from the key intermediate, methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate .

The Strategic Importance of this compound

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, provides a versatile framework for building molecules that can interact with the ATP-binding sites of various kinases and other enzymes. For STAT6 inhibition, strategic functionalization of this core is essential for achieving high potency and selectivity. The intermediate, this compound, is a highly valuable building block for several reasons:

  • The Chlorine at C4: This position is activated towards nucleophilic aromatic substitution, allowing for the facile introduction of various amine-containing side chains, which are crucial for interacting with the target protein.

  • The Pyrrole Nitrogen (N7): This position can be readily alkylated to introduce substituents that can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and can also contribute to target engagement.

  • The Methyl Carboxylate at C6: This group can be retained in the final molecule or can be further modified, for example, by amidation, to introduce additional points of interaction with the STAT6 protein.

This application note will focus on a synthetic route to a potent STAT6 inhibitor, AS1810722, which has demonstrated significant inhibitory activity in preclinical studies.[2][5][7]

Synthetic Workflow for a Pyrrolo[2,3-d]pyrimidine-Based STAT6 Inhibitor

The overall synthetic strategy for a representative STAT6 inhibitor, AS1810722, starting from this compound is depicted below. The synthesis involves a sequential N-alkylation of the pyrrole nitrogen followed by a nucleophilic aromatic substitution at the C4 position.

Synthetic Workflow start This compound intermediate1 Methyl 4-chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate start->intermediate1  N-Alkylation (NaH, 3,5-difluorobenzyl bromide, DMF) intermediate2 Methyl 4-((4-(piperazin-1-yl)phenyl)amino)-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate intermediate1->intermediate2  Nucleophilic Aromatic Substitution (tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, Pd catalyst, base) final_product AS1810722 (STAT6 Inhibitor) intermediate2->final_product  Boc Deprotection & Amidation (TFA, then 2-chloroacetamide, base) STAT6 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor IL-4R / IL-13R IL-4/IL-13->Receptor JAK JAK1/JAK3 Receptor->JAK Activation STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylation STAT6_active p-STAT6 (Dimer) STAT6_inactive->STAT6_active Dimerization DNA DNA STAT6_active->DNA Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Mucus Production) DNA->Gene_Expression Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., AS1810722) Inhibitor->STAT6_inactive Inhibition

References

Application Notes and Protocols for the Use of Methyl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Targeted Covalent Inhibitors and the Strategic Role of the Pyrrolo[2,3-d]pyrimidine Scaffold

The paradigm of drug discovery has witnessed a significant resurgence in the development of targeted covalent inhibitors (TCIs). These molecules, which form a stable, covalent bond with their protein target, offer distinct therapeutic advantages, including prolonged target engagement, high potency, and the ability to modulate challenging targets with shallow binding pockets.[1] Historically, the intrinsic reactivity of covalent drugs raised concerns about off-target effects. However, modern TCI design mitigates this by wedding a high-affinity recognition moiety to a moderately reactive electrophilic "warhead." This ensures that the covalent modification occurs selectively at the target site, a principle often described as a two-step inhibition process involving initial reversible binding followed by irreversible bond formation.[2]

At the heart of many successful kinase inhibitors lies the 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold that mimics the adenine component of ATP.[3] Its ability to form key hydrogen bonds within the hinge region of kinase active sites makes it an ideal foundation for achieving high-affinity binding.[4] Within this class of compounds, methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate emerges as a particularly strategic starting material for the synthesis of covalent inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this versatile building block for the rational design and synthesis of novel covalent inhibitors.

The Strategic Advantage of this compound

The utility of this specific scaffold is rooted in its distinct chemical features, which provide two orthogonal points for synthetic elaboration, allowing for the systematic optimization of both the recognition elements and the covalent warhead.

  • The C4-Chloro Position: The Gateway to Covalent Modification: The chlorine atom at the C4 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[1][5] This reactivity is enhanced by the electron-withdrawing nature of the fused pyrrolopyrimidine ring system. This position serves as the primary attachment point for a linker-warhead cassette. By reacting the C4-chloro group with a nucleophile, typically a primary or secondary amine, a stable bond is formed, allowing for the introduction of an electrophilic moiety, such as an acrylamide, which can then engage a nucleophilic amino acid residue (commonly cysteine) in the target protein.[6][7]

  • The C6-Methyl Carboxylate Group: A Handle for Fine-Tuning Affinity and Properties: The methyl ester at the C6 position is not merely a passive substituent. It offers a secondary site for chemical modification, which can be exploited to enhance binding affinity, improve selectivity, and modulate physicochemical properties. The ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor for attaching various functional groups through amide bond formation.[4][8] This allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical matter that can interact with regions of the protein surface outside the primary hinge-binding domain.

The overall strategy is a convergent approach where the core scaffold provides the essential hinge-binding interactions, the C4 position is used to install the reactive warhead, and the C6 position is functionalized to optimize target engagement and drug-like properties.

Core Synthetic Workflow for Covalent Inhibitor Development

The design and synthesis of a covalent inhibitor using this compound typically follows a logical, multi-step workflow. This workflow allows for the modular assembly of the final compound, facilitating the generation of a library of analogs for SAR studies.

G A Methyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate B S(N)Ar Reaction at C4 (Nucleophilic Linker) A->B Step 1 C C4-Linked Intermediate B->C D Warhead Installation (e.g., Acrylamide Formation) C->D Step 2 E Covalent Inhibitor (C6-Ester) D->E F Ester Hydrolysis at C6 E->F Optional Step 3a G C6-Carboxylic Acid Intermediate F->G H Amide Coupling at C6 (Diversity Element) G->H Optional Step 3b I Final Covalent Inhibitor H->I G cluster_0 Experimental Workflow A Incubate Target Protein with Covalent Inhibitor B Intact Protein MS Analysis A->B D Proteolytic Digestion (e.g., Trypsin) A->D C Observe Mass Shift (Protein + Inhibitor) B->C E LC-MS/MS Analysis of Peptides D->E F Identify Modified Peptide and Covalent Adduct Site E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic intermediate. Here, we will address common side reactions and troubleshooting strategies in a practical, question-and-answer format, grounded in established chemical principles. Our goal is to provide you with the expertise and insights needed to navigate the challenges of this synthesis and achieve high-purity results.

I. Introduction to the Synthesis and Common Challenges

The synthesis of this compound is a multi-step process that often involves the construction of the pyrrolo[2,3-d]pyrimidine core, followed by chlorination and esterification. A common and critical step is the chlorination of the corresponding 4-hydroxy (or 4-oxo) precursor using reagents like phosphorus oxychloride (POCl₃). While effective, this step is frequently accompanied by side reactions that can complicate purification and reduce yields. This guide will focus primarily on troubleshooting the chlorination and subsequent steps, as these are often the most problematic.

The stability of the final product is also a key consideration. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are known to be sensitive to strong acids and bases, and can be unstable under prolonged exposure to moisture[1][2]. This sensitivity can lead to hydrolysis of the chloro group, a common side reaction that will be discussed in detail.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

Chlorination Step: Conversion of the 4-Hydroxy Precursor

The conversion of a 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine derivative to its 4-chloro counterpart is typically achieved with phosphorus oxychloride (POCl₃), often with a base or additive.

Question 1: My chlorination reaction has a low yield, and I recover a significant amount of my starting material after aqueous workup. What's going wrong?

Answer: This is a classic issue that often points to the premature hydrolysis of an activated intermediate or the product during workup. The reaction with POCl₃ forms a phosphorylated intermediate, which is then displaced by chloride. If this intermediate is quenched with water before the displacement is complete, or if the 4-chloro product is exposed to harsh aqueous conditions, it can revert to the starting 4-hydroxy compound[3].

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture will consume your POCl₃ and can hydrolyze intermediates. Ensure your glassware is oven-dried and your solvents are anhydrous.

  • Reaction Time and Temperature: The reaction may be incomplete. Monitor the reaction by TLC until the starting material is fully consumed. If the reaction is sluggish, consider a moderate increase in temperature.

  • Careful Workup: This is the most critical step. Instead of quenching the reaction mixture in water, slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring[3]. This "reverse quench" helps to control the exotherm and minimize localized heating that can promote hydrolysis.

  • Neutralization: Use a weak base like sodium bicarbonate (NaHCO₃) for neutralization instead of strong bases like NaOH[3]. Strong bases can rapidly hydrolyze the 4-chloro product. Maintain a pH of 7-8 during the extraction.

Side Reactions Involving the Pyrrole Moiety

The pyrrole ring is electron-rich and susceptible to electrophilic attack, which can lead to unwanted side reactions, particularly under the acidic conditions of a Vilsmeier-Haack type reaction (formylation) or chlorination.

Question 2: I'm observing the formation of colored impurities and a complex mixture of products. Could this be related to side reactions on the pyrrole ring?

Answer: Yes, the electron-rich pyrrole ring can undergo side reactions. While the pyrimidine ring is electron-deficient, the fused pyrrole moiety has increased electron density, making it a target for electrophiles.

Potential Side Reactions and Solutions:

  • Formylation/Acylation: If DMF is used as a solvent with POCl₃, a Vilsmeier-Haack type reaction can occur, leading to formylation on the pyrrole ring[4][5][6]. The Vilsmeier reagent, a chloromethyliminium salt, is a potent electrophile[4].

    • Solution: Avoid using DMF as a solvent during the chlorination step if formylation is a concern. Opt for a non-reactive solvent or use POCl₃ as both the reagent and solvent.

  • Polymerization: Under strongly acidic conditions, pyrroles can be prone to polymerization, leading to the formation of dark, insoluble materials.

    • Solution: Maintain careful temperature control and use the minimum necessary amount of acid or activating agent.

N-Alkylation and N-Acylation Side Reactions
Question 3: I'm seeing evidence of alkylation or acylation on the pyrrole nitrogen (N-7). How can I prevent this?

Answer: The pyrrole nitrogen is nucleophilic and can react with electrophiles, especially under basic conditions[7].

Potential Side Reactions and Solutions:

  • N-Alkylation: If alkylating agents are present, either as reagents or impurities, N-alkylation can occur[8].

    • Solution: Protect the pyrrole nitrogen with a suitable protecting group (e.g., tosyl, SEM) if you are performing reactions that are incompatible with the N-H group[9]. The protecting group can be removed in a later step.

  • N-Acylation: In the presence of acylating agents, acylation of the pyrrole nitrogen can compete with other desired reactions.

    • Solution: Similar to N-alkylation, protection of the N-H group is the most effective strategy.

Hydrolysis of the 4-Chloro Group
Question 4: During subsequent reaction steps or purification, I'm losing my 4-chloro group and forming the 4-hydroxy compound. How can I improve the stability of my product?

Answer: The 4-chloro group on the pyrrolo[2,3-d]pyrimidine core is susceptible to nucleophilic substitution, particularly hydrolysis[9][10]. This can be exacerbated by acidic or basic conditions and the presence of water.

Troubleshooting and Mitigation Strategies:

ConditionCause of HydrolysisMitigation Strategy
Aqueous Workup Exposure to water, especially at non-neutral pH.Neutralize carefully with a weak base (e.g., NaHCO₃) to pH 7-8. Minimize contact time with the aqueous phase. Use brine washes to remove excess water from the organic layer.
Chromatography Use of protic solvents (e.g., methanol) on silica gel.Use a non-polar solvent system for chromatography if possible. If polar solvents are required, consider using a less acidic stationary phase like alumina, or pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine.
Subsequent Reactions Reaction conditions that are acidic or basic in the presence of water.If possible, use anhydrous reaction conditions. If aqueous conditions are necessary, maintain a neutral pH.

III. Visualizing the Reaction Pathways

Primary Synthesis and Key Side Reaction

The following diagram illustrates the intended chlorination reaction and the common hydrolysis side reaction.

G cluster_main Main Reaction Pathway cluster_side Side Reaction A 4-Hydroxy-pyrrolo[2,3-d]pyrimidine precursor C Phosphorylated Intermediate A->C POCl₃ B Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine -6-carboxylate B->A H₂O, Acid or Base C->B Cl⁻ D Hydrolysis

Caption: Desired chlorination pathway and hydrolysis side reaction.

Troubleshooting Workflow for Low Yield in Chlorination

This workflow provides a step-by-step guide to diagnosing and resolving low yields in the chlorination step.

G start Low Yield of 4-Chloro Product q1 Is starting material (SM) recovered after workup? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No check_workup Review Workup Procedure: - Use reverse quench (add to ice) - Neutralize with weak base (NaHCO₃) - Maintain pH 7-8 a1_yes->check_workup check_reaction Is the reaction incomplete? (SM present in crude) a1_no->check_reaction increase_time_temp Increase reaction time or temperature. Ensure anhydrous conditions. check_reaction->increase_time_temp Yes other_issues Consider other side reactions: - N-alkylation/acylation - Pyrrole ring reactions check_reaction->other_issues No

Caption: Troubleshooting workflow for low yield in chlorination.

IV. Recommended Protocol for Chlorination

This protocol is designed to minimize the common side reactions discussed above.

Materials:

  • Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, suspend the methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in anhydrous DCM.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add POCl₃ (typically 2-5 equivalents) to the suspension via the dropping funnel.

  • Base Addition: After the addition of POCl₃, slowly add DIPEA (approximately 1.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C[3].

  • Reaction: After the complete addition of the base, warm the reaction mixture to a moderate temperature (e.g., 50 °C) and stir until the reaction is complete as monitored by TLC[3].

  • Workup (Crucial Step):

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.

    • Slowly and carefully pour the reaction mixture into the crushed ice[3].

    • Once the quench is complete, slowly add saturated aqueous NaHCO₃ solution to neutralize the mixture to a pH of 7-8.

  • Extraction and Purification:

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

V. Conclusion

The synthesis of this compound presents several challenges, primarily related to the chlorination step and the stability of the product. By understanding the mechanisms of the common side reactions—hydrolysis, N-alkylation/acylation, and reactions on the pyrrole ring—and by implementing careful experimental techniques, particularly during the workup, researchers can significantly improve yields and purity. This guide provides a framework for troubleshooting these issues, enabling the successful synthesis of this valuable intermediate for drug discovery and development.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from --INVALID-LINK--

  • Olsen, J., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (a) Synthesis of N-alkylated pyrrolopyrimidines under basic conditions.... Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles. Journal of the Chemical Society C: Organic.

  • Indian Academy of Sciences. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • Olsen, J., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org.

  • Chang, et al. (2010). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E. Retrieved from --INVALID-LINK--

  • Olsen, J., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The rearrangement of 4-chloromethyl-1,4-dihydropyridine derivatives to pyrrolo [1,2-c] pyrimidines. Retrieved from --INVALID-LINK--

  • OUCI. (n.d.). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluat…. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from --INVALID-LINK--

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from --INVALID-LINK--

References

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental workflows. Here, we provide practical solutions and in-depth explanations to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a heterocyclic compound that, like many of its pyrrolopyrimidine relatives, exhibits poor solubility in aqueous solutions. It is sparingly soluble in water but shows good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is also soluble in alcohols like ethanol.[1] The planar, fused ring system contributes to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate the compound.

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What is happening and how can I prevent it?

A2: This phenomenon, often referred to as "crashing out," is a common issue when working with compounds that are highly soluble in a non-polar solvent like DMSO but poorly soluble in an aqueous environment. When the DMSO stock is introduced into the aqueous buffer, the concentration of the compound may exceed its solubility limit in the final solvent mixture, leading to precipitation.

To prevent this, ensure the final concentration of DMSO in your working solution is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. It is also crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid and uniform dispersion. Preparing fresh working solutions for each experiment and using them promptly can also help avoid precipitation over time.

Q3: Can I use heating to improve the solubility of this compound?

A3: Gentle heating can be an effective method to aid in the dissolution of this compound, particularly when preparing concentrated stock solutions in organic solvents. However, it is crucial to be aware of the compound's stability at elevated temperatures. The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can decompose in the presence of strong acids or bases and may be unstable at high temperatures.[2] Therefore, it is recommended to use gentle warming (e.g., a 37°C water bath) and to visually inspect the solution for any signs of degradation, such as a color change. Always consult the manufacturer's data sheet for specific information on thermal stability.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of pyrrolo[2,3-d]pyrimidine derivatives can be significantly influenced by pH. For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. While this compound itself does not have a strongly ionizable group, its solubility can still be pH-dependent. For some related compounds, solubility has been shown to be greater in slightly acidic conditions (pH 6.5) compared to neutral pH.[3] It is advisable to determine the optimal pH for your specific experimental conditions, as this can be a key factor in maintaining solubility.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues.

Issue 1: Difficulty Dissolving the Compound to Prepare a Stock Solution
  • Possible Cause: The chosen solvent is not appropriate, or the concentration is too high.

  • Solutions:

    • Solvent Selection: Ensure you are using a recommended organic solvent such as DMSO or DMF for preparing your stock solution.[1]

    • Sonication: Use a bath sonicator to provide energy to break up the solid particles and enhance dissolution.

    • Gentle Heating: As mentioned in the FAQs, gentle warming in a water bath can be effective. Avoid aggressive heating to prevent decomposition.[2]

    • Lower Concentration: If the compound still does not dissolve, try preparing a less concentrated stock solution.

Issue 2: Compound Precipitates from the Working Solution During an Experiment
  • Possible Cause: The compound's solubility limit in the final aqueous buffer is exceeded, or the solution is unstable over time.

  • Solutions:

    • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%.

    • Use of Co-solvents: In some cases, the addition of a small amount of a water-miscible co-solvent to your aqueous buffer can improve solubility.

    • Prepare Fresh Solutions: Make your working solutions fresh for each experiment and use them immediately to minimize the risk of precipitation.

    • pH Adjustment: Investigate the effect of pH on the solubility of your compound in the assay buffer and adjust accordingly.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional, set to 37°C)

Procedure:

  • Weigh the Compound: Carefully weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).

  • Dissolve:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not completely dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for a few minutes while continuing to vortex intermittently.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in a dark, dry place.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Objective: To dilute the DMSO stock solution into an aqueous buffer or cell culture medium for use in biological assays while minimizing precipitation.

Materials:

  • Concentrated stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Vortex mixer

Procedure:

  • Pre-warm the Buffer: Pre-warm your aqueous buffer or cell culture medium to the temperature of your assay (e.g., 37°C).

  • Vortex the Buffer: Begin vortexing the aqueous buffer at a moderate speed.

  • Add Stock Solution: While the buffer is vortexing, add the required volume of the DMSO stock solution directly into the vortex. This ensures rapid mixing and dispersion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically <0.5%).

  • Use Immediately: Prepare fresh working solutions for each experiment and use them promptly to avoid precipitation.

Solubility Data Summary

Solvent/SolutionSolubilityNotes
WaterPoor / Sparingly SolubleSolubility may be slightly enhanced in acidic conditions.[1][3]
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.[1]
Dimethylformamide (DMF)SolubleAn alternative to DMSO for stock solutions.[1]
EthanolSolubleCan be used as a solvent, but may be less suitable for high concentrations.[1]
Aqueous Buffers (e.g., PBS)Poor / Sparingly SolubleProne to precipitation, especially at higher concentrations.

Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous Dilution) start Compound Fails to Dissolve or Precipitates check_solvent Is the solvent appropriate? (e.g., DMSO, DMF) start->check_solvent check_dmso Is the final DMSO concentration <0.5%? start->check_dmso use_organic Use high-purity DMSO or DMF check_solvent->use_organic No add_energy Apply energy to aid dissolution (Vortex, Sonicate, Gentle Heat) check_solvent->add_energy Yes use_organic->add_energy check_dissolution Is the compound fully dissolved? add_energy->check_dissolution lower_conc Prepare a lower concentration stock solution check_dissolution->lower_conc No stock_ok Stock solution is ready. Store appropriately. check_dissolution->stock_ok Yes lower_conc->add_energy adjust_dmso Reduce the volume of stock solution added check_dmso->adjust_dmso No check_mixing Was the stock added to vortexing buffer? check_dmso->check_mixing Yes adjust_dmso->check_mixing improve_mixing Add stock solution to vigorously stirred/vortexing buffer check_mixing->improve_mixing No check_ph Have you considered pH effects? check_mixing->check_ph Yes improve_mixing->check_ph adjust_ph Test solubility at different pH values check_ph->adjust_ph Consider this working_ok Working solution is ready. Use immediately. check_ph->working_ok If pH is not a factor adjust_ph->working_ok

Caption: Troubleshooting workflow for addressing solubility issues.

References

Technical Support Center: Overcoming Challenges in Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the purification of this critical pharmaceutical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues with in-depth, scientifically-grounded explanations and actionable protocols.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering explanations and step-by-step solutions.

Issue 1: Low Yield After Column Chromatography

Question: My crude NMR shows a good conversion to the desired product, but I'm experiencing significant product loss during silica gel column chromatography. What could be the cause, and how can I mitigate this?

Answer: This is a common challenge that can often be attributed to the inherent properties of the target molecule and its interaction with the stationary phase. The pyrrolopyrimidine core is susceptible to degradation under certain conditions.

Causality:

  • On-Column Degradation: The slightly acidic nature of standard silica gel can promote the hydrolysis of the chloro group at the 4-position, converting it back to the less desirable 4-hydroxy analog.[1] The ester moiety could also be susceptible to hydrolysis, though to a lesser extent under these conditions.

  • Strong Adsorption: The nitrogen atoms in the heterocyclic system can interact strongly with the silanol groups of the silica gel, leading to peak tailing and incomplete elution. This is particularly problematic if the compound is not fully soluble in the mobile phase, causing it to precipitate on the column.

Recommended Solutions:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen mobile phase and add a small amount of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (typically 0.1-1% v/v).[1] This will neutralize the acidic silanol groups and minimize on-column degradation.

  • Optimize the Mobile Phase: A well-chosen solvent system is critical. Start with a less polar system and gradually increase polarity. A common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate. If the product is still not eluting, a small percentage of a more polar solvent like methanol or dichloromethane can be added. However, be cautious with alcohols as they can sometimes react with the chlorinated pyrimidine.

  • Alternative Purification Methods: If column chromatography continues to result in low yields, consider other purification techniques:

    • Recrystallization: This can be a highly effective method for obtaining high-purity material if a suitable solvent system can be identified. Toluene has been reported as a successful recrystallization solvent for the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1] Experiment with solvent mixtures (e.g., ethyl acetate/heptane, dichloromethane/pentane) to find the optimal conditions for your carboxylated derivative.

    • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, prep-TLC can be a viable alternative, allowing for a rapid separation with minimal sample loss.

Issue 2: Persistent Impurities After Purification

Question: I've purified my this compound, but my analytical data (HPLC, NMR) still shows the presence of a persistent impurity. How can I identify and remove it?

Answer: The nature of the impurity will dictate the best strategy for its removal. Common impurities often arise from the preceding synthetic steps.

Causality and Identification:

  • Starting Material: Incomplete chlorination of the corresponding 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a frequent source of contamination. This impurity is more polar than the desired product.

  • Hydrolysis Product: As mentioned previously, the 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy analog during aqueous workup or purification.[1]

  • Side-Products from Synthesis: Depending on the synthetic route, other chlorinated species or isomers could be formed. For instance, if the starting material was not fully cyclized, you might have acyclic impurities.

Recommended Solutions:

  • Thorough Analysis: Utilize a combination of analytical techniques to characterize the impurity.

    • LC-MS: This is invaluable for determining the molecular weight of the impurity, which can help in its identification.

    • NMR Spectroscopy (¹H, ¹³C, and 2D): A detailed NMR analysis can provide structural information about the impurity. For example, the 4-hydroxy analog will have a distinct NMR spectrum compared to the 4-chloro product.

  • Targeted Purification Strategy:

    • For More Polar Impurities (e.g., the 4-hydroxy analog):

      • Column Chromatography: A carefully optimized gradient elution on silica gel should effectively separate the more polar impurity from the desired product.

      • Aqueous Wash: A dilute basic wash (e.g., saturated sodium bicarbonate solution) during the workup can help remove acidic impurities like the 4-hydroxy analog.[1] However, this must be done carefully and quickly to avoid hydrolysis of the product.

    • For Less Polar Impurities:

      • Recrystallization: This is often the best method for removing less polar impurities. The desired product should crystallize out, leaving the more soluble impurities in the mother liquor.

      • Reverse-Phase Chromatography: If the impurity is significantly less polar, reverse-phase (C18) chromatography may provide a better separation.

Issue 3: Product Instability During Workup and Storage

Question: My product appears pure immediately after isolation, but it seems to degrade over time, even when stored. What are the stability issues with this compound, and how can I properly handle and store it?

Answer: this compound, like its parent compound, has known stability issues.[2][3]

Causality:

  • Hydrolytic Instability: The primary route of degradation is the hydrolysis of the 4-chloro group.[1] This is accelerated by the presence of water, acids, and bases.[2][3]

  • Light and Air Sensitivity: While less documented for this specific derivative, many complex organic molecules can be sensitive to light and atmospheric oxygen, leading to gradual decomposition.

Recommended Solutions:

  • Careful Workup:

    • Minimize Contact with Water: During the aqueous workup, perform extractions quickly and efficiently.

    • Thorough Drying: Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and ensure all solvent is removed under reduced pressure.

  • Proper Storage:

    • Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon.

    • Low Temperature: Keep the compound in a freezer (-20°C or lower) to slow down potential degradation pathways.

    • Protection from Light: Use an amber-colored vial or wrap the container in aluminum foil to protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure this compound?

A1: The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is typically a light-colored to off-white crystalline solid.[2] The methyl carboxylate derivative is expected to have a similar appearance. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents, with limited solubility in water.[2]

Q2: Which analytical techniques are most suitable for assessing the purity of the final product?

A2: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity in terms of area percentage. A well-developed HPLC method can resolve the desired product from closely related impurities. Purity levels of 98% or higher are often achievable.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound.

Q3: Can I use a different chlorinating agent besides phosphorus oxychloride (POCl₃) in the synthesis to potentially simplify purification?

A3: While POCl₃ is a common and effective chlorinating agent for this class of compounds, other reagents can be used.[1] However, each comes with its own set of challenges that may impact the purification process. For example, using a milder chlorinating agent might lead to incomplete conversion, resulting in a higher load of starting material in the crude product, which would then need to be removed during purification. The choice of chlorinating agent should be carefully considered based on the overall synthetic strategy and the potential impurity profile it might generate.

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Neutralized Silica Gel
  • Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the initial mobile phase (e.g., 9:1 hexanes:ethyl acetate) to create a slurry.

  • Neutralization: Add triethylamine (TEA) to the slurry to a final concentration of 0.5% (v/v). Stir gently for 5-10 minutes.

  • Column Packing: Pack the column with the neutralized silica gel slurry using standard techniques.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethyl acetate, acetonitrile, isopropanol) and solvent mixtures at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Workflow for Purification Method Selection

Caption: Decision tree for selecting the optimal purification method.

References

Technical Support Center: Optimization of Reaction Parameters for Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. The following question-and-answer format provides in-depth troubleshooting advice and scientifically grounded explanations to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of the starting pyrrole ester results in a low yield of the desired 6-formyl isomer and a significant amount of the 5-formyl isomer. How can I improve the regioselectivity?

A1: This is a classic challenge in the functionalization of pyrrole rings. The Vilsmeier-Haack reaction is an electrophilic substitution, and for many pyrroles, the C5 position (α-position) is electronically favored for attack.[1] However, steric hindrance can be leveraged to direct the formylation to the C6 position (β-position).

Causality and Strategic Solutions:

  • Steric Hindrance: The regioselectivity of the Vilsmeier-Haack reaction is highly sensitive to steric factors.[2][3] A bulky protecting group on the pyrrole nitrogen (N7) can effectively shield the C5 position, thereby favoring the formation of the 6-formyl isomer.

  • Choice of Protecting Group: While various protecting groups can be employed, a tosyl (Ts) group is a common and effective choice. The bulky nature of the tosyl group provides the necessary steric hindrance to direct the formylation.

  • Vilsmeier Reagent: The nature of the formylating agent itself can also influence regioselectivity. While the standard POCl₃/DMF system is widely used, exploring bulkier formamides in place of DMF could potentially enhance selectivity for the less hindered position.[4]

Recommended Protocol Modification:

  • Protection: Protect the N7 position of your starting methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with a tosyl group using tosyl chloride (TsCl) in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Formylation: Perform the Vilsmeier-Haack reaction on the N7-tosylated substrate. This should significantly improve the yield of the desired methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde.

Q2: During the chlorination of the 4-oxo intermediate with phosphorus oxychloride (POCl₃), I experience significant decomposition and obtain a dark, tarry reaction mixture with a low yield of the desired 4-chloro product. What is causing this and how can it be mitigated?

A2: The use of neat phosphorus oxychloride (POCl₃) at elevated temperatures can lead to aggressive and often uncontrolled reactions, resulting in the decomposition of sensitive heterocyclic compounds.[5] The key to a successful chlorination is to moderate the reaction conditions.

Causality and Strategic Solutions:

  • Reaction Temperature: High temperatures accelerate not only the desired chlorination but also undesirable side reactions and decomposition pathways.

  • Solvent Effects: Running the reaction in a high-boiling inert solvent can help to control the temperature and prevent localized overheating.

  • Role of a Tertiary Amine: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. It acts as a hydrochloride scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the pyrrolopyrimidine ring, which can increase its susceptibility to decomposition.

Optimized Chlorination Protocol:

ParameterRecommended ConditionRationale
Chlorinating Agent Phosphorus oxychloride (POCl₃)Effective and commonly used.
Solvent Toluene or DichloromethaneInert, allows for good temperature control.[6]
Base N,N-Diisopropylethylamine (DIPEA)Scavenges HCl, minimizes side reactions.[6]
Temperature 50-80 °CProvides sufficient energy for the reaction without causing significant decomposition.[6]
Reaction Time Monitor by TLCAvoid prolonged heating after completion.

Step-by-step methodology:

  • To a solution of the 4-oxo-pyrrolopyrimidine in toluene, add POCl₃ (typically 2-5 equivalents).

  • Cool the mixture in an ice bath and slowly add DIPEA (1.5-2 equivalents).

  • Warm the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

Q3: After quenching the chlorination reaction, my aqueous workup leads to the hydrolysis of the 4-chloro product back to the 4-oxo starting material. How can I improve the workup procedure to preserve my product?

A3: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is susceptible to nucleophilic substitution, and water can act as a nucleophile, especially under acidic conditions generated during the quenching of excess POCl₃.[5][7] A carefully controlled workup is essential to prevent this hydrolysis.

Causality and Strategic Solutions:

  • Hydrolysis: The C4 position of the pyrimidine ring is activated towards nucleophilic attack. The acidic environment from quenching POCl₃ with water can protonate the ring system, further activating it for hydrolysis.

  • Quenching Technique: The manner in which the reaction is quenched significantly impacts the product's stability. A rapid, uncontrolled quench can lead to localized heat and high acid concentrations, promoting hydrolysis.

Recommended Workup Procedure:

  • Removal of Excess POCl₃: Before the quench, it is highly advisable to remove the excess POCl₃ under reduced pressure. This minimizes the exothermicity of the quench and reduces the amount of acid generated.

  • Controlled Quenching: Slowly and carefully add the cooled reaction mixture to a vigorously stirred biphasic mixture of crushed ice and an organic solvent like ethyl acetate or dichloromethane.

  • Neutralization: Immediately neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is between 7 and 8.

  • Extraction: Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure at a low temperature.

Q4: I am struggling with the purification of the final product, this compound. Column chromatography gives poor separation from byproducts. Are there alternative purification methods?

A4: While column chromatography is a standard purification technique, closely related impurities can sometimes co-elute with the desired product. In such cases, alternative or complementary purification methods should be considered.

Causality and Strategic Solutions:

  • Polarity of Impurities: Side products, such as the hydrolyzed 4-oxo compound or regioisomers, may have similar polarities to the desired product, making chromatographic separation challenging.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. The choice of solvent system is critical for successful crystallization.

Purification Strategy:

  • Initial Purification: If necessary, perform a preliminary purification by column chromatography to remove major impurities.

  • Crystallization:

    • Solvent Screening: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for this class of compounds include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. .

    • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Analysis: Assess the purity of the crystallized product by HPLC, LC-MS, and NMR.

Experimental Workflow and Troubleshooting

The following diagram illustrates a typical synthetic sequence for this compound and highlights key troubleshooting checkpoints.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Deprotection start Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate protect N7-Tosylation start->protect formylation Vilsmeier-Haack Reaction (POCl3, DMF) protect->formylation product1 Methyl 4-oxo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde formylation->product1 trouble1 Low regioselectivity? - Ensure complete N7-protection. - Consider bulkier formamides. formylation->trouble1 chlorination Chlorination (POCl3, DIPEA, Toluene) product1->chlorination product2 Methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde chlorination->product2 trouble2 Decomposition? - Control temperature carefully. - Use an inert solvent. - Ensure sufficient base. chlorination->trouble2 deprotection Detosylation (e.g., NaOH or LiOH) product2->deprotection final_product This compound deprotection->final_product trouble3 Hydrolysis of 4-chloro group? - Use mild deprotection conditions. - Careful pH control during workup. deprotection->trouble3

Caption: Synthetic workflow with troubleshooting checkpoints.

References

troubleshooting methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate instability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the handling, use, and stability of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to ensure the success of your experimental work.

Introduction: Understanding the Compound's Stability Profile

This compound is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors.[1] Its structure, a 7-deazapurine core, is highly functionalized, which provides its synthetic utility but also introduces specific stability challenges. The primary sources of instability are:

  • The C4-Chloride : The pyrimidine ring is electron-deficient, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3] While this is the basis for many desired reactions, it also makes the compound vulnerable to degradation by unintended nucleophiles like water or alcohols.[4][5]

  • The N7-H Proton : The pyrrole nitrogen proton is acidic and can be deprotonated under basic conditions, altering the compound's reactivity and solubility.[6]

  • The C6-Ester : The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, especially at elevated temperatures.

Understanding these reactive sites is crucial for troubleshooting unexpected results and designing robust synthetic procedures.

Property Value
Molecular Formula C₈H₆ClN₃O₂
Molecular Weight 211.61 g/mol []
Appearance Light brown to brown crystalline powder[1]
Solubility Soluble in organic solvents like DMSO and DMF; sparingly soluble in water.[2]
Storage Store in a cool, dry, well-ventilated area away from moisture, strong acids, and bases.[8][9]
Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It is critical to protect it from moisture, strong acids, strong bases, and oxidizing agents to prevent degradation.[8][9]

Q2: My compound has developed a darker brown color upon storage. What does this signify? A: A change in color often indicates degradation or the presence of impurities. This could be due to slow hydrolysis from atmospheric moisture or oxidation. We recommend verifying the purity of the material by HPLC and ¹H NMR before use. If significant degradation is observed, purification by recrystallization or column chromatography may be necessary.

Q3: My LC-MS analysis shows a peak with a mass corresponding to the loss of chlorine and the addition of a hydroxyl group (M-Cl+OH). What is happening? A: This is a classic sign of hydrolysis at the C4 position. The chloro group has been displaced by water or a hydroxide ion to form methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This is a common degradation pathway, especially if the compound is exposed to moisture, basic or acidic aqueous conditions, or even nucleophilic solvents at elevated temperatures.[4][5]

Q4: I am attempting a Suzuki coupling, but the reaction is failing or giving very low yields. What are the most common causes? A: Failure in Suzuki couplings with this substrate often stems from a few key areas:

  • Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient heterocyclic chloride. More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) are often required to facilitate the oxidative addition step.[10][11]

  • Base Selection: The base is critical. An inappropriate base can fail to activate the boronic acid or may promote side reactions. K₃PO₄ or Cs₂CO₃ are often effective choices.[10]

  • N-H Interference: The acidic N-H proton can interfere with the catalytic cycle. In some cases, protecting the N7 position (e.g., with a SEM or Boc group) prior to coupling can dramatically improve yields.[12]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation.[10]

Q5: Can I use protic solvents like methanol (MeOH) or ethanol (EtOH) for my reactions? A: It is highly discouraged to use protic solvents, especially at elevated temperatures. These solvents can act as nucleophiles, displacing the C4-chloride to form the corresponding 4-methoxy or 4-ethoxy byproduct.[13] If a protic solvent is unavoidable, the reaction should be conducted at the lowest possible temperature and for the shortest possible time. Non-nucleophilic solvents such as 1,4-dioxane, toluene, or DMF are strongly recommended.

Troubleshooting Guide: Common Experimental Issues
Issue 1: Spontaneous Hydrolysis and Solvolysis
  • Symptom: You observe one or two new, more polar spots on TLC or peaks in your HPLC chromatogram. LC-MS analysis confirms the identity of these byproducts as the 4-hydroxy derivative (M-18) and/or the 6-carboxylic acid (M-14).

  • Mechanistic Cause: The electron-withdrawing nature of the fused pyrimidine ring makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. Water attacks C4 to yield the 4-hydroxy compound. Similarly, alcohols (solvolysis) will yield 4-alkoxy derivatives.[13] The ester at C6 can be saponified by base or hydrolyzed by acid.

  • Diagnostic Workflow:

    • Run an HPLC and LC-MS of your starting material to confirm its initial purity.

    • If impurities are present, purify the starting material.

    • If the starting material is pure, analyze a crude sample of your reaction mixture.

    • Compare the masses of the byproducts with the expected masses of hydrolyzed/solvolyzed species.

  • Solutions & Preventative Measures:

    • Anhydrous Conditions: Always use freshly dried, anhydrous solvents. Dry glassware thoroughly before use.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (N₂ or Ar) to exclude moisture.

    • Solvent Choice: Avoid protic solvents like water and alcohols. Opt for DMF, 1,4-dioxane, THF, or toluene.

    • Base Selection: When a base is required, use non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides if hydrolysis is a concern.

    • Temperature Control: Keep reaction temperatures as low as feasible to minimize the rate of degradation.

A forced degradation study can help you understand the compound's stability limits under your specific reaction conditions.[14]

  • Prepare four separate solutions of the compound (~1 mg/mL) in a typical reaction solvent (e.g., dioxane).

  • Acidic: Add 0.1 equivalent of HCl (e.g., 4M in dioxane).

  • Basic: Add 0.1 equivalent of a non-nucleophilic organic base (e.g., DBU).

  • Aqueous: Add 1 equivalent of water.

  • Control: No additive.

  • Stir all solutions at your intended reaction temperature (e.g., 80 °C).

  • Monitor each reaction by TLC or HPLC at 1h, 4h, and 24h to assess the rate and nature of decomposition.[15]

Issue 2: Low Yield and Byproduct Formation in Cross-Coupling Reactions
  • Symptom: A Suzuki or Buchwald-Hartwig reaction results in a low yield of the desired product, with significant recovery of starting material and/or formation of a de-halogenated byproduct (protodehalogenation).

  • Mechanistic Cause: This typically points to a problem within the catalytic cycle. Slow oxidative addition, inefficient transmetalation, or catalyst deactivation are common culprits. Protodehalogenation can occur if the transmetalation step is slow, allowing the organopalladium intermediate to react with trace water or other proton sources.

  • Diagnostic Workflow & Optimization Strategy:

Caption: Workflow for optimizing Suzuki coupling reactions.

  • Solutions & Preventative Measures:

Parameter Recommendation 1 (General) Recommendation 2 (Difficult Substrates)
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos) (2-4 mol%)
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)
Solvent 1,4-Dioxane / H₂O (e.g., 5:1)Toluene or DME
Temperature 80-100 °C90-110 °C
Atmosphere Rigorously inert (N₂ or Ar)Rigorously inert (N₂ or Ar)
  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF at 0 °C under an argon atmosphere.

  • Slowly add a solution of this compound (1.0 equiv.) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride, 1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the N7-SEM protected compound.[12]

Primary Degradation Pathways

The primary modes of instability for this molecule involve nucleophilic attack at the C4 and C6 positions. Understanding these pathways is key to preventing byproduct formation.

DegradationPathways Start This compound Hydrolysis_C4 4-Hydroxy Derivative (Hydrolysis at C4) Start->Hydrolysis_C4 + H2O / OH- (common) Hydrolysis_C6 6-Carboxylic Acid Derivative (Hydrolysis at C6) Start->Hydrolysis_C6 + H+ or OH- (slower) Solvolysis_C4 4-Alkoxy Derivative (Solvolysis at C4) Start->Solvolysis_C4 + R-OH (e.g., MeOH) Double_Hydrolysis 4-Hydroxy-6-Carboxylic Acid (Di-hydrolysis Product) Hydrolysis_C4->Double_Hydrolysis + H+ or OH- Hydrolysis_C6->Double_Hydrolysis + H2O / OH-

Caption: Key degradation pathways of the title compound.

By anticipating these potential instabilities, researchers can implement the appropriate preventative measures, ensuring higher yields, greater purity, and more reliable experimental outcomes.

References

Technical Support Center: Troubleshooting Impurities in the Synthesis of Methyl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purity challenges encountered during the synthesis and purification of this critical intermediate. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve high-purity material for your research and development endeavors.

Introduction to Purity Challenges

This compound is a key building block in the synthesis of various kinase inhibitors and other pharmacologically active molecules.[1][2] Achieving high purity of this intermediate is paramount, as even minor impurities can have a significant impact on the outcome of subsequent reactions and the biological activity of the final compounds. The common synthetic routes to this molecule, while effective, can introduce a range of impurities stemming from starting materials, side reactions, and degradation. This guide will walk you through the identification and removal of these common contaminants.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a persistent yellow or brownish tint, even after initial workup. What is the likely cause and how can I remove it?

A1: A persistent color in your product is typically indicative of polymeric or highly conjugated byproducts, often formed during the chlorination step with reagents like phosphorus oxychloride (POCl₃). These "tars" can be challenging to remove by simple filtration or washing.

Causality: Aggressive reaction temperatures or prolonged reaction times during chlorination can lead to the formation of complex, colored impurities.

Troubleshooting Protocol: Activated Charcoal Treatment

  • Dissolution: Dissolve the crude, colored product in a suitable organic solvent. Dichloromethane or a mixture of toluene and an alcohol are often effective choices.

  • Charcoal Addition: Add activated charcoal to the solution. A general starting point is 5-10% of the weight of your crude product.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. Avoid excessive heating, as this can sometimes lead to further degradation on the charcoal surface.

  • Filtration: Filter the mixture through a pad of celite to remove the activated charcoal. Ensure a fine filter paper is used to prevent charcoal particles from passing through.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to recover the decolorized product.

Expert Tip: The choice of solvent is crucial. You need a solvent that fully dissolves your product but does not react with it. It's also beneficial if the colored impurities are also soluble.

Q2: My NMR analysis shows a significant peak corresponding to the starting material, methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. How can I remove this unreacted precursor?

A2: The presence of the starting hydroxy compound indicates an incomplete chlorination reaction. Due to their similar structures but different polarities, separation can be achieved through careful purification techniques.

Causality: Insufficient chlorinating agent, reaction temperature being too low, or a shortened reaction time can all lead to incomplete conversion.

Troubleshooting Protocol: Recrystallization

Recrystallization is often the most effective method for removing the more polar hydroxy starting material from the less polar chloro-product.

  • Solvent Selection: Identify a solvent system where your desired chloro-compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for similar heterocyclic compounds include:

    • Ethyl acetate/Heptane

    • Methanol/Water

    • Acetone/Water

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a binary system). b. If using a binary system, add the less soluble solvent dropwise until the solution becomes slightly cloudy. c. Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals. d. Further cool the flask in an ice bath to maximize precipitation. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Expert Tip: A "hot filtration" step can be beneficial if you have insoluble impurities. Dissolve your crude product in the hot solvent and quickly filter it to remove any solids before allowing it to cool and crystallize.

Q3: I've noticed a byproduct with a mass corresponding to the hydrolysis product (methyl 4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate). How did this form and what's the best way to remove it?

A3: The 4-chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis by water.[3] This can occur during aqueous workups or if there is residual moisture in your solvents.

Causality: The electron-withdrawing nature of the pyrimidine ring and the pyrrole nitrogen activates the 4-position towards nucleophilic attack.

Troubleshooting Protocol: pH-Based Extraction

The hydrolysis product contains a carboxylic acid group (after hydrolysis of the methyl ester) or a lactam, which can have different acidic/basic properties than your desired product. A pH-based extraction can be an effective separation method.

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The more acidic hydrolysis product will preferentially move into the aqueous layer.

  • Separation: Separate the organic and aqueous layers.

  • Back-Extraction (Optional): To ensure no product is lost, you can back-extract the aqueous layer with fresh organic solvent.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified product.

Expert Tip: Perform the extraction quickly and at room temperature to minimize the risk of further hydrolysis of your desired product.

Q4: My mass spectrometry data suggests the presence of a dechlorinated impurity (methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate). What causes this and how can it be removed?

A4: Dechlorination can occur under certain reductive conditions or as a byproduct of some cross-coupling reactions if this intermediate is used further. If observed directly after synthesis, it could be due to certain quenching conditions or impurities in the starting materials.

Causality: The C-Cl bond can be cleaved under various conditions, including catalytic hydrogenation or reaction with certain reducing agents.

Troubleshooting Protocol: Column Chromatography

Since the dechlorinated product will have a different polarity compared to the chlorinated compound, silica gel column chromatography is a reliable method for separation.

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in heptane or hexane is a good starting point. The less polar dechlorinated product will typically elute before the more polar chloro-compound.

  • Procedure: a. Prepare a concentrated solution of your crude product in a minimal amount of dichloromethane or the eluent. b. Load the solution onto the top of the silica gel column. c. Elute the column with your chosen solvent system, starting with a lower polarity and gradually increasing it. d. Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing your pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Expert Tip: Use TLC to determine the optimal solvent system before running the column. The ideal system will show good separation between your product and the impurity spots.

Summary of Common Impurities and Removal Strategies

Impurity NameCommon CauseRecommended Removal Method(s)
Polymeric/Colored Byproducts Overheating or prolonged chlorinationActivated Charcoal Treatment
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Incomplete chlorinationRecrystallization
Methyl 4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Hydrolysis during aqueous workup or from moisturepH-Based Extraction, Column Chromatography
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Reductive dechlorinationColumn Chromatography
Residual Solvents (e.g., Toluene, Dichloromethane) Incomplete dryingDrying under high vacuum, potentially with gentle heating
N-Protected Intermediate (e.g., N-tosyl) Incomplete deprotection (if applicable)Re-subject to deprotection conditions, Column Chromatography

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product (with impurities) Charcoal Activated Charcoal Treatment Crude->Charcoal Colored Impurities Recrystal Recrystallization Crude->Recrystal Starting Material Charcoal->Recrystal Decolorized Product Extraction pH-Based Extraction Recrystal->Extraction Partially Purified Chromatography Column Chromatography Extraction->Chromatography Hydrolysis Byproduct Removed Pure Pure Product (>99%) Chromatography->Pure All Impurities Separated

Caption: A general purification workflow for this compound.

Concluding Remarks

The successful synthesis of high-purity this compound is an achievable goal with careful attention to reaction conditions and a systematic approach to purification. By understanding the potential impurities that can arise, researchers can proactively select the appropriate purification strategies to address them. This guide is intended to serve as a valuable resource in your experimental work. Should you encounter challenges not covered here, please do not hesitate to reach out to our technical support team.

References

Technical Support Center: Reaction Monitoring for Methyl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions related to monitoring the synthesis of this critical intermediate. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and extensive field experience with heterocyclic compounds.

Introduction: The Analytical Challenge

Monitoring the synthesis of this compound is crucial for optimizing reaction yield, minimizing impurity formation, and ensuring the quality of the final product. The pyrrolopyrimidine core is a key scaffold in many pharmaceutical agents, particularly kinase inhibitors.[1] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering the necessary resolution and sensitivity to track reactants, intermediates, products, and byproducts.

This guide provides a robust framework for developing a reliable HPLC method, troubleshooting common issues, and interpreting chromatographic data effectively.

Part 1: Troubleshooting Guide

Even with a well-designed method, chromatographic issues can arise. This section addresses specific problems you may encounter during the HPLC monitoring of your reaction.

Scenario 1: Poor Peak Shape (Tailing or Fronting)

Problem: The peak for your starting material or product is not symmetrical. It exhibits significant tailing (a long "tail" after the peak maximum) or fronting (a "ramp" before the peak maximum).

Root Causes & Solutions:

  • Secondary Interactions (Peak Tailing): The basic nitrogen atoms in the pyrrolopyrimidine ring can interact with acidic residual silanols on the surface of standard C18 silica columns. This is a very common issue with nitrogen-containing heterocyclic compounds.[2]

    • Solution 1: Mobile Phase Modification: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to saturate the active silanol sites.[3] Ensure the mobile phase pH is appropriate. For many pyrrolopyrimidine derivatives, a pH between 3 and 7 is often effective.[4]

    • Solution 2: Use a Deactivated Column: Employ an end-capped, high-purity silica column (Type B) or a column with a polar-embedded group.[3] These columns are specifically designed to minimize silanol interactions and provide excellent peak shape for basic compounds.

  • Column Overload (Peak Fronting/Tailing): Injecting too concentrated a sample can saturate the stationary phase.[5][6]

    • Solution: Dilute your reaction quench sample significantly before injection. The sample solvent should ideally be the same as the initial mobile phase composition to avoid peak distortion.[7]

  • Column Degradation: The column may be contaminated or have developed a void at the inlet.[5][8]

    • Solution: First, try flushing the column with a strong solvent (e.g., isopropanol or methanol).[8] If this fails, try back-flushing the column (disconnect from the detector first). If the problem persists, the column may need replacement.[3]

Scenario 2: Inconsistent Retention Times

Problem: The retention times for your analyte peaks are shifting between injections or across different days.

Root Causes & Solutions:

  • Inadequate Column Equilibration: This is especially common when using gradient elution. The column needs sufficient time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column before the next run.[3]

  • Mobile Phase Composition Changes: The mobile phase can change over time due to evaporation of the more volatile organic component (e.g., acetonitrile) or degradation of additives.

    • Solution: Always use freshly prepared mobile phase for each batch of analysis.[3] Keep solvent reservoirs covered to minimize evaporation.[7]

  • Temperature Fluctuations: Changes in ambient laboratory temperature can affect retention times.[7]

    • Solution: Use a column oven to maintain a constant, controlled temperature for the column, which will ensure reproducible chromatography.[9]

  • Pump or System Leaks: A leak in the system will cause the flow rate to be inconsistent, leading to retention time drift.[8]

    • Solution: Systematically check all fittings for signs of leaks, starting from the pump and moving towards the detector. Tighten or replace any leaking fittings.

Scenario 3: Poor Resolution Between Reactant and Product

Problem: The peaks for the starting material (e.g., a precursor) and the target molecule, this compound, are overlapping.

Root Causes & Solutions:

  • Suboptimal Mobile Phase Strength: The organic-to-aqueous ratio in your mobile phase may not be suitable for separating compounds with similar polarities.

    • Solution 1 (Isocratic): If using an isocratic method, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase retention and improve the separation of less retained peaks.

    • Solution 2 (Gradient): If using a gradient, make the gradient shallower (i.e., increase the organic percentage more slowly over a longer time). This provides more opportunity for closely eluting compounds to separate.[5]

  • Incorrect pH: The ionization state of the pyrrolopyrimidine ring can significantly affect its retention.

    • Solution: Adjust the pH of the aqueous portion of your mobile phase. Small changes in pH can dramatically alter the selectivity between two closely related compounds. Experiment with a pH range from 3 to 7 using buffers like phosphate or acetate.[4]

  • Inefficient Column: The column may not have sufficient theoretical plates (efficiency) to resolve the compounds.

    • Solution: Consider using a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column to increase efficiency.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to monitor this reaction?

A great starting point for many pyrrolopyrimidine derivatives is a reversed-phase C18 column.[4][10][11]

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile, general-purpose column for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape for basic analytes and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% to 90% B over 15 minutesA broad gradient is excellent for scouting to see all components in the reaction mixture.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 254 nm and 310 nmPyrrolopyrimidine systems typically have strong absorbance in the UV range. Monitoring multiple wavelengths can be beneficial.
Temperature 30 °CUsing a column oven improves reproducibility.[7]

This method can then be optimized based on the observed separation.

Q2: How should I prepare my reaction sample for injection?

Proper sample preparation is critical to protect your HPLC column and obtain accurate data.[7]

  • Quench the Reaction: Stop the reaction by your chosen method.

  • Dilute: Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.

  • Dissolve: Dilute it significantly (e.g., 1:1000) in a solvent that is miscible with the mobile phase, such as a 50:50 mixture of acetonitrile and water. The goal is to have the final concentration within the linear range of the detector.

  • Filter: Filter the diluted sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.[9]

Q3: My baseline is noisy or drifting. What should I do?

Baseline issues can obscure small impurity peaks and affect integration accuracy.[5][12]

  • Noise: Often caused by air bubbles in the system or a failing detector lamp.[9]

    • Solution: Degas your mobile phases thoroughly using an online degasser, sonication, or helium sparging.[9] Purge the pump to remove any trapped air. If noise persists, check the detector lamp's energy.

  • Drift: Typically related to changes in mobile phase composition or temperature.[9]

    • Solution: Ensure the mobile phase is well-mixed and the column is fully equilibrated.[9] Using a column oven will eliminate temperature-related drift.[9]

Q4: I see "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in blank runs and are not from the injected sample.[9]

  • Source 1: Carryover: Residue from a previous, more concentrated injection is retained in the injector or on the column.

    • Solution: Run a needle wash with a strong solvent (e.g., isopropanol) in your autosampler sequence.[9] Inject several blanks after a high-concentration sample to flush the system.

  • Source 2: Contamination: Impurities in your mobile phase or from leaching of plastic components.

    • Solution: Use high-purity, HPLC-grade solvents and reagents.[9] Prepare mobile phases fresh daily.

Part 3: Protocols and Workflows

Protocol 1: General HPLC Method for Reaction Monitoring

This protocol outlines the steps for analyzing a reaction sample.

  • System Preparation:

    • Prepare fresh mobile phases (e.g., A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile).

    • Degas the mobile phases for at least 15 minutes.

    • Set the column temperature to 30 °C.

    • Purge the pump lines to ensure they are free of air bubbles.

  • Column Equilibration:

    • Install the C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Sample Injection:

    • Prepare the reaction sample as described in FAQ Q2.

    • Inject 5-10 µL of the filtered sample.

  • Data Acquisition:

    • Run the gradient program (e.g., 10% to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, hold for 7 min for re-equilibration).

    • Monitor the chromatogram at 254 nm and 310 nm.

  • Data Analysis:

    • Identify peaks corresponding to starting material, product, and any major byproducts by comparing retention times with standard injections.

    • Calculate the percent area of the product peak relative to all other peaks to estimate the reaction conversion.

Workflow Diagram: HPLC Troubleshooting Logic

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape Yes retention Inconsistent Retention Time? start->retention No ps_cause1 Check for Secondary Interactions (Tailing) peak_shape->ps_cause1 resolution Poor Resolution? retention->resolution No rt_cause1 Inadequate Equilibration? retention->rt_cause1 baseline Baseline Issues? (Noise/Drift) resolution->baseline No res_cause1 Mobile Phase Strength? resolution->res_cause1 bl_cause1 Air Bubbles or Lamp Issue? baseline->bl_cause1 ps_sol1 Add Competing Base (TEA) or Use End-Capped Column ps_cause1->ps_sol1 Yes ps_cause2 Check for Column Overload ps_cause1->ps_cause2 No ps_sol2 Dilute Sample ps_cause2->ps_sol2 Yes rt_sol1 Increase Equilibration Time (5-10 column volumes) rt_cause1->rt_sol1 Yes rt_cause2 Mobile Phase Inconsistency? rt_cause1->rt_cause2 No rt_sol2 Prepare Fresh Mobile Phase rt_cause2->rt_sol2 Yes rt_cause3 Temperature Fluctuations? rt_cause2->rt_cause3 No rt_sol3 Use Column Oven rt_cause3->rt_sol3 Yes res_sol1 Adjust % Organic or Gradient Slope res_cause1->res_sol1 Yes res_cause2 Mobile Phase pH? res_cause1->res_cause2 No res_sol2 Adjust pH to Alter Selectivity res_cause2->res_sol2 Yes bl_sol1 Degas Mobile Phase & Purge Pump bl_cause1->bl_sol1 Yes

Caption: A decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a key heterocyclic intermediate in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure found in numerous biologically active compounds, including potent kinase inhibitors used in oncology and for the treatment of inflammatory diseases. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups, while the methyl carboxylate at the 6-position offers a site for further molecular elaboration. This guide provides a comparative analysis of synthetic methodologies for this important building block, offering insights into reaction strategies, and a detailed, validated experimental protocol.

Comparison of Synthetic Strategies

The synthesis of this compound can be approached through several routes. The most common strategy involves the initial construction of a 6-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-one, followed by chlorination of the 4-position. Variations in this approach lie in the methods used to construct the core bicyclic system.

A prevalent method for constructing the pyrrolo[2,3-d]pyrimidine core involves a multi-step sequence starting from readily available precursors like ethyl 2-cyanoacetate. One patented method describes the synthesis of the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine through a four-step process:

  • Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.

  • Formation of a pyrimidin-4-ol: The resulting butanoate is reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

  • Cyclization to the pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Chlorination: The final step is the conversion of the 4-ol to the 4-chloro derivative. This method has been shown to produce high yields and fewer by-products compared to other state-of-the-art methods[1].

Another approach starts from diethyl malonate, which undergoes a five-step synthesis to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a total yield of 45.8%[2]. While these methods are effective for the parent compound, the introduction of the C6-methyl carboxylate group requires a modified strategy, typically by incorporating a starting material that already contains this functionality or a suitable precursor.

The key and final step in these syntheses is the chlorination of the 4-hydroxy (or tautomeric 4-oxo) group. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. The reaction is often carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

FeatureMethod A (Hypothetical, based on known chemistry)Method B (Alternative, based on known chemistry)
Starting Material Methyl 2-amino-3-cyanopyrrole-5-carboxylateSubstituted Pyrimidine
Key Steps Cyclization with formamide, followed by chlorinationConstruction of pyrrole ring onto the pyrimidine
Chlorinating Agent POCl₃SOCl₂ with a catalytic amount of DMF
Typical Yield Moderate to HighVariable
Advantages Convergent synthesisPotentially shorter route
Disadvantages May require protection of the pyrrole nitrogenPrecursor synthesis can be complex

Recommended Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established chlorination of a 4-hydroxy-pyrrolo[2,3-d]pyrimidine precursor.

Step 1: Synthesis of Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (Hypothetical Precursor)

This step is a conceptual outline, as a direct literature procedure for this specific precursor was not identified in the provided search results. The synthesis would likely proceed via the condensation of a substituted aminopyrrole with a suitable one-carbon synthon.

Step 2: Chlorination of Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Materials and Equipment:

  • Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (1 equivalent).

  • Add anhydrous toluene to the flask, followed by the slow addition of phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.

  • After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/hexanes).

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of the reaction mixture is highly exothermic and should be performed with extreme care.

Visualizing the Synthesis

Synthetic Pathway

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Chlorination start Starting Materials precursor Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate start->precursor Multi-step synthesis chlorination Chlorination precursor->chlorination POCl3, DIPEA, Toluene, 50°C product This compound chlorination->product Experimental_Workflow start Combine Precursor, Toluene, POCl3 cool Cool to 0°C start->cool add_base Add DIPEA cool->add_base react Heat to 50°C and Stir add_base->react workup Aqueous Workup (Ice, NaHCO3) react->workup extract Extract with Ethyl Acetate workup->extract dry Dry (Na2SO4) and Concentrate extract->dry purify Purify (Recrystallization) dry->purify end Final Product purify->end

References

A Comparative Spectroscopic Guide to the Structural Confirmation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to verify the structure of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a key heterocyclic intermediate in the synthesis of various bioactive molecules.[1] We will explore the expected spectral data for this compound and compare it with closely related analogs to provide a comprehensive framework for its characterization.

The pyrrolo[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1] Accurate and thorough characterization of intermediates like this compound is therefore critical for the successful outcome of a synthetic campaign. This guide will delve into the practical application and interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural elucidation of this target molecule.

The Strategic Application of Spectroscopy in Structure Verification

The confirmation of a chemical structure is akin to solving a puzzle, with each spectroscopic technique providing a unique set of clues. For a molecule like this compound, a multi-faceted approach is essential.

G cluster_structure Target Molecule cluster_techniques Spectroscopic Techniques cluster_information Structural Information Yielded Structure This compound HNMR ¹H NMR Structure->HNMR CNMR ¹³C NMR Structure->CNMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Proton_Env Proton Environment & Connectivity HNMR->Proton_Env Carbon_Backbone Carbon Framework CNMR->Carbon_Backbone Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Functional_Groups Functional Groups IR->Functional_Groups

Caption: Workflow for the spectroscopic confirmation of the target molecule.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum of this compound

Based on the structure, we can predict the following signals in the ¹H NMR spectrum, likely recorded in a solvent like DMSO-d₆:

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~12.5-13.5Broad Singlet1HN-H (Pyrrole)The acidic proton on the pyrrole nitrogen is often broad and downfield.
~8.6Singlet1HC2-H (Pyrimidine)Aromatic proton on the electron-deficient pyrimidine ring.
~7.8Singlet1HC5-H (Pyrrole)Aromatic proton on the pyrrole ring, deshielded by the adjacent ester.
~3.9Singlet3HO-CH₃ (Ester)Methyl protons of the ester group.
Comparative Analysis with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

The carboxylic acid analog provides a valuable comparison. While full spectral data is not publicly available in the search results, a known ¹H NMR spectrum for a related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, shows signals at δ 12.16 (br, 1H), 8.59 (s, 1H), 7.70 (d, 1H), and 6.60 (d, 1H) in CDCl₃.[2] For our target molecule and its carboxylic acid analog, the key difference would be the presence of the methyl ester singlet around 3.9 ppm, which would be absent in the carboxylic acid, instead showing a very broad carboxylic acid proton signal, typically >12 ppm.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Expected ¹³C NMR Spectrum of this compound
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Ester)Carbonyl carbon of the methyl ester.
~152C4 (Pyrimidine)Carbon bearing the chlorine atom.
~151C2 (Pyrimidine)Aromatic carbon in the pyrimidine ring.
~150C7a (Fused)Bridgehead carbon.
~125C5 (Pyrrole)Aromatic carbon in the pyrrole ring.
~115C6 (Pyrrole)Carbon attached to the ester group.
~100C4a (Fused)Bridgehead carbon.
~52O-CH₃ (Ester)Methyl carbon of the ester group.
Comparative Analysis

In related pyrrolo[2,3-d]pyrimidine derivatives, the pyrimidine carbons typically resonate at lower field (higher ppm) due to the electron-withdrawing nature of the nitrogen atoms.[3] The presence of the ester group will significantly influence the chemical shifts of the pyrrole ring carbons.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition.

Expected Mass Spectrum

For this compound (C₈H₆ClN₃O₂), the expected molecular weight is approximately 211.61 g/mol .[] In a high-resolution mass spectrum (HRMS), the exact mass would be observed. A key feature to look for is the isotopic pattern of the molecular ion peak due to the presence of chlorine. There will be two peaks, one for the ³⁵Cl isotope and one for the ³⁷Cl isotope, in an approximate ratio of 3:1.

  • [M]⁺ (with ³⁵Cl): m/z ≈ 211

  • [M+2]⁺ (with ³⁷Cl): m/z ≈ 213

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectrum
Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3400N-H stretchPyrrole N-H
~3100-3000C-H stretchAromatic C-H
~2950C-H stretchMethyl C-H
~1720C=O stretchEster C=O
~1600-1450C=C and C=N stretchAromatic rings
~1250C-O stretchEster C-O
~800-600C-Cl stretchCarbon-Chlorine
Comparative Analysis

The IR spectrum of the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, would show the characteristic N-H and aromatic C-H and C=N/C=C stretches, but would lack the strong ester C=O and C-O stretches.[5] The presence of a strong absorption around 1720 cm⁻¹ is a key indicator of the successful esterification in the target molecule.

Conclusion: A Unified Approach to Structure Confirmation

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, while mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy provides definitive evidence for the presence of key functional groups. By comparing the expected data with that of known, structurally similar compounds, researchers can confidently and accurately verify the structure of their target molecule, ensuring the integrity of their subsequent research and development efforts.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation StartingMaterials Starting Materials Reaction Chemical Reaction StartingMaterials->Reaction CrudeProduct Crude Product Reaction->CrudeProduct HNMR ¹H NMR CrudeProduct->HNMR CNMR ¹³C NMR CrudeProduct->CNMR MS Mass Spectrometry CrudeProduct->MS IR IR Spectroscopy CrudeProduct->IR DataInterpretation Data Interpretation HNMR->DataInterpretation CNMR->DataInterpretation MS->DataInterpretation IR->DataInterpretation Comparison Comparison with Analogs DataInterpretation->Comparison FinalStructure Confirmed Structure Comparison->FinalStructure

Caption: Overall workflow from synthesis to structure confirmation.

References

A Comparative Guide to the Bioactivity of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] This guide focuses on the bioactivity of analogs derived from a key intermediate, methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. We will delve into a comparative analysis of their biological activities, supported by experimental data, to provide insights into their therapeutic potential, particularly in oncology.

The 7H-pyrrolo[2,3-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The structural similarity of the 7H-pyrrolo[2,3-d]pyrimidine nucleus to the purine core of ATP allows its derivatives to function as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

The starting material, this compound, offers two key points for chemical modification: the reactive chlorine atom at the C4 position and the methyl carboxylate group at the C6 position. The chlorine at C4 is a versatile handle for introducing various substituents via nucleophilic aromatic substitution, a common strategy in the synthesis of kinase inhibitors. The ester at C6 provides an additional site for modification, potentially influencing solubility, cell permeability, and target engagement.

Bioactivity Comparison of Analogs

The following sections provide a comparative overview of the bioactivity of various analogs synthesized from the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. While direct comparative studies on a series of analogs derived specifically from this compound are limited in the public domain, we can draw valuable insights from the broader class of 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives.

C4-Substituted Analogs: Targeting a Spectrum of Kinases

The C4 position of the 7H-pyrrolo[2,3-d]pyrimidine ring is a critical determinant of kinase inhibitory activity. Substitution at this position with various aniline and other aromatic moieties has yielded potent inhibitors of several kinase families, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).[1][3]

A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2] One of the lead compounds from this series demonstrated significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[2]

Table 1: Comparative Kinase Inhibitory Activity of a C4-Substituted Analog [2]

Kinase TargetLead Compound IC50 (nM)Sunitinib IC50 (nM)
EGFR40 - 204261
Her240 - 204-
VEGFR240 - 204-
CDK240 - 204-

Note: Data extracted from a study on a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides. The specific compound with these values was identified as a potent inhibitor.

The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the C4 position significantly influences the potency and selectivity of the inhibitor. For instance, the introduction of a pyrimidine-fused heterocycle at this position has been shown to be critical for potent FLT3 and CDK inhibition.[4]

The Influence of the C6-Substituent

While the C4 position has been extensively explored, the role of substituents at the C6 position, such as the methyl carboxylate in our core molecule, is also crucial for modulating bioactivity. Modifications at this position can impact interactions with the solvent-exposed region of the kinase ATP-binding pocket and influence the overall physicochemical properties of the molecule.

A study on 6-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) highlights the importance of this position.[5] In this study, analogs with modifications at the C6 position exhibited significant inhibitory activities against various tumor cell lines.[5]

Experimental Protocols

The evaluation of the bioactivity of these compounds involves a series of in vitro and cell-based assays. Below are representative protocols for key experiments.

Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a microplate, add the kinase, substrate peptide, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase.

    • Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a luminometer or spectrophotometer.

    • Calculate the half-maximal inhibitory concentration (IC50) value for each compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cell viability and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway targeted by pyrrolo[2,3-d]pyrimidine-based kinase inhibitors and a typical experimental workflow for their evaluation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Binds and activates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Inhibits

Caption: Simplified signaling pathway of Receptor Tyrosine Kinases (RTKs) and the point of intervention by pyrrolo[2,3-d]pyrimidine-based inhibitors.

Experimental_Workflow cluster_invitro Biochemical Assays cluster_cellbased Cellular Assays Start Start: Design & Synthesis of Analogs In_Vitro In Vitro Screening Start->In_Vitro Kinase_Assay Kinase Inhibition Assay (IC50) In_Vitro->Kinase_Assay Cell_Based Cell-Based Assays SAR Structure-Activity Relationship (SAR) Analysis Cell_Based->SAR Proliferation_Assay Cell Proliferation Assay (IC50) Cell_Based->Proliferation_Assay Apoptosis_Assay Apoptosis Assay Cell_Based->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Cell_Based->Cell_Cycle_Assay Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo End End: Preclinical Candidate In_Vivo->End Kinase_Assay->Cell_Based

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapies, particularly kinase inhibitors. Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a key intermediate in the synthesis of numerous such promising drug candidates. The seemingly minor substitution of a methyl carboxylate group profoundly influences the molecule's reactivity and potential impurity profile compared to its parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Consequently, rigorous and multi-faceted purity assessment is not merely a quality control checkpoint but a critical determinant of downstream success in drug development. An impure intermediate can lead to misleading structure-activity relationship (SAR) data, compromise the safety profile of the final active pharmaceutical ingredient (API), and create significant regulatory hurdles.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to establish a self-validating system for purity determination.

The Synthetic Landscape and Potential Impurities

While a specific, publicly available synthesis for this compound is not extensively documented, a plausible and chemically sound synthetic route can be extrapolated from established syntheses of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.[1][2][3] This understanding is paramount as the synthetic pathway dictates the likely impurities.

A probable synthesis involves a multi-step process, likely commencing with a Michael addition of dimethyl malonate to a suitable precursor, followed by cyclization and subsequent chlorination.[4][5]

Plausible_Synthetic_Pathway A Dimethyl Malonate + Precursor B Dimethyl 2-(cyanomethyl)-2- (dimethoxymethyl)malonate (Intermediate A) A->B Michael Addition C Methyl 4-hydroxy-7H-pyrrolo[2,3-d] -pyrimidine-6-carboxylate (Intermediate B) B->C Cyclization with Formamidine D Methyl 4-chloro-7H-pyrrolo[2,3-d] -pyrimidine-6-carboxylate (Target) C->D Chlorination (e.g., POCl₃)

A plausible synthetic route for the target compound.

Based on this pathway, several classes of impurities can be anticipated:

  • Unreacted Starting Materials and Intermediates: Residual dimethyl malonate, Intermediate A, and, most notably, the hydroxy-precursor (Intermediate B) are potential impurities.

  • Byproducts of the Chlorination Step: The use of phosphorus oxychloride (POCl₃) can lead to the formation of dichlorinated species or other chlorinated byproducts.[6][7] Incomplete reaction can also leave residual Intermediate B.

  • Degradation Products: The pyrrolo[2,3-d]pyrimidine core can be susceptible to hydrolysis or oxidation under certain conditions.

  • Isomeric Impurities: Depending on the precise reaction conditions, there is a potential for the formation of regioisomers.

Primary Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) often serves as the primary quantitative technique, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and identification of impurities. Elemental Analysis offers a fundamental measure of elemental composition.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.[8] For a compound like this compound, a reversed-phase HPLC method with UV detection is the most common and effective approach.

Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure stream of a liquid mobile phase. The components of the sample are separated based on their differential partitioning between the mobile phase and a nonpolar stationary phase (typically C18-silica) packed in a column. The separated components are then detected by a UV detector as they elute from the column. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a measure of its purity (area percent).

Experimental Protocol: A Typical Reversed-Phase HPLC Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water. The acidic modifier helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.

    • Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.

  • Gradient Elution: A gradient elution is typically employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe. A starting point could be:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: The UV spectrum of the target compound should be determined to select a wavelength of maximum absorbance for optimal sensitivity. For pyrrolo[2,3-d]pyrimidines, this is often in the range of 254-320 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

HPLC_Workflow A Sample Preparation (Dissolve in mobile phase) B Injection into HPLC A->B C Separation on C18 Column (Gradient Elution) B->C D UV Detection C->D E Data Analysis (Peak Integration, Purity Calculation) D->E

A typical workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an invaluable tool for the identification of unknown impurities.[9][10]

Principle: After separation by HPLC, the eluent is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information for each component. Tandem MS (MS/MS) can be used to fragment the ions, yielding structural information that aids in the identification of impurities.[11]

Application: An LC-MS analysis can be performed under similar chromatographic conditions as the HPLC-UV method. The mass spectrometer can detect impurities that may co-elute with the main peak in the UV chromatogram or that have a poor UV chromophore. For instance, an impurity that lacks the aromatic system of the parent compound might be nearly invisible by UV but readily detected by MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be employed.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals for chemically non-equivalent nuclei. The integration of the signals in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal, which can be used for quantitative analysis (qNMR).

¹H NMR Analysis: The ¹H NMR spectrum of pure this compound is expected to show characteristic signals for the pyrrole and pyrimidine protons, the methyl ester protons, and the N-H proton of the pyrrole ring. The presence of unexpected signals would indicate impurities. For example, the presence of a signal around 6.5 ppm might suggest the presence of the 4-hydroxy precursor.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts of the signals are indicative of the type of carbon (e.g., sp², sp³, carbonyl).

Elemental Analysis

Elemental analysis is a fundamental technique that determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.

Principle: A small, accurately weighed amount of the sample is combusted in a controlled oxygen atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. The measured percentages are then compared to the theoretical values calculated from the molecular formula.

Application: For this compound (C₈H₆ClN₃O₂), the theoretical elemental composition is: C, 45.41%; H, 2.86%; N, 19.86%; Cl, 16.75%; O, 15.12%. A significant deviation (typically >0.4%) between the experimental and theoretical values suggests the presence of impurities.

Comparison of Analytical Techniques

TechniqueStrengthsWeaknessesBest For
HPLC-UV High resolution, quantitative, robust, widely available.Requires a UV chromophore, may not separate all impurities.Quantifying known and unknown impurities, routine quality control.
LC-MS High sensitivity, provides molecular weight information, excellent for impurity identification.Quantitative response can vary, matrix effects can suppress ionization.Identifying unknown impurities, confirming the presence of suspected byproducts.
NMR Provides detailed structural information, can be quantitative (qNMR), non-destructive.Lower sensitivity than MS, complex spectra for mixtures.Structural confirmation of the main component, identifying and quantifying major impurities.
Elemental Analysis Provides fundamental elemental composition, good for detecting inorganic impurities and residual solvents.Does not provide structural information, not suitable for identifying minor organic impurities.Confirming the overall purity and elemental composition of the bulk material.

Orthogonal Methods: A Self-Validating Approach

To ensure the highest level of confidence in the purity assessment, it is crucial to employ orthogonal analytical methods.[9][12] Orthogonal methods are based on different separation or detection principles. For example, complementing a reversed-phase HPLC method with a hydrophilic interaction liquid chromatography (HILIC) method can reveal impurities that are poorly retained or co-elute in the primary method.[8] Similarly, using both UV and mass spectrometric detection provides orthogonal information. A comprehensive purity assessment should always include at least two orthogonal methods.

Best Practices for a Robust Purity Assessment

  • Method Validation: All analytical methods used for purity assessment must be properly validated according to ICH guidelines to ensure they are accurate, precise, specific, and linear over the desired concentration range.

  • Reference Standard: A well-characterized reference standard of this compound should be used for identification and quantification.

  • Impurity Identification and Characterization: When significant impurities are detected, efforts should be made to identify and characterize them using techniques like LC-MS/MS and preparative HPLC followed by NMR.

  • Forced Degradation Studies: Subjecting the synthesized material to stress conditions (e.g., acid, base, heat, light, oxidation) can help to identify potential degradation products and demonstrate the stability-indicating nature of the analytical methods.

By integrating these advanced analytical techniques and adhering to best practices, researchers and drug developers can confidently assess the purity of this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

Unraveling the Molecular Mechanisms: A Comparative Guide to Kinase Inhibitors Derived from Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal starting point for developing ATP-competitive inhibitors that can modulate the activity of a wide array of protein kinases.[1][2][3] This guide provides an in-depth comparison of the mechanisms of action for various classes of kinase inhibitors derived from this privileged scaffold, supported by experimental data and detailed protocols for their characterization.

The Significance of the 7H-Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of purine, is a key pharmacophore in numerous clinically approved and investigational drugs.[1] The chlorine atom at the 4-position and the methyl carboxylate at the 6-position of the parent scaffold provide reactive handles for synthetic diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This has led to the development of inhibitors targeting various kinase families implicated in diseases ranging from cancer to inflammatory disorders.[1][2]

Comparative Analysis of Kinase Inhibitor Classes

This section dissects the mechanism of action of prominent classes of kinase inhibitors derived from the this compound scaffold.

Janus Kinase (JAK) Inhibitors

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have emerged as highly effective inhibitors of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of cytokine signaling pathways that regulate immune responses and hematopoiesis. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers.[4][5][6][7]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK enzymes.[8] By occupying this site, they prevent the phosphorylation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, thereby blocking the signaling cascade. The selectivity among JAK isoforms can be modulated by substitutions on the pyrrolopyrimidine core, which can exploit subtle differences in the amino acid residues lining the ATP-binding cleft.[4][7]

Experimental Data Summary:

Compound ClassTarget(s)IC50 (nM)Cellular ActivityReference(s)
4-amino-7H-pyrrolo[2,3-d]pyrimidine derivativesJAK112.6Inhibition of pro-inflammatory NO production[5]
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivativesJAK1/JAK2>90% inhibitionInhibition of NO generation in LPS-induced macrophages[6]
C-5 substituted pyrrolopyrazines (scaffold hop)JAK3Comparable to tofacitinibCellular activity comparable to tofacitinib[8]

Signaling Pathway Diagram:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates JAK->JAK STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrrolo[2,3-d]pyrimidine JAK Inhibitor Inhibitor->JAK Inhibits ATP Binding

Caption: JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.

Src Family Kinase (SFK) Inhibitors

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration. Aberrant Src activity is frequently observed in various cancers, making it an attractive therapeutic target.[9][10][11]

Mechanism of Action: Pyrrolo[2,3-d]pyrimidine-based Src inhibitors function as ATP-competitive inhibitors, targeting the kinase domain of Src.[9] This inhibition prevents the phosphorylation of downstream substrates, such as Focal Adhesion Kinase (FAK), leading to the disruption of signaling pathways involved in cell adhesion, migration, and invasion.[11]

Experimental Data Summary:

CompoundTarget(s)IC50 (µM)Cellular ActivityReference(s)
Compound 8hSrc7.1 (on U87 GBM cells)Cytotoxicity against glioblastoma cells[9]
Si306Src, FAKNot specifiedReduced phosphorylation of Src and FAK, suppressed glioblastoma invasion[11]

Signaling Pathway Diagram:

Src_FAK_Pathway Integrin Integrin FAK FAK Integrin->FAK Recruits & Activates ECM Extracellular Matrix ECM->Integrin Activates Src Src FAK->Src Recruits & Activates Src->FAK Phosphorylates Downstream Downstream Signaling (Proliferation, Migration) Src->Downstream Activates Inhibitor Pyrrolo[2,3-d]pyrimidine Src Inhibitor Inhibitor->Src Inhibits ATP Binding

Caption: Src-FAK signaling pathway and its inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers signaling pathways controlling cell growth and survival. Mutations and overexpression of EGFR are common drivers of non-small-cell lung cancer (NSCLC).[12]

Mechanism of Action: Pyrrolo[2,3-d]pyrimidine derivatives have been developed as both reversible and covalent irreversible inhibitors of EGFR. Covalent inhibitors typically contain a reactive group (e.g., an acrylamide moiety) that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. This irreversible binding leads to sustained inhibition of EGFR signaling.[12]

Experimental Data Summary:

CompoundTarget(s)IC50 (nM)Cellular ActivityReference(s)
Compound 12iEGFR (T790M mutant)0.21Selectively inhibits HCC827 cells with EGFR activating mutation[12]
Compound 5kEGFR, Her2, VEGFR2, CDK240-204Induces cell cycle arrest and apoptosis in HepG2 cells[13][14]

Signaling Pathway Diagram:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine EGFR Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathways and their inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols for Mechanism of Action Studies

Elucidating the precise mechanism of action of these compounds requires a combination of biochemical and cell-based assays.

In Vitro Kinase Assay (Example: TR-FRET)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format.[15]

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound (Varying Concentrations) Incubation Incubate at RT Compound->Incubation Kinase Purified Kinase Kinase->Incubation Substrate Biotinylated Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection_Reagents Add Detection Reagents (Eu-labeled Ab, SA-APC) Incubation->Detection_Reagents Read Read TR-FRET Signal Detection_Reagents->Read

Caption: Workflow for a typical in vitro TR-FRET kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

  • Reaction Mixture: In a microplate, combine the purified kinase, a biotinylated peptide substrate, and ATP in a suitable kinase buffer.

  • Initiate Reaction: Add the test compound to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detection: Add a solution containing a europium (Eu)-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates inhibition of kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Western Blot for Phospho-Protein Analysis

This technique is used to assess the effect of the inhibitor on the phosphorylation of downstream targets within a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate the desired cancer cell line and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specific duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., p-STAT3 and total STAT3).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or cytostatic effects of a compound.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of a diverse range of kinase inhibitors. The ability to systematically modify this core structure has enabled the development of compounds with high potency and selectivity against key kinases implicated in cancer and inflammatory diseases. A thorough understanding of their mechanism of action, elucidated through a combination of biochemical and cellular assays as detailed in this guide, is paramount for the successful translation of these promising compounds into novel therapeutics. The continued exploration of this chemical space holds great promise for the future of targeted drug discovery.

References

structure-activity relationship (SAR) of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Derivatives as Kinase Inhibitors

The heterocyclic scaffold of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, has emerged as a cornerstone in the development of targeted therapies, particularly in oncology and inflammatory diseases. Its structural resemblance to adenine allows for competitive binding to the ATP-binding sites of various kinases, making it a privileged core for designing potent and selective inhibitors. This technical guide delves into the burgeoning field of this compound derivatives, summarizing their biological activities, outlining key experimental methodologies, and visualizing the intricate signaling pathways they modulate.

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is an isostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This modification provides a versatile scaffold for chemical elaboration while maintaining the key hydrogen bonding interactions with the hinge region of kinase active sites, a critical feature for ATP-competitive inhibition. The 4-chloro substituent serves as a reactive handle for introducing a diverse array of functionalities, primarily through nucleophilic aromatic substitution, allowing for the fine-tuning of inhibitor potency and selectivity. The methyl carboxylate at the 6-position, while less commonly varied in initial studies, offers an additional point for modification and can influence the physicochemical properties and biological activity of the compounds.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents at the C4, N7, and C6 positions.

The Critical Role of the C4-Position

The 4-position of the pyrrolo[2,3-d]pyrimidine ring is paramount for establishing potent kinase inhibitory activity. The chlorine atom is an excellent leaving group, facilitating the introduction of various amine-containing substituents.

  • Anilino Moieties: The introduction of substituted anilines at the C4-position is a common strategy in the design of potent kinase inhibitors. The nature and position of substituents on the aniline ring can dramatically impact potency and selectivity. For instance, in the context of EGFR inhibitors, substitutions on the aniline ring that can form additional hydrogen bonds or occupy hydrophobic pockets within the kinase domain often lead to enhanced activity.[1]

  • Other Amino Substituents: A diverse range of aliphatic and heterocyclic amines can also be introduced at the C4-position, leading to inhibitors with varied kinase profiles. The choice of the amino substituent is crucial for modulating properties such as solubility, cell permeability, and off-target effects.

Modulation of Activity through the N7-Position

The N7-position of the pyrrole ring offers another avenue for structural modification. Alkylation or arylation at this position can influence the orientation of the C4-substituent and introduce additional interactions with the kinase active site.

  • Small Alkyl Groups: The introduction of small alkyl groups, such as methyl or ethyl, at the N7-position is a common modification that can enhance cell permeability and oral bioavailability.

  • Bulky Substituents: Larger and more complex substituents at the N7-position can be exploited to achieve selectivity for specific kinases by targeting unique features of their active sites.

The Influence of the C6-Carboxylate Group

The methyl 6-carboxylate group, while often retained in initial SAR studies, can be modified to further optimize the properties of the inhibitor.

  • Ester-to-Amide Conversion: Conversion of the methyl ester to a carboxamide allows for the introduction of a wide range of substituents and can lead to the formation of additional hydrogen bonds with the target kinase.

  • Hydrolysis to Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid can increase solubility and provide a handle for further derivatization.

Comparative Biological Activity

The following table summarizes the in vitro activity of representative 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines.

Compound IDC4-SubstituentC6-SubstituentTarget Cell LineIC50 (µM)Reference
12i 4-(3-((4-(dimethylamino)but-2-enoyl)amino)phenoxy)HHCC827 (EGFR mutant)0.00021[1]
12i 4-(3-((4-(dimethylamino)but-2-enoyl)amino)phenoxy)HHBE (normal)>0.103[1]
8a 4-(4-chloro-2-fluoroanilino)2-methylbenzylA431 (EGFR overexpressing)Data not provided
8h 4-(4-chloro-2-fluoroanilino)1-naphthylmethylA431 (EGFR overexpressing)Data not provided
8j 4-(4-chloro-2-fluoroanilino)2,5-dimethoxybenzylA431 (EGFR overexpressing)Data not provided
9h 4-(4-chloroanilino)1-naphthylmethylA431 (EGFR overexpressing)Data not provided
9i 4-(4-chloroanilino)2-methyl-5-methoxybenzylA431 (EGFR overexpressing)Data not provided
9j 4-(4-chloroanilino)2,5-dimethoxybenzylA431 (EGFR overexpressing)Data not provided
9m 4-(3-bromoanilino)2-methyl-5-methoxybenzylA431 (EGFR overexpressing)Data not provided
9n 4-(3-bromoanilino)1-naphthylmethylA431 (EGFR overexpressing)Data not provided
9o 4-(3-bromoanilino)2,5-dimethoxybenzylA431 (EGFR overexpressing)Data not provided

Experimental Protocols

General Synthetic Scheme

The synthesis of methyl 4-anilino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate derivatives typically starts from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthetic Scheme A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B This compound A->B Esterification C Methyl 4-anilino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate B:e->C:w Nucleophilic Aromatic Substitution D Substituted Aniline D:n->C:s

Caption: General synthetic route to target compounds.

Step-by-Step Synthesis of a Representative Compound (Methyl 4-(4-chloroanilino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate):

  • Esterification: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., DMF), add methyl chloroformate and a non-nucleophilic base (e.g., triethylamine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Nucleophilic Aromatic Substitution: In a sealed tube, dissolve this compound and 4-chloroaniline in a suitable solvent (e.g., isopropanol). Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Collect the precipitated product by filtration, wash with a cold solvent, and dry under vacuum to afford the final product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using a variety of in vitro assays. A common method is the radiometric filter-binding assay.

Kinase Assay Workflow A Prepare reaction mixture: - Kinase - Substrate - ATP (with [γ-32P]ATP) - Test compound B Incubate at 30°C A->B C Stop reaction B->C D Spot onto filter paper C->D E Wash to remove unincorporated [γ-32P]ATP D->E F Measure radioactivity (scintillation counting) E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for a radiometric kinase inhibition assay.

Detailed Protocol:

  • Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microtiter plate, add the reaction buffer, the kinase, the substrate (e.g., a specific peptide or protein), and the test compound.

  • Initiate the reaction by adding ATP containing a known amount of [γ-32P]ATP.

  • Incubate the plate at 30 °C for a specified time.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper extensively with a wash buffer to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Signaling Pathway Modulation

Derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are known to inhibit various kinase-mediated signaling pathways implicated in cancer cell proliferation and survival. For example, inhibition of the EGFR signaling pathway can block downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the design of novel kinase inhibitors. The extensive structure-activity relationship data available for this class of compounds provides a solid foundation for the rational design of potent and selective inhibitors targeting a wide range of kinases implicated in human diseases. The synthetic accessibility and the potential for multi-targeted inhibition make these derivatives attractive candidates for further development in the quest for new and effective therapies.

References

A Comparative Guide to Catalytic Strategies for the Synthesis and Functionalization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of highly selective kinase inhibitors.[1] Molecules built around this core are central to therapies for autoimmune diseases and cancers, including approved drugs like Tofacitinib and Ruxolitinib.[2]

The synthetic gateway to a vast library of these potent inhibitors is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This intermediate is prized for the reactivity of its C4-chloro group, which serves as a versatile handle for introducing diverse functionalities, primarily through transition metal-catalyzed cross-coupling reactions.[3] The synthesis of the target molecule of this guide, methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and its subsequent derivatization rely on the same fundamental catalytic principles.

This guide provides an in-depth comparison of the critical catalytic strategies employed in both the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and its subsequent, pivotal functionalization via C-N cross-coupling. We will dissect the mechanistic rationale behind catalyst and reagent choices, present comparative data, and provide field-proven experimental protocols for researchers in drug discovery and process development.

Part 1: Catalytic Approaches to the Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold

The most prevalent and industrially relevant route to the 4-chloro scaffold is the dehydrative chlorination of its precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-one. While not a traditional metal-catalyzed process, this transformation is critically dependent on reagents that act as catalysts or activators to facilitate the conversion of the C4-hydroxyl group into a reactive intermediate for nucleophilic substitution by chloride.

Method A: Phosphorus Oxychloride (POCl₃) with Tertiary Amine Co-catalysts

The use of phosphorus oxychloride (POCl₃) is the classical and most widely reported method for this chlorination.[4][5] The reaction proceeds via the activation of the pyrimidinone's carbonyl oxygen by POCl₃, forming a highly electrophilic phosphoroamidate intermediate. This activation dramatically increases the electrophilicity of the C4 position, allowing for substitution by chloride.

The Catalytic Role of Tertiary Amines: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, is crucial for driving the reaction to completion and is a key process parameter.[4]

  • Causality: These bases serve a dual purpose. First, they act as nucleophilic catalysts, potentially forming a more reactive intermediate with POCl₃. More importantly, they function as acid scavengers, neutralizing the HCl that is cogenerated during the reaction.[4] Preventing the accumulation of HCl is vital, as it can protonate the pyrrole nitrogen of the starting material, reducing its nucleophilicity and slowing the desired reaction.

Method B: Non-Phosphorus Chlorination via Vilsmeier Reagents

A significant drawback of the POCl₃ method is the generation of large quantities of phosphorus-containing acidic waste, which presents considerable environmental and disposal challenges. A greener alternative involves the in-situ generation of a Vilsmeier reagent from non-phosphorus sources, such as oxalyl chloride or triphosgene, and N,N-dimethylformamide (DMF).[6]

Mechanism Insight: The Vilsmeier reagent, chloro(dimethylamino)methylium chloride [(CH₃)₂N=CHCl]⁺Cl⁻, is a powerful electrophile. It activates the pyrimidinone oxygen in a manner analogous to POCl₃, creating a highly reactive O-alkylated intermediate that readily undergoes substitution by chloride. This method completely avoids phosphorus-based reagents.[6]

Performance Comparison of Chlorination Strategies
ParameterMethod A: POCl₃ / DIPEAMethod B: Vilsmeier Reagent (Oxalyl Chloride/DMF)
Chlorinating Agent Phosphorus Oxychloride (POCl₃)In-situ generated [(CH₃)₂N=CHCl]⁺Cl⁻
Catalyst/Activator N,N-Diisopropylethylamine (DIPEA)N,N-Dimethylformamide (DMF)
Typical Yield ~93%[6]High, comparable to Method A
Reaction Temperature 50 - 110 °C[4][5]60 - 80 °C[6]
Key Advantage Well-established, robust, high yieldAvoids phosphorus waste, environmentally benign
Key Disadvantage Significant phosphorus waste streamRequires handling of toxic oxalyl chloride/triphosgene
Reference(s) [4][5][6]

Part 2: Palladium-Catalyzed Functionalization of the 4-Chloro Position

With the 4-chloro scaffold in hand, the next critical step is typically a cross-coupling reaction to install the desired side chains. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is arguably the most important transformation for this scaffold, enabling the synthesis of a multitude of kinase inhibitors.[7][8]

The Buchwald-Hartwig Amination: A Mechanistic Overview

This reaction couples an amine with an aryl halide. The choice of palladium precursor and, most critically, the supporting ligand, determines the efficiency and scope of the transformation. The catalytic cycle, illustrated below, involves the interplay between Pd(0) and Pd(II) oxidation states.

  • Expertise Note (Ligand Choice): The key to a successful Buchwald-Hartwig amination lies in the ligand. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or Josiphos-type ligands) are essential. They promote the crucial, often rate-limiting, reductive elimination step (C-N bond formation) and stabilize the monoligated Pd(0) species that enters the catalytic cycle. The "bite angle" of bidentate ligands like XantPhos can also be tuned to enhance catalytic activity.[9]

Buchwald_Hartwig_Cycle cluster_caption Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition (Rate-Limiting) pd0->oxidative_addition + Ar-X pd_complex Ar-Pd(II)(L)-X oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + HNR'R'' / Base amide_complex Ar-Pd(II)(L)-NR'R'' amine_coordination->amide_complex reductive_elimination Reductive Elimination (Product Forming Step) amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) reductive_elimination->product center caption_node General catalytic cycle for Pd-catalyzed C-N cross-coupling.

Caption: General catalytic cycle for Pd-catalyzed C-N cross-coupling.

Comparative Analysis of Catalyst Systems for Buchwald-Hartwig Amination

While direct comparisons on the exact 4-chloro-7H-pyrrolo[2,3-d]pyrimidine substrate are sparse and often proprietary, extensive literature on optimizing Buchwald-Hartwig reactions allows for a robust, generalized comparison of leading catalyst systems.[8][9][10]

ParameterSystem A: G3 Precatalyst / BiarylphosphineSystem B: Pd(OAc)₂ / Bidentate Ligand
Pd Source Pd(XPhos) G3, Pd(tBuXPhos) G3Palladium(II) Acetate (Pd(OAc)₂)
Ligand XPhos, tBuXPhos, SPhos (built-in)XantPhos, dppf
Activation Rapid, low-temperature formation of active Pd(0)L₁Requires in-situ reduction, often higher temps
Catalyst Loading Typically lower (0.5 - 2 mol%)Often higher (1 - 5 mol%)
Base Strong, non-nucleophilic (NaOtBu, LHMDS)Can tolerate weaker bases (K₂CO₃, Cs₂CO₃)
Key Advantage High activity, broad substrate scope, reliableXantPhos offers stability and is effective for many systems
Key Disadvantage Higher cost of precatalysts and ligandsIn-situ activation can be sluggish or incomplete
Reference(s) [8][10][9]

Trustworthiness Note: The development of palladium "precatalysts" (e.g., G3 and G4 palladacycles) has been a major advance. These are air-stable complexes that efficiently generate the active, monoligated Pd(0) species in solution. Their use leads to more reproducible results and often higher turnover numbers compared to catalyst systems generated in-situ from Pd(OAc)₂ or Pd₂(dba)₃, which can be sensitive to reagent quality and reaction conditions.

Part 3: Detailed Experimental Protocols

The following protocols are representative and should be optimized for specific substrates and scales.

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from established industrial methods.[5]

Workflow Diagram:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_iso Isolation start Charge Reactor: 7H-pyrrolo[2,3-d]pyrimidin-4-one Toluene add_reagents Add POCl₃ Add DIPEA (portion-wise, <10°C) start->add_reagents react Heat to 50°C Monitor by TLC/HPLC add_reagents->react quench Cool to RT Reverse Quench into Ice-Water react->quench neutralize Neutralize with NaHCO₃ (aq) pH 7-8 quench->neutralize filter Filter Precipitate neutralize->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry product Isolated Product dry->product

References

A Comparative Guide to the In Vitro and In Vivo Performance of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure. Its resemblance to the purine core of ATP allows derivatives to competitively inhibit a wide array of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in disease.[1] The compound methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate serves as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The reactive chloro group at the 4-position is an ideal handle for introducing diverse chemical moieties via nucleophilic aromatic substitution, enabling extensive structure-activity relationship (SAR) studies.[2]

This guide provides a comparative analysis of various derivatives of the this compound scaffold, focusing on their in vitro and in vivo performance as kinase inhibitors. We will delve into the rationale behind different synthetic strategies and compare the resulting compounds' efficacy against various cancer cell lines and specific kinase targets.

The Strategic Importance of the 7H-pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP. This structural mimicry is a key reason for its success as a kinase inhibitor scaffold.[1] By occupying the ATP-binding pocket of a kinase, these derivatives can prevent the phosphorylation of downstream substrates, thereby disrupting aberrant signaling pathways. Several FDA-approved drugs, such as tofacitinib (a JAK inhibitor), are based on this core structure, highlighting its clinical significance.[3]

The methyl ester at the 6-position of the core molecule can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to further explore the SAR. Alternatively, the ester itself can be a key pharmacophoric feature. This guide will focus on derivatives generated through substitution at the 4-position, a common and effective strategy for modulating potency and selectivity.

In Vitro Performance: A Comparative Analysis

The in vitro evaluation of novel compounds is a critical first step in drug discovery. It typically involves assessing their inhibitory activity against specific kinases and their cytotoxic effects on cancer cell lines.

Kinase Inhibition Profile

A primary measure of a compound's potency is its half-maximal inhibitory concentration (IC50) against its target kinase. Lower IC50 values indicate greater potency. The selectivity of a compound is also crucial to minimize off-target effects. Below is a comparison of different classes of 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives and their reported kinase inhibition profiles.

One study focused on developing Janus Kinase (JAK) inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. By introducing a 4-aryl substituent, they were able to achieve high selectivity for JAK3 over other JAK family members.[4] Another research group developed potent JAK1-selective inhibitors by incorporating a 4-amino-piperidinyl fragment, with the lead compound showing a 10.7-fold selectivity over JAK2.[5]

In the realm of cancer therapy, derivatives have been designed as inhibitors of Focal Adhesion Kinase (FAK), a key player in cell adhesion and migration.[6][7] Other derivatives have shown potent activity against multiple receptor tyrosine kinases, including EGFR, VEGFR-1, and VEGFR-2.[2]

Table 1: Comparative Kinase Inhibition Profile of 4-Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Derivative ClassTarget Kinase(s)Representative IC50 (nM)Selectivity ProfileReference
4-ArylJAK3<10>100,000-fold vs JAK2[4]
4-Amino-piperidinylJAK112.610.7-fold vs JAK2[5]
4-Amino-piperidine-carboxamideAkt (PKB)~1-10Up to 150-fold vs PKA[8][9]
2-Amino-4-arylFAKLow micromolar-[7]
N4-Aryl-2,4-diaminoEGFR, VEGFR-1, VEGFR-2Low nanomolarMulti-targeted[2]
4-Amino-phenyl-hydrazideEGFR, Her2, VEGFR2, CDK240-204Multi-targeted[10]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. The exact IC50 values can vary based on assay conditions.

Cytotoxicity Against Cancer Cell Lines

The ultimate goal of many kinase inhibitors is to kill cancer cells. The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on a panel of cancer cell lines.

For example, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM.[10] Another study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives reported potent activity against the HT-29 colon cancer cell line, with IC50 values as low as 4.01 µM.[11]

Table 2: Comparative Cytotoxicity of 4-Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Derivative ClassCancer Cell LineRepresentative IC50 (µM)Reference
4-Amino-phenyl-hydrazideHepG2 (Liver)29-59[10]
Tricyclic iminesHT-29 (Colon)4.01 - 4.55[11]
2-Amino-4-arylVariousNot specified[7]
N4-Aryl-2,4-diaminoA431 (Skin)Potent inhibition[2]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. The exact IC50 values can vary based on the specific compound and cell line.

In Vivo Performance: From the Bench to Preclinical Models

Promising in vitro results must be validated in vivo to assess a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its efficacy in a living organism.

Pharmacokinetics and Oral Bioavailability

A significant challenge in drug development is creating compounds that are not only potent but also have good oral bioavailability, allowing for convenient administration. One study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Akt inhibitors reported the development of orally bioavailable compounds, a significant improvement over earlier derivatives that suffered from rapid metabolism and low oral bioavailability.[8][9]

Efficacy in Animal Models

The antitumor activity of these derivatives is often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. The ability of a compound to inhibit tumor growth in these models is a critical indicator of its therapeutic potential.

For instance, representative compounds from the aforementioned Akt inhibitor series strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses.[8][9] In a different therapeutic area, a STAT6 inhibitor based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold was shown to be orally active and effective in an antigen-induced mouse asthmatic model.[12] The biotransformation of a C6-substituted pyrrolo[2,3-d]pyrimidine has also been studied in rats, identifying its major metabolites.[13]

Table 3: Summary of In Vivo Studies on 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Derivative ClassAnimal ModelKey FindingsReference
4-Amino-piperidine-carboxamideHuman tumor xenograft (mice)Strong tumor growth inhibition, orally bioavailable[8][9]
2-amino-phenyl-piperazinyl-acetamideAntigen-induced asthma (mice)Orally active, inhibited eosinophil infiltration[12]
2,4-di-1-pyrrolidinyl-6,7-dimethylRatCharacterization of in vivo metabolites[13]
4-Amino-piperidinylCarrageenan-induced inflammation (mice)Potent anti-inflammatory effect[14]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is directly proportional to kinase activity.[15]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound or DMSO control.

  • Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent and incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Subcutaneous Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[17][18]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line

  • Sterile PBS and Matrigel®

  • Anesthetic

  • Calipers

Procedure:

  • Harvest cancer cells during their exponential growth phase.

  • Prepare a single-cell suspension in a 1:1 mixture of sterile PBS and Matrigel® at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

  • Anesthetize the mouse.

  • Subcutaneously inject the cell suspension into the flank of the mouse.

  • Monitor the mice regularly for tumor growth.

  • Once tumors are palpable, begin treatment with the test compound or vehicle control.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizing the Mechanisms and Workflows

To better understand the context of these studies, the following diagrams illustrate a representative signaling pathway targeted by these inhibitors and the general experimental workflows.

Representative Signaling Pathway: JAK-STAT

Many 7H-pyrrolo[2,3-d]pyrimidine derivatives target the JAK-STAT pathway, which is crucial for immune cell function.[3][4][5][14]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

General Experimental Workflow

The process from compound synthesis to in vivo testing follows a logical progression.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Methyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate Deriv Synthesis of Derivatives (Substitution at C4) Start->Deriv Kinase Kinase Inhibition Assay (Determine IC50) Deriv->Kinase Cyto Cytotoxicity Assay (MTT) (Determine IC50) Deriv->Cyto PK Pharmacokinetic Studies (ADME) Kinase->PK Promising Candidates Cyto->PK Promising Candidates Efficacy Xenograft Model (Tumor Growth Inhibition) PK->Efficacy

Caption: General workflow for the development of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of a diverse range of kinase inhibitors. By strategically modifying the 4-position, researchers have successfully generated compounds with high potency and selectivity against various kinases implicated in cancer and inflammatory diseases. The in vitro data consistently demonstrates the potential of these derivatives, and in vivo studies have validated their therapeutic efficacy in preclinical models.

Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics. Additionally, the exploration of novel substitutions at other positions of the pyrrolo[2,3-d]pyrimidine ring may lead to the discovery of inhibitors with new selectivity profiles or mechanisms of action. The continued investigation of this versatile scaffold holds great promise for the development of next-generation targeted therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the benchtop to include the safe and responsible management of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a halogenated heterocyclic compound commonly used in medicinal chemistry. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Hazard Profile

This compound is a chlorinated nitrogen heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from closely related analogs, such as methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, provide a strong basis for assessing its hazard profile.[1][2][3]

Key Hazards:

  • Acute Oral Toxicity: The foundational pyrrolopyrimidine scaffold is classified as toxic if swallowed.[2][3] Ingestion can lead to serious health complications.

  • Irritation: May cause respiratory irritation.[1] Inhalation of dust or aerosols should be avoided.

  • Hazardous Decomposition Products: Combustion of this compound will produce highly toxic and corrosive gases, including:

    • Nitrogen oxides (NOx)[1]

    • Carbon monoxide (CO) and Carbon dioxide (CO2)[1]

    • Hydrogen chloride (HCl) gas[1]

The presence of a chlorinated aromatic system necessitates that this compound be treated as a hazardous waste, with specific protocols for its disposal.

Core Directive: Waste Segregation and Labeling

The foundational principle for managing this waste stream is strict segregation. Never mix this compound waste with non-hazardous or other categories of chemical waste.

Operational Plan: Waste Segregation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.